4,6-Dibromobenzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSXVSGJLAHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291780 | |
| Record name | 4,6-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61524-51-4 | |
| Record name | NSC77964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 4,6-Dibromobenzene-1,3-diol (CAS: 61524-51-4)
To the discerning researcher, a simple di-substituted benzene ring is never just a catalogue chemical. It represents a starting point, a scaffold ripe with potential for directed modification and incorporation into complex molecular architectures. This compound, also known as 4,6-dibromoresorcinol, embodies this principle. As a functionalized resorcinol, it belongs to a class of compounds prevalent in natural products and pharmaceuticals. The strategic placement of two bromine atoms and two hydroxyl groups on the benzene core provides a unique combination of reactivity and structural influence, making it a valuable intermediate for drug discovery and development professionals.
This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a deeper understanding of why this molecule is significant, how its properties dictate its applications, and what practical methodologies can be employed to leverage its potential. We will explore its fundamental characteristics, delve into a logical synthetic pathway, and contextualize its utility as a strategic fragment in the rational design of novel therapeutics.
Section 1: Core Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. These identifiers and values dictate everything from solubility and storage conditions to reactivity and potential biological interactions.
Chemical Identity and Structural Descriptors
The identity of this compound is precisely defined by several standardized nomenclature and structural systems. These descriptors ensure unambiguous communication and data retrieval across global databases.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Controlled Bromination of Resorcinol
This protocol is a representative procedure designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Resorcinol (1,3-benzenediol)
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (aqueous)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Methodology:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 11.0 g (0.1 mol) of resorcinol in 150 mL of glacial acetic acid.
-
Bromine Addition: Prepare a solution of 32.0 g (10.2 mL, 0.2 mol) of bromine in 50 mL of glacial acetic acid and load it into the dropping funnel.
-
Controlled Reaction: While stirring the resorcinol solution vigorously at room temperature, add the bromine solution dropwise over a period of 60-90 minutes. Maintain the reaction temperature below 40°C, using an ice bath if necessary, to control the exothermic reaction and minimize over-bromination.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Carefully pour the reaction mixture into 500 mL of ice-cold water. The crude product should precipitate as a solid.
-
Workup: Add a saturated sodium bisulfite solution dropwise to the aqueous mixture until the orange/red color of excess bromine disappears.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Key Reactivity Features
-
Hydroxyl Groups: The two hydroxyl groups can undergo standard phenol reactions, such as etherification, esterification, and O-alkylation. Their acidity allows them to act as nucleophiles or be deprotonated to form phenoxides.
-
Bromine Atoms: The bromine atoms are key functional handles for further synthetic elaboration. They are amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon-based substituents. This feature is paramount for its use in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Aromatic Ring: The electron-rich nature of the di-hydroxylated ring makes it susceptible to further electrophilic aromatic substitution if not all activated positions are blocked. However, the existing bulky bromine atoms provide some steric hindrance.
Section 3: Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for synthesizing biologically active molecules. The strategic placement of its functional groups aligns perfectly with modern drug design principles.
Role as a Molecular Scaffold
The benzene-1,3-diol (resorcinol) moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs. By using 4,6-dibromoresorcinol as a starting material, chemists can build upon this proven scaffold. The bromine atoms serve as orthogonal synthetic handles for diversification.
Utility in Fragment-Based Drug Design (FBDD)
FBDD is a powerful strategy for lead discovery where low-molecular-weight fragments are screened for binding to a biological target. [1]this compound is an ideal candidate for an FBDD library due to its:
-
Low Molecular Weight: At 267.90 g/mol , it adheres to the "Rule of Three" often used for fragment selection. [2]* Functional Group Diversity: It possesses both hydrogen bond donors (hydroxyls) and halogen bond donors (bromines).
-
Vectorial Growth Potential: The bromine atoms provide well-defined vectors for synthetic elaboration, allowing a fragment "hit" to be "grown" into a more potent lead compound by adding functionality that occupies adjacent pockets of the target protein.
Caption: Role of this compound in a FBDD workflow.
The Significance of Bromine in Medicinal Chemistry
The introduction of bromine into a drug candidate is a deliberate strategy that can confer several advantages: [3][4][5]* Increased Potency: Bromine is highly polarizable and can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity. [5]* Modulation of Metabolic Properties: The presence of a bulky, electron-withdrawing bromine atom can block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug. [4]* Lipophilicity Enhancement: The bromine atoms increase the molecule's lipophilicity (as indicated by the XLogP3 of 2.6), which can improve its ability to cross cellular membranes. [2]
Section 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. The following guidelines are synthesized from safety data sheets (SDS) of structurally related brominated and hydroxylated aromatic compounds.
Hazard Identification
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact. [6]* Eye Irritation: May cause serious eye irritation. [6]* Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation. [6]* Harmful if Swallowed: May be harmful if ingested. [7]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [8]* Personal Protective Equipment:
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Keep away from strong oxidizing agents and sources of ignition. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]
Section 5: Conclusion and Future Outlook
This compound is far more than a simple aromatic compound. It is a strategically designed building block that offers a confluence of desirable features for the modern medicinal chemist. Its privileged resorcinol core provides a biocompatible foundation, while its two hydroxyl groups offer points for hydrogen bonding interactions. Most critically, the two bromine atoms serve as versatile handles for synthetic diversification and as potential mediators of potent halogen bonding interactions with biological targets.
As drug discovery continues to rely on principles of rational design and fragment-based approaches, the utility of well-characterized, functionalized scaffolds like 4,6-dibromoresorcinol will only grow. It represents a valuable tool for researchers aiming to accelerate the journey from initial fragment hit to optimized lead candidate, making it a noteworthy component in the arsenal of pharmaceutical and scientific research.
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Physical and chemical properties of 4,6-Dibromobenzene-1,3-diol
An In-Depth Technical Guide to 4,6-Dibromobenzene-1,3-diol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 61524-51-4), a key chemical intermediate. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development and materials science. It covers the molecule's fundamental chemical and physical properties, detailed spectroscopic data, reactivity profile, and established protocols for its synthesis and purification. Furthermore, this guide explores its emerging applications, particularly as a structural motif in medicinal chemistry, and outlines critical safety and handling procedures. The content is grounded in authoritative references to ensure scientific integrity and practical utility.
Molecular Identity and Structure
This compound, also known as 4,6-dibromoresorcinol, is a disubstituted aromatic compound. The core structure consists of a benzene ring functionalized with two hydroxyl (-OH) groups at positions 1 and 3 (a resorcinol scaffold) and two bromine (-Br) atoms at positions 4 and 6. This specific arrangement of electron-donating hydroxyl groups and electron-withdrawing, bulky bromine atoms dictates its unique chemical reactivity and physical characteristics.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 4,6-Dibromo-1,3-benzenediol, 4,6-Dibromoresorcinol[1]
-
CAS Number: 61524-51-4[1]
-
InChI Key: GYBSXVSGJLAHDV-UHFFFAOYSA-N[1]
-
Canonical SMILES: C1=C(C(=CC(=C1O)Br)Br)O[1]
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various experimental conditions. The compound presents as a solid at room temperature.
| Property | Value | Source(s) |
| Molecular Weight | 267.90 g/mol | [1][2] |
| Exact Mass | 267.85576 Da | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 335.9 °C at 760 mmHg | [2] |
| Density | 2.257 g/cm³ | [2] |
| Flash Point | 157 °C | [2] |
| Refractive Index | 1.69 | [2] |
| Purity (Typical) | ≥96% |
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The following sections describe the expected spectral signatures based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. There are two distinct types of aromatic protons and the hydroxyl protons.
-
One aromatic proton is situated between the two bromine atoms.
-
The other aromatic proton is positioned between the two hydroxyl groups.
-
The two hydroxyl protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the aromatic carbons due to symmetry, plus any signals from the solvent used.
-
Two signals for the bromine-bearing carbons.
-
Two signals for the hydroxyl-bearing carbons.
-
Two signals for the carbons bearing hydrogen atoms.
-
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: Due to the presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1.
-
Expected Peaks: The primary peaks would be observed around m/z 266, 268, and 270, corresponding to the different isotopic combinations of bromine in the molecular ion.[1]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its functional groups: the nucleophilic hydroxyl groups and the bromine-substituted aromatic ring.
-
Reactions at the Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated by a base to form phenoxides. These phenoxides are excellent nucleophiles for reactions such as:
-
Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
-
-
Reactions involving the Aromatic Ring:
-
Electrophilic Aromatic Substitution: The two hydroxyl groups are strongly activating and ortho-, para-directing. However, the positions ortho and para to them are already substituted by bromine atoms, which may limit further substitution.
-
Cross-Coupling Reactions: The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, making this molecule a valuable building block for synthesizing more complex structures. This is a cornerstone of modern drug discovery, enabling the construction of diverse molecular libraries.
-
Synthesis Protocol
A common and straightforward method for synthesizing this compound is the direct bromination of benzene-1,3-diol (resorcinol). The strong activating effect of the two hydroxyl groups facilitates the electrophilic substitution with bromine.
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
-
Preparation: Dissolve benzene-1,3-diol (1 equivalent) in a suitable solvent such as glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to control the temperature during the exothermic reaction.
-
Bromination: Slowly add a solution of bromine (2 equivalents) in the same solvent to the cooled resorcinol solution dropwise over a period of 30-60 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture into a beaker of cold water to precipitate the crude this compound.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and solvent. Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists. The introduction of bromine into a potential drug molecule can have several beneficial effects.[3]
-
Increased Potency and Selectivity: Bromine atoms can form halogen bonds, which are specific non-covalent interactions with biological targets like proteins. These interactions can enhance the binding affinity and selectivity of a drug candidate.
-
Metabolic Stability: The presence of bromine atoms can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the drug's half-life in the body.
-
Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial hit compounds that bind to a biological target.[4] The bromine atoms then serve as convenient chemical handles for elaborating the fragment into a more potent lead compound through synthetic modifications.[5][6]
-
Radiolabeling: Bromine isotopes, such as ⁷⁶Br, are positron emitters and can be incorporated into drug molecules for use in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in research and medicine.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is a summary of key safety precautions.[7][8]
-
General Hazards: May cause skin and eye irritation.[8][9][10] Avoid inhalation of dust.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Use in a well-ventilated area or a fume hood.[7] Avoid generating dust.[8] Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.[9]
-
First Aid:
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
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An In-depth Technical Guide to the Synthesis of 4,6-Dibromobenzene-1,3-diol from Resorcinol
This guide provides a comprehensive overview of the synthesis of 4,6-dibromobenzene-1,3-diol, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. We will explore the underlying chemical principles, present a detailed experimental protocol, and discuss the necessary safety measures and analytical validation techniques. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this chemical transformation.
Foundational Principles: The Chemistry of Resorcinol Bromination
The synthesis of this compound from resorcinol is a classic example of electrophilic aromatic substitution. The resorcinol molecule is highly activated towards this reaction due to the presence of two hydroxyl (-OH) groups.
Mechanism of Action: The hydroxyl groups are strong activating groups, donating electron density into the benzene ring via resonance. This significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles like bromine. Furthermore, the -OH groups are ortho, para-directors. In resorcinol (1,3-dihydroxybenzene), the positions ortho and para to each hydroxyl group are C2, C4, and C6. These positions are synergistically activated by both hydroxyl groups, making them the primary sites for electrophilic attack.
The reaction proceeds as follows:
-
Polarization: A bromine molecule (Br₂) is polarized by the electron-rich aromatic ring, creating an electrophilic bromine atom (δ+).
-
Nucleophilic Attack: The π-electron system of the resorcinol ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.
-
Deprotonation: A base (such as a solvent molecule or another bromide ion) removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring.
Due to the high activation of the ring, the reaction is vigorous and can lead to multiple bromination products, including the tribromo- and even pentabromo-derivatives.[1][2] Therefore, controlling the stoichiometry of the reactants is critical to selectively synthesize the desired 4,6-dibromo- product. Using exactly two equivalents of bromine relative to resorcinol favors the desired disubstitution.
Caption: Mechanism of the dibromination of resorcinol.
Critical Safety Protocols: Handling Bromine and Associated Reagents
WARNING: This procedure involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work.[3] All operations must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[4]
Bromine (Br₂):
-
Hazards: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It can cause severe, painful burns upon skin contact and is fatal if inhaled.[5][6] Contact with other materials may cause fire.[4]
-
Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, a face shield in addition to safety goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile; do not use disposable plastic gloves).[6][7]
-
Handling: Always handle liquid bromine in a fume hood.[4] Open containers cautiously to vent any pressure buildup. Have a quenching solution, such as a 1 M solution of sodium thiosulfate, readily available to neutralize spills.[7]
-
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Resorcinol (C₆H₄(OH)₂):
-
Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
Experimental Guide: Synthesis and Purification
This protocol describes a representative method for the synthesis of this compound. Yields and reaction times may vary.
Reagent Data Table:
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Amount |
| Resorcinol | C₆H₄(OH)₂ | 110.11 | 1.0 | 5.51 g |
| Bromine | Br₂ | 159.81 | 2.0 | 15.98 g (5.12 mL) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~100 mL |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | As needed |
| Saturated NaCl (aq) | NaCl | 58.44 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Synthesis Protocol:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet connected to a trap (e.g., a beaker with sodium thiosulfate solution to neutralize HBr gas).
-
Dissolution: In the fume hood, dissolve 5.51 g (50 mmol) of resorcinol in 75 mL of glacial acetic acid in the reaction flask. Stir until all the solid has dissolved. Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of 15.98 g (100 mmol) of bromine in 25 mL of glacial acetic acid and load it into the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred, cooled resorcinol solution over a period of approximately 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 400 mL of cold water and a stir bar. If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
Precipitation & Collection: A precipitate of the crude product should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of cold water to remove residual acetic acid and salts.
Purification via Recrystallization:
-
Dissolution: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.
-
Crystallization: Add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
Characterization and Validation
Confirming the structure and purity of the final product is a critical step. Standard methods include melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₄Br₂O₂[9] |
| Molar Mass | 267.90 g/mol [9] |
| Appearance | Off-white to light brown solid |
| Melting Point | 114-117 °C (Literature) |
NMR Spectroscopy: NMR spectroscopy is a powerful tool for unambiguous structure elucidation.[10] The expected spectra for this compound are relatively simple due to the molecule's symmetry.[11][12]
-
¹H NMR (in DMSO-d₆):
-
A singlet around δ 10.0-10.5 ppm (broad, 2H), corresponding to the two equivalent hydroxyl protons.
-
A singlet around δ 7.3-7.5 ppm (1H), corresponding to the proton at the C5 position.
-
A singlet around δ 6.5-6.7 ppm (1H), corresponding to the proton at the C2 position.
-
-
¹³C NMR (in DMSO-d₆):
-
Four distinct signals are expected, corresponding to the four sets of equivalent carbon atoms (C1/C3, C4/C6, C2, and C5).
-
Conclusion
The synthesis of this compound from resorcinol is an efficient process rooted in the principles of electrophilic aromatic substitution. The success of this synthesis hinges on two critical factors: meticulous adherence to safety protocols due to the hazardous nature of bromine, and precise control of stoichiometry to achieve selective dibromination and minimize the formation of unwanted byproducts. The purification and analytical validation steps are essential to ensure the final product meets the high-purity standards required for its applications in research and development.
References
[4] Vertex AI Search Grounding API. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. [7] Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [8] Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. CDC. [3] Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Organic Syntheses Procedure. [1] Wikipedia. (n.d.). Resorcinol. [5] Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [2] Wulff, C. G., & Tattje, D. H. (1983). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products. Pharmaceutisch Weekblad Scientific Edition, 5(2), 70–73. [6] Carl ROTH. (n.d.). Safety Data Sheet: Bromine. (Duplicate source, provides additional safety details). [13] Cannon, J. R., Cresp, T. M., Metcalf, B. W., Sargent, M. V., & Elix, J. A. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, 3495. [14] ResearchGate. (2025, August 7). The bromination of some derivatives of resorcinol. [9] National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [15] ECHEMI. (n.d.). This compound | 61524-51-4. [16] ChemicalBook. (n.d.). 1,4-Dibromobenzene synthesis. [17] Google Patents. (n.d.). US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride. [11] RepositóriUM - Universidade do Minho. (n.d.). Structural characterisation of a polymorphic dye by NMR spectroscopy. [12] National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. [18] BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Complex Molecules from (2s,3s)-1,4-Dibromobutane-2,3-diol. [10] ResearchGate. (2025, August 6). NMR Characterization of the Dynamics of Biomacromolecules. [19] Sigma-Aldrich. (n.d.). This compound | 61524-51-4. [20] Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol. [21] Google Patents. (n.d.). CN106905105A - A kind of preparation method of o-dibromobenzene. [22] National Center for Biotechnology Information. (n.d.). 1,3-Dibromobenzene. PubChem Compound Database. [23] ResearchGate. (2025, August 6). Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers.
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4,6-Dibromobenzene-1,3-diol: A Comprehensive Guide to Structural and Conformational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromobenzene-1,3-diol, a halogenated derivative of resorcinol, represents a class of molecules with significant potential in medicinal chemistry and materials science. The introduction of bromine atoms onto the benzene-1,3-diol (resorcinol) scaffold dramatically influences its electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can lead to enhanced binding affinity for biological targets or unique properties in polymer applications. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its behavior in different environments, be it in the active site of an enzyme or within a crystal lattice. This guide provides a comprehensive overview of the methodologies and theoretical considerations for the complete structural and conformational elucidation of this compound, blending theoretical principles with practical, field-proven insights.
Part 1: Physicochemical Properties and Synthesis
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | [1][2] |
| Molecular Weight | 267.90 g/mol | [1][2][3] |
| CAS Number | 61524-51-4 | [1] |
| IUPAC Name | This compound | [2] |
| Monoisotopic Mass | 265.85780 Da | [1][2][3] |
| Hydrogen Bond Donors | 2 | [2][3] |
| Hydrogen Bond Acceptors | 2 | [2][3] |
Synthesis Overview: Electrophilic Bromination of Resorcinol
The synthesis of this compound is typically achieved through the direct electrophilic bromination of benzene-1,3-diol (resorcinol). The hydroxyl groups are strong activating groups, directing electrophilic substitution to the ortho and para positions.
Expert Insight: The high reactivity of the resorcinol ring means that controlling the stoichiometry of bromine is crucial to prevent the formation of over-brominated byproducts. The reaction is often performed in a polar solvent like acetic acid or water at moderate temperatures. The positions 4 and 6 are sterically accessible and electronically activated by both hydroxyl groups, making them the primary sites of bromination.
Part 2: A Multi-faceted Approach to Structural Elucidation
Confirming the chemical structure of a synthesized molecule is a non-negotiable step that relies on the convergence of data from multiple analytical techniques. The workflow diagram below illustrates a typical process.
Caption: Potential conformers of this compound.
Solid-State Conformation: X-Ray Crystallography
X-ray crystallography provides an unambiguous snapshot of the molecule's conformation in the solid state. PubChem indicates the availability of crystal structures for this compound in the Crystallography Open Database (COD). [2] Expert Insight: Analysis of the crystal structure would reveal precise bond lengths, bond angles, and torsion angles. Crucially, it would show the orientation of the hydroxyl groups and confirm whether intramolecular hydrogen bonding exists in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding between molecules, which dictates the crystal packing. It is important to remember that the solid-state conformation may not be the lowest energy conformation in solution, as crystal packing forces can influence the molecular geometry.
Solution-State Conformation: NMR and Computational Modeling
In solution, the molecule is dynamic, and its observed properties are an average of all populated conformations.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to probe through-space proximities. An NOE between the proton of one hydroxyl group and the proton on the adjacent carbon (H5 or H2) would provide evidence for a specific orientation of the OH group. However, the rapid exchange of hydroxyl protons with solvent can sometimes make these measurements challenging.
-
Computational Chemistry: Quantum mechanical calculations (e.g., Density Functional Theory, DFT) are invaluable for mapping the potential energy surface of the molecule as a function of the hydroxyl group torsion angles.
-
Methodology: A typical approach involves performing a relaxed potential energy surface scan by systematically rotating the C-C-O-H dihedral angles of both hydroxyl groups and calculating the relative energy of each resulting geometry.
-
Expected Outcome: Such a scan would likely identify the syn-syn conformation with an intramolecular hydrogen bond as the global energy minimum in the gas phase. The calculations can also provide the energy barriers for rotation between different conformers. The presence of solvent can be modeled using implicit or explicit solvent models, which may alter the relative stabilities of the conformers. [4]
-
Part 4: Experimental Protocols
The following are generalized protocols that serve as a starting point for the analysis of this compound.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Causality: DMSO-d₆ is often a good choice for molecules with hydroxyl groups as it can slow down proton exchange, leading to sharper OH signals.
-
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, more scans (e.g., 1024) and a longer relaxation delay may be required.
-
2D NMR (Optional but Recommended):
-
COSY: To establish ¹H-¹H coupling correlations.
-
HSQC: To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for unambiguous assignment.
-
Protocol: Computational Conformational Search (DFT)
-
Structure Building: Build the this compound molecule in a molecular modeling software package.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94).
-
Conformational Scan: Set up a relaxed potential energy surface scan. Define the two C-C-O-H dihedral angles as the reaction coordinates. Scan each dihedral from 0 to 360 degrees in steps of 15-30 degrees.
-
DFT Optimization: For each identified low-energy minimum from the scan, perform a full geometry optimization and frequency calculation using a higher level of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set.
-
Trustworthiness: The frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of all stable conformers to determine their relative populations according to the Boltzmann distribution.
Conclusion
The structural and conformational analysis of this compound is a multi-step process that requires the integration of data from various spectroscopic and computational techniques. While techniques like NMR and MS can definitively establish the molecule's chemical constitution, a deeper understanding of its 3D shape and dynamics relies on a synergistic approach using X-ray crystallography for the solid-state and a combination of advanced NMR and computational modeling for the solution state. The insights gained from this comprehensive analysis are critical for rational drug design and the development of new materials, enabling scientists to predict and modulate the molecule's interactions and properties with a high degree of confidence.
References
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PubChem. 1,3-Dibromobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 2,5-Dibromobenzene-1,3-diol. National Center for Biotechnology Information. [Link]
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Wikipedia. 1,4-Dibromobenzene. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Conformational isomers of resorcinol. [Link]
-
ACS Publications. Theoretical Study on 1,2-Dihydroxybenzene and 2-Hydroxythiophenol: Intramolecular Hydrogen Bonding. The Journal of Physical Chemistry A. [Link]
-
ACS Publications. Binding of Dihydroxybenzenes in a Synthetic Molecular Clip. Effect of Hydrogen Bonding and π-Stacking. [Link]
-
Radboud University Repository. Binding of dihydroxybenzenes in a synthetic molecular clip : effect of hydrogen bonding and pi-stacking. [Link]
-
ResearchGate. X-ray crystal structure of the compound 13. [Link]
-
YouTube. Enjoyable synthesis of 1,3-Dibromobenzene. [Link]
-
RSC Publishing. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
SpringerLink. Do 1,2-ethanediol and 1,2-dihydroxybenzene present intramolecular hydrogen bond? [Link]
-
PubChem. 4,6-Diaminobenzene-1,3-diol hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
-
ATB. 1,4-Dibromobenzene | C6H4Br2 | MD Topology | NMR | X-Ray. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4,6-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic data for 4,6-dibromobenzene-1,3-diol (CAS No: 61524-51-4). As a key intermediate in the synthesis of various organic compounds, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control in research and development settings. This document, compiled by a Senior Application Scientist, offers not just data, but also insights into the experimental considerations and interpretation of the spectra.
Molecular Structure and Properties
This compound, also known as 4,6-dibromoresorcinol, is a substituted aromatic compound with the chemical formula C₆H₄Br₂O₂. Its molecular weight is 267.90 g/mol . The structural integrity of this molecule has been unequivocally confirmed by single-crystal X-ray diffraction of its monohydrate form, providing a solid foundation for the interpretation of its spectroscopic data.[1]
Below is a diagram illustrating the molecular structure and a conceptual workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound and the workflow for its spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum.
Experimental Protocol:
A typical method for analyzing solid samples like this compound is via direct insertion probe (DIP) or by using a gas chromatograph (GC) as an inlet for an electron ionization (EI) mass spectrometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume of the solution is injected into the GC-MS system. The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Summary:
| Ion | m/z (relative abundance) | Interpretation |
| [M]⁺ | 266, 268, 270 (approx. 1:2:1) | Molecular ion peak cluster, characteristic of two bromine atoms. |
| [M-HBr]⁺ | 187, 189 | Loss of a hydrogen bromide molecule. |
| [M-2Br]⁺ | 108 | Loss of both bromine atoms. |
Note: The relative abundances are approximate and can vary depending on the instrument and experimental conditions.
Interpretation of the Mass Spectrum:
The most telling feature in the mass spectrum of this compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. For a molecule containing two bromine atoms, the molecular ion will appear as a triplet of peaks with a characteristic 1:2:1 intensity ratio at m/z values corresponding to the combinations of these isotopes: (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br and ⁸¹Br, ⁷⁹Br), and (⁸¹Br, ⁸¹Br). The observed peaks at m/z 266, 268, and 270 confirm the presence of two bromine atoms in the molecule. The other observed fragments correspond to logical losses from the parent molecule, further corroborating its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | Singlet | 1H | Aromatic H-5 |
| ~ 6.5 | Singlet | 1H | Aromatic H-2 |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | Hydroxyl (-OH) |
Causality behind Predictions:
-
Aromatic Protons: The benzene ring has two non-equivalent protons. The proton at the 5-position is flanked by two bromine atoms, which are electron-withdrawing and will deshield this proton, causing it to appear at a lower field (higher ppm). The proton at the 2-position is situated between two hydroxyl groups, which are electron-donating through resonance, leading to a more shielded environment and a higher field (lower ppm) signal. Due to the substitution pattern, no significant coupling is expected between these two protons, hence they are predicted to be singlets.
-
Hydroxyl Protons: The chemical shift of hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature. They typically appear as broad singlets and can exchange with D₂O.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to show four distinct signals for the aromatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-1, C-3 (carbons attached to -OH) |
| ~ 130 | C-5 (carbon between Br atoms) |
| ~ 115 | C-4, C-6 (carbons attached to Br) |
| ~ 105 | C-2 (carbon between -OH groups) |
Causality behind Predictions:
-
The chemical shifts are predicted based on the substituent effects. The carbons attached to the electronegative oxygen atoms of the hydroxyl groups (C-1 and C-3) will be the most deshielded. The carbons bonded to the bromine atoms (C-4 and C-6) will also be deshielded, but to a lesser extent. The carbon atom situated between the two hydroxyl groups (C-2) is expected to be the most shielded.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1300 - 1100 | Strong | C-O stretch (phenol) |
| 700 - 500 | Strong | C-Br stretch |
Interpretation of Predicted IR Spectrum:
The most prominent feature in the IR spectrum of this compound is expected to be a broad and strong absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, likely broadened due to hydrogen bonding. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenolic hydroxyl groups should be observable in the 1300-1100 cm⁻¹ range. Finally, the carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 500 cm⁻¹.
Conclusion
The spectroscopic data and predictions presented in this guide provide a robust framework for the identification and characterization of this compound. The mass spectrum offers definitive evidence of the presence of two bromine atoms. While experimental NMR and IR data are not widely available, the predicted spectra, based on sound chemical principles and comparison with related structures, offer valuable guidance for researchers. It is recommended that for critical applications, experimental spectra be acquired and compared with these predictions for unambiguous structural confirmation.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Kirsop, P., Storey, J. M. D., & Harrison, W. T. A. (2007). this compound monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 63(4), o1577–o1578. [Link]
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An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 4,6-Dibromobenzene-1,3-diol
This guide provides a comprehensive technical overview of the synthesis, electronic properties, and electrophilic substitution patterns of 4,6-dibromobenzene-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to elucidate the chemical behavior of this highly activated and uniquely substituted aromatic compound.
Introduction: The Strategic Importance of Substituted Resorcinols
Resorcinol (1,3-dihydroxybenzene) and its derivatives are pivotal building blocks in organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility stems from the high electron density of the aromatic ring, conferred by the two hydroxyl groups, which makes them exceptionally reactive towards electrophilic substitution. The introduction of bromine atoms, as in this compound, modulates this reactivity and provides additional synthetic handles, making it a valuable intermediate for the construction of complex molecular architectures. This guide will explore the nuanced interplay of activating and deactivating substituents that governs the reactivity of this molecule.
Synthesis of this compound
The preparation of this compound is typically achieved through the direct bromination of resorcinol. The high reactivity of the resorcinol ring necessitates careful control of reaction conditions to achieve the desired dibromination and avoid the formation of over-brominated byproducts.
Experimental Protocol: Bromination of Resorcinol
-
Reaction Setup: In a well-ventilated fume hood, dissolve resorcinol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a co-solvent. The reaction vessel should be equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Slowly add a solution of bromine (2 equivalents) in the same solvent to the resorcinol solution at room temperature with vigorous stirring. The addition should be dropwise to control the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into an excess of water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water to remove any unreacted starting materials and byproducts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is often chosen as it can dissolve both resorcinol and bromine, facilitating a homogeneous reaction. The use of a co-solvent system with water can also be effective.
-
Stoichiometry: The use of two equivalents of bromine is crucial for achieving dibromination. An excess of bromine can lead to the formation of 2,4,6-tribromoresorcinol.
-
Temperature Control: The slow, dropwise addition of bromine helps to dissipate the heat generated during this highly exothermic reaction, minimizing the formation of undesirable side products.
Electronic Properties and Spectroscopic Data
The electronic character of this compound is dominated by the strong electron-donating resonance effect (+M) of the two hydroxyl groups and the opposing inductive electron-withdrawing (-I) and weaker resonance-donating (+M) effects of the bromine atoms. The hydroxyl groups are powerful activating groups, significantly increasing the nucleophilicity of the aromatic ring.[3] The bromine atoms, while deactivating overall due to their inductive effect, are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.[4]
Spectroscopic Data Summary
| Property | Value |
| Molecular Formula | C₆H₄Br₂O₂ |
| Molecular Weight | 267.90 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.8 (s, 2H, OH), ~7.3 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H) ppm |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~156 (C-OH), ~130 (C-Br), ~110 (C-H), ~105 (C-H) ppm |
| Mass Spectrometry (EI) | m/z (%): 268 ([M]⁺), 270 ([M+2]⁺), 266 ([M-2]⁺) with characteristic isotopic pattern for two bromine atoms.[5] |
| Infrared (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~1600, ~1480 (C=C aromatic stretch), ~1150 (C-O stretch), ~600-700 (C-Br stretch) |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.
Electrophilic Aromatic Substitution: Reactivity and Regioselectivity
The interplay of the substituents in this compound dictates a highly specific pattern of reactivity in electrophilic aromatic substitution (EAS) reactions. The two hydroxyl groups are strong activating, ortho-, para-directing groups, while the two bromine atoms are deactivating, ortho-, para-directing groups.[6]
The directing effects of the substituents are summarized in the diagram below:
Caption: Substituent effects on the aromatic ring.
In this compound, the positions ortho and para to the powerful activating hydroxyl groups are already occupied by bromine atoms (positions 4 and 6) or another hydroxyl group. The remaining unsubstituted positions are C2 and C5.
-
Position C2: This position is ortho to the hydroxyl group at C1 and meta to the hydroxyl group at C3. It is also ortho to the bromine atom at C6 and meta to the bromine atom at C4.
-
Position C5: This position is para to the hydroxyl group at C1 and ortho to the hydroxyl group at C3. It is also meta to the bromine atoms at C4 and C6.
The directing effects of the hydroxyl groups are significantly stronger than those of the bromine atoms.[7] Therefore, the positions activated by the hydroxyl groups will be the primary sites of electrophilic attack. Both C2 and C5 are activated by the hydroxyl groups. However, the C5 position is para to one hydroxyl group and ortho to the other, making it electronically very rich. The C2 position is ortho to one hydroxyl group. Consequently, electrophilic substitution is predicted to occur predominantly at the C5 position , with potential for some substitution at the C2 position depending on the nature of the electrophile and the reaction conditions.
The overall workflow for predicting the outcome of an electrophilic substitution reaction is as follows:
Caption: Predictive workflow for electrophilic substitution.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the high activation of the ring, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to oxidation and degradation. Milder conditions are preferable.
Predicted Reaction: this compound is expected to react with a nitrating agent, such as dilute nitric acid in a suitable solvent, to yield primarily 4,6-dibromo-5-nitrobenzene-1,3-diol .
Halogenation
Further halogenation of this compound can occur due to the strong activating effect of the hydroxyl groups.
Predicted Reaction: Reaction with bromine or chlorine in a suitable solvent is expected to yield 2,4,6-tribromobenzene-1,3-diol or 5-chloro-4,6-dibromobenzene-1,3-diol , respectively, with substitution occurring at the C5 position.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction is typically reversible.
Predicted Reaction: Treatment with fuming sulfuric acid would likely lead to the formation of 4,6-dibromo-5-sulfobenzene-1,3-diol .
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally challenging with highly activated phenols like resorcinol derivatives. The hydroxyl groups can coordinate with the Lewis acid catalyst, deactivating it.[8] Furthermore, the high reactivity of the ring can lead to multiple substitutions and side reactions.
Challenges and Potential Solutions:
-
Catalyst Deactivation: The use of protecting groups for the hydroxyl functions, such as converting them to ethers or esters, can mitigate catalyst deactivation.[9][10]
-
Vilsmeier-Haack Reaction: This reaction provides a method for the formylation of electron-rich aromatic compounds and is a viable alternative to Friedel-Crafts acylation for introducing a formyl group.[8][11] The Vilsmeier reagent is a milder electrophile.
-
Reimer-Tiemann Reaction: This reaction can be used for the ortho-formylation of phenols.[12][13] For this compound, this would likely lead to formylation at the C5 position.
Applications in Drug Development and Medicinal Chemistry
Substituted resorcinols are prevalent scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets. The bromine atoms in this compound can serve as sites for further functionalization, for example, through cross-coupling reactions, or can enhance the lipophilicity and binding affinity of a molecule. Brominated compounds have found applications as antimicrobial agents and in the development of anticancer drugs.[14] This makes this compound a valuable starting material for the synthesis of novel bioactive compounds.
Conclusion
This compound is a highly reactive aromatic compound whose electrophilic substitution patterns are governed by the powerful activating and directing effects of its two hydroxyl groups. While the bromine atoms are deactivating, their ortho-, para-directing influence is largely overridden by the hydroxyl groups. Electrophilic attack is predicted to occur predominantly at the C5 position, which is strongly activated by both hydroxyl groups. While standard electrophilic substitution reactions like nitration, halogenation, and sulfonation are expected to proceed at this position, Friedel-Crafts reactions are more challenging and may require the use of protecting groups or alternative formylation methods. The unique substitution pattern and reactivity of this compound make it a versatile intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science.
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ChemTalk. (n.d.). Directing Effects. ChemTalk. Retrieved from [Link]
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Libretexts. (2022, October 4). 7.5: Directing Effects. Chemistry LibreTexts. Retrieved from [Link]
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Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
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Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
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YouTube. (2023, January 15). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". The Organic Chemistry Tutor. Retrieved from [Link]
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YouTube. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. Khan Academy. Retrieved from [Link]
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YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Chad's Prep. Retrieved from [Link]
- Hunan Xiangyikang Pharmaceutical Co Ltd. (2015). Synthesis method of resorcinol. CN104262109A.
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- Bader, A. R. (1956). The Preparation of 5-n-Alkylresorcinols. Journal of the American Chemical Society, 78(1), 170-171.
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Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]
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Solubility of 4,6-Dibromobenzene-1,3-diol in organic solvents
An In-depth Technical Guide to the Solubility of 4,6-Dibromobenzene-1,3-diol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications. In the absence of extensive published solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the theoretical principles governing the solubility of this molecule by examining its distinct structural features. Furthermore, it provides a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility in a range of organic solvents. The guide is structured to empower researchers to predict solubility behavior and to generate reliable, reproducible data essential for process development, formulation, and purification workflows.
Physicochemical Profile of this compound
Understanding the solubility of a compound begins with a thorough characterization of its physical and chemical properties. This compound is a substituted phenol with a unique combination of functional groups that dictate its interactions with various solvents.
The molecule consists of a central benzene ring functionalized with two hydroxyl (-OH) groups and two bromine (-Br) atoms. The hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors, a critical factor for solubility in protic and polar aprotic solvents.[1][2] Conversely, the bulky bromine atoms and the aromatic ring itself contribute to the molecule's nonpolar, hydrophobic character, which influences its solubility in nonpolar media.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 61524-51-4 | [4] |
| Molecular Formula | C₆H₄Br₂O₂ | [4] |
| Molecular Weight | 267.90 g/mol | [4][6] |
| Physical Form | Solid | [5] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| XLogP3 | 2.6 | [6] |
Theoretical Principles and Solubility Prediction
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7][8] For this compound, the interplay between its polar and nonpolar features is key.
-
Polarity and Hydrogen Bonding: The two hydroxyl groups make the molecule significantly polar. These groups can form strong intermolecular hydrogen bonds with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone, ethyl acetate).[1][2][9][10] This strong interaction is expected to be the primary driver of solubility in these solvent classes.
-
Hydrophobicity: The dibrominated benzene ring is large and hydrophobic. This characteristic limits solubility in highly polar solvents like water, where the disruption of the water's strong hydrogen-bonding network is energetically unfavorable.[3] Conversely, this nonpolar character promotes solubility in solvents with lower polarity.
-
Molecular Symmetry: While individual C-Br bonds are polar, the symmetrical arrangement of substituents on the benzene ring can influence the overall molecular dipole moment.[11] However, the presence of the two -OH groups ensures the molecule retains a significant net polarity.
Based on these principles, a qualitative solubility profile can be predicted.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solute's -OH groups and solvent's -OH groups. |
| Polar Aprotic | DMSO, Acetone, Ethyl Acetate | High to Moderate | Solvents are hydrogen bond acceptors, interacting strongly with the solute's -OH groups. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Intermediate polarity; lacks hydrogen bonding capability. |
| Ethers | Diethyl Ether, THF | Moderate to Low | Ethereal oxygen can act as a weak hydrogen bond acceptor. |
| Nonpolar Aromatic | Toluene | Low | Dominated by nonpolar interactions; insufficient to overcome solute's polarity. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Mismatch in polarity and intermolecular forces. |
| Aqueous | Water | Sparingly Soluble | The large hydrophobic ring counteracts the hydrogen bonding from the two -OH groups.[2][12][13] |
The following diagram illustrates the logical process for predicting solubility based on solvent properties.
Caption: Logical workflow for predicting solubility.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate quantitative data. The Shake-Flask Method is universally regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[14][15] This method involves creating a saturated solution by allowing excess solid solute to equilibrate with the solvent over a defined period, followed by quantification of the dissolved solute concentration.[14][16]
The following diagram outlines the comprehensive workflow for this procedure.
Caption: Experimental workflow for the Shake-Flask method.
Detailed Protocol: Shake-Flask Solubility Determination
This protocol provides a self-validating system for generating trustworthy solubility data.
Materials and Reagents
-
This compound (solid, purity >95%)
-
Organic solvents (HPLC or ACS grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Aliquot Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into a glass vial. Prepare each solvent determination in triplicate for statistical validity.
-
Add Excess Solute: Add an amount of solid this compound that is well in excess of its expected solubility. A visible layer of undissolved solid must remain at the end of the experiment to ensure saturation.[14] A starting point of ~20 mg per mL is often sufficient.
-
Seal and Equilibrate: Securely cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Allow the suspensions to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours may be necessary to ensure thermodynamic equilibrium is reached.[16][17]
Part B: Phase Separation
-
Cease Agitation: Remove the vials from the shaker and allow them to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any microscopic solid particles that could falsely elevate the measured concentration.
Part C: Quantification by UV-Vis Spectroscopy
-
Prepare Calibration Standards:
-
Create a concentrated stock solution of this compound in the solvent of interest with a precisely known concentration.
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration.
-
-
Determine λ_max: Scan one of the mid-range standards across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).
-
Generate Calibration Curve: Measure the absorbance of each calibration standard at the determined λ_max. Plot Absorbance vs. Concentration and perform a linear regression. The resulting line should have an R² value > 0.99 for a valid calibration.
-
Measure Saturated Solution:
-
Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility concentration.
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[18]
-
This compound: While specific toxicity data is limited, similar halogenated phenols can be irritants. Avoid inhalation of dust and contact with skin and eyes.[19][20]
-
Organic Solvents: Handle all organic solvents with care, as many are flammable and may have associated health risks.[21] Consult the Safety Data Sheet (SDS) for each specific solvent before use.
Conclusion
The solubility of this compound is dictated by a balance between its polar, hydrogen-bonding hydroxyl groups and its large, hydrophobic dibrominated aromatic core. It is predicted to be most soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and DMSO. For precise, quantitative data, the Shake-Flask method coupled with UV-Vis or HPLC analysis provides a robust and reliable experimental pathway. This guide equips researchers with both the theoretical framework and the practical tools necessary to confidently assess the solubility of this compound, facilitating its effective use in scientific and developmental applications.
References
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- Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 14(3), 6-13.
- School of Chemistry, University of Bristol. (n.d.). Solubility and pH of phenol.
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Molecular weight and formula of 4,6-Dibromobenzene-1,3-diol
An In-Depth Technical Guide to 4,6-Dibromobenzene-1,3-diol: Properties, Synthesis, and Applications
Introduction
This compound, a halogenated aromatic compound, serves as a crucial building block in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring two bromine atoms and two hydroxyl groups on a benzene ring, imparts specific reactivity and properties that are highly valued in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical characteristics, outlines a representative synthetic approach, and delves into its applications, particularly within the realm of drug discovery and materials science. For researchers and drug development professionals, understanding the nuances of this molecule is key to leveraging its potential as a versatile chemical intermediate.
Core Molecular and Physical Properties
The identity and utility of this compound are defined by its fundamental chemical and physical properties. These characteristics govern its behavior in chemical reactions, its solubility, and its handling requirements.
Key Identifiers and Descriptors
The compound can be identified through various nomenclature and registry systems.
-
IUPAC Name : this compound[1]
-
CAS Number : 61524-51-4[2]
-
SMILES : C1=C(C(=CC(=C1O)Br)Br)O[1]
-
InChIKey : GYBSXVSGJLAHDV-UHFFFAOYSA-N[1]
Physicochemical Data Summary
A summary of the key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 267.90 g/mol | [1][2] |
| Exact Mass | 267.85576 Da | [1] |
| Physical Form | Solid | [4] |
| Density | 2.257 g/cm³ | [3] |
| Boiling Point | 335.9°C at 760 mmHg | [3] |
| Flash Point | 157°C | [3] |
| Hydrogen Bond Donors | 2 | [1][5] |
| Hydrogen Bond Acceptors | 2 | [1][5] |
Molecular Structure and Reactivity
The arrangement of functional groups on the benzene ring is fundamental to the chemical reactivity of this compound. The two hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. Conversely, the two bromine (-Br) atoms are deactivating groups but are also ortho-, para-directors. This combination of activating and deactivating groups, along with steric hindrance, dictates the regioselectivity of further chemical transformations.
Caption: 2D structure of this compound.
Synthesis and Purification Workflow
While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications, such as isotopic labeling. A common route to substituted dibromobenzenes involves the electrophilic bromination of a suitably protected or functionalized benzene derivative. A plausible synthetic pathway starting from 1,3-dihydroxybenzene (resorcinol) is outlined below.
General Synthetic Protocol: Electrophilic Bromination
This protocol describes a general method for the bromination of resorcinol to yield this compound. The hydroxyl groups of resorcinol activate the ring, directing bromination to the ortho and para positions.
Step 1: Dissolution
-
Dissolve 1,3-dihydroxybenzene (resorcinol) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.
Step 2: Brominating Agent Preparation
-
In a separate flask, prepare a solution of the brominating agent. A mixture of bromine (Br₂) in the same solvent is typically used.
Step 3: Controlled Addition
-
Cool the resorcinol solution in an ice bath to control the reaction temperature, as electrophilic bromination is highly exothermic.
-
Slowly add the bromine solution dropwise to the resorcinol solution with constant stirring. The reaction progress can be monitored by the disappearance of the bromine color.
Step 4: Reaction and Quenching
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (typically monitored by TLC or GC-MS).
-
Quench the reaction by adding a reducing agent, such as a solution of sodium bisulfite, to neutralize any excess bromine.
Step 5: Isolation and Purification
-
The product can be isolated by extraction into an organic solvent followed by washing with water and brine.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Generalized synthesis workflow for this compound.
Applications in Drug Discovery and Development
Halogenated compounds, particularly those containing bromine, play a significant role in modern medicinal chemistry. The introduction of bromine into a molecule can favorably alter its pharmacological profile.
The Role of Bromine in Modulating Molecular Properties
Incorporating bromine can enhance therapeutic activity, improve metabolic stability, and increase the duration of a drug's action.[6][7] This is often attributed to the formation of "halogen bonds," a type of non-covalent interaction where the bromine atom acts as a Lewis acid, interacting with a Lewis base on a biological target like a protein. This can lead to stronger and more specific drug-target interactions.[6][7]
A Scaffold for Fragment-Based Drug Discovery (FBDD)
This compound is an ideal candidate for fragment-based drug discovery. In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to create more potent lead compounds. The diol's structure provides multiple vectors for chemical elaboration:
-
The Bromine Atoms : Can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
The Hydroxyl Groups : Can be alkylated, acylated, or used as directing groups for further substitutions on the aromatic ring.
This multi-functional nature allows for the systematic exploration of chemical space around the core scaffold to optimize binding affinity and other drug-like properties.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data from closely related brominated aromatic compounds provide a strong basis for safe handling protocols.
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation : May cause skin irritation upon contact.[8][9]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as dust.[9]
-
Harmful if Swallowed : May be harmful if ingested.[9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9][10]
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]
-
Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][11][12]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]
-
Disposal : Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter the environment.[11]
Conclusion
This compound is more than just a chemical formula; it is a versatile and valuable tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity, and multiple functionalization points make it an important intermediate in the synthesis of high-value molecules. For professionals in drug development, its utility as a scaffold in fragment-based design highlights the strategic importance of halogenated compounds in creating next-generation therapeutics. Adherence to rigorous scientific protocols and safety measures will continue to unlock the full potential of this important chemical building block.
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An In-depth Technical Guide to 4,6-dibromo-1,3-benzenediol: Synthesis, Biological Activity, and Drug Development Potential
Introduction
In the landscape of contemporary drug discovery, the exploration of halogenated organic compounds has yielded a wealth of molecules with significant therapeutic potential. The introduction of halogen atoms, such as bromine, into a molecular scaffold can profoundly influence its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 4,6-dibromo-1,3-benzenediol, a brominated derivative of resorcinol. While specific research on this compound is emerging, its structural relationship to other biologically active bromophenols warrants a detailed examination of its synthesis, potential pharmacological activities, and applications in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this and related compounds.
The IUPAC name for the compound with the structure of two bromine atoms at positions 4 and 6 of a 1,3-benzenediol ring is 4,6-dibromobenzene-1,3-diol .
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of 4,6-dibromo-1,3-benzenediol are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 4,6-Dibromoresorcinol | - |
| CAS Number | 61524-51-4 | PubChem |
| Molecular Formula | C₆H₄Br₂O₂ | PubChem |
| Molecular Weight | 267.90 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| XLogP3-AA | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 265.85780 Da | PubChem |
| Monoisotopic Mass | 265.85780 Da | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
Synthesis of 4,6-dibromo-1,3-benzenediol
The synthesis of 4,6-dibromo-1,3-benzenediol can be achieved through the direct bromination of 1,3-benzenediol (resorcinol). The hydroxyl groups of resorcinol are strongly activating ortho-, para-directing groups, making the 2, 4, and 6 positions highly susceptible to electrophilic substitution. Controlled bromination is necessary to achieve the desired dibrominated product.
Proposed Synthesis Protocol: Electrophilic Bromination of Resorcinol
This protocol is based on established principles of electrophilic aromatic substitution on activated phenolic rings.
Materials:
-
1,3-Benzenediol (Resorcinol)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzenediol (1 equivalent) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Bromination: In a dropping funnel, prepare a solution of bromine (2 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the cooled resorcinol solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C. The reaction is exothermic, and slow addition is crucial to prevent over-bromination and side reactions.
-
Quenching: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours to ensure complete reaction. To quench any unreacted bromine, slowly add a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Precipitation: Pour the reaction mixture into a beaker containing a large volume of ice-cold distilled water. A precipitate of 4,6-dibromo-1,3-benzenediol should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acid and salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 4,6-dibromo-1,3-benzenediol.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Drug Development Potential
Bromophenols, a class of compounds to which 4,6-dibromo-1,3-benzenediol belongs, are known to be abundant in marine algae and possess a wide range of biological activities.[1] These activities make them attractive scaffolds for drug discovery and development.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of bromophenols.[2] For instance, certain bromophenols isolated from marine sources have shown cytotoxicity against various cancer cell lines.[3] The mechanism of action is often attributed to the induction of apoptosis, or programmed cell death, a key process in eliminating cancerous cells.[4] The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes to reach intracellular targets.[5]
Derivatives of 1,3-benzenediol have shown promise as anticancer agents. For example, 5-methyl-1,3-benzenediol has demonstrated potent apoptotic and anti-angiogenesis effects.[4] Given these precedents, it is highly probable that 4,6-dibromo-1,3-benzenediol exhibits anticancer properties. Further investigation into its efficacy against a panel of cancer cell lines is warranted.
Enzyme Inhibition
Enzyme inhibition is a cornerstone of modern pharmacology.[6] Bromophenols have been identified as inhibitors of various enzymes. For example, some have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of type 2 diabetes.[7] The specific enzyme targets for 4,6-dibromo-1,3-benzenediol are yet to be fully elucidated, but its structural features suggest it could interact with the active sites of various enzymes, making it a candidate for screening against a broad range of therapeutic targets.
Experimental Protocol: In Vitro Anticancer Activity Screening
To evaluate the potential of 4,6-dibromo-1,3-benzenediol as an anticancer agent, a standard in vitro cytotoxicity assay can be employed. The following is a general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
4,6-dibromo-1,3-benzenediol (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4,6-dibromo-1,3-benzenediol stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Plausible Mechanism of Action: Induction of Apoptosis
Based on the known activities of related bromophenols and other phenolic compounds, a plausible mechanism of anticancer action for 4,6-dibromo-1,3-benzenediol is the induction of the intrinsic apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the activation of caspase enzymes, which are the executioners of apoptosis.
Conclusion
4,6-dibromo-1,3-benzenediol represents a promising, yet underexplored, molecule in the vast chemical space of halogenated phenols. Its straightforward synthesis from readily available starting materials, coupled with the known biological activities of related bromophenols, makes it an attractive candidate for further investigation in drug discovery programs. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and standardized protocols for evaluating its potential as an anticancer agent. Future research should focus on the experimental validation of its synthesis, a comprehensive evaluation of its biological activities against a diverse panel of targets, and detailed mechanistic studies to elucidate its mode of action. Such efforts will be crucial in determining the therapeutic potential of 4,6-dibromo-1,3-benzenediol and its derivatives.
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Nadumane, V. K., & Murthy, H. N. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. AMB Express, 11(1), 93. [Link]
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Grootaert, W. R. M., et al. (1983). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products. Pharmaceutisch Weekblad Scientific Edition, 5(2), 70-73. [Link]
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Domagalska, B. W., & Węsierska, M. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 20(3), 163. [Link]
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Nadumane, V. K., & Murthy, H. N. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. AMB Express, 11(1), 93. [Link]
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Stewart, K. D., & Ko, J. C. (2020). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 34(10), 1097–1109. [Link]
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Wu, N., et al. (2014). Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition. Marine Drugs, 12(11), 5483–5498. [Link]
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Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 621. [Link]
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Health and safety information for 4,6-Dibromobenzene-1,3-diol
An In-depth Technical Guide to the Health and Safety of 4,6-Dibromobenzene-1,3-diol
This guide provides a detailed examination of the health and safety considerations for this compound (CAS No. 61524-51-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available data on the compound and its structural analogs to provide a robust, safety-first approach to its use in a laboratory setting.
Chemical Identification and Physical Properties
This compound, also known as 4,6-dibromoresorcinol, is a halogenated aromatic compound. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 61524-51-4 | [1][2] |
| Molecular Formula | C₆H₄Br₂O₂ | [1][3] |
| Molecular Weight | 267.90 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Boiling Point | 335.9 °C at 760 mmHg | [3] |
| Density | 2.257 g/cm³ | [3] |
| Flash Point | 157 °C | [3] |
Hazard Identification and GHS Classification (Inferred)
Based on these analogs, the compound is likely classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
The following GHS pictograms are recommended for labeling and handling protocols based on this inferred classification.
Caption: Inferred GHS Hazard Pictograms for this compound.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The primary engineering control is the use of a certified chemical fume hood to minimize inhalation risk.[4][6][8] This is supported by a robust selection of PPE, the rationale for which is detailed below.
Rationale for PPE Selection:
-
Eye Protection: The inferred classification as a serious eye irritant (Category 2) mandates the use of chemical safety goggles or a face shield.[5][9] Standard safety glasses are insufficient.
-
Hand Protection: As a presumed skin irritant (Category 2), chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data for breakthrough time and permeation rate. Always inspect gloves before use and remove them with care to avoid skin contamination.[8]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashes or dust generation, a chemically resistant apron may be necessary.[5]
-
Respiratory Protection: If work cannot be conducted within a fume hood or if dust generation is significant, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is recommended.[5]
Caption: Standard workflow for ensuring proper PPE and engineering controls.
Safe Handling and Storage Protocols
Handling:
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Avoid generating dust. Use appropriate spatulas and weighing paper; do not pour the solid directly from a large container.
-
Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[8][10]
Storage:
-
Store in a tightly sealed, properly labeled container.[4][6][8]
-
Store away from incompatible materials, particularly strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[4][6]
-
Store in a locked cabinet or area with restricted access.[4][5][10]
First-Aid Measures
Rapid and correct first-aid response is crucial in the event of an accidental exposure. The following protocols are based on the compound's inferred irritant properties.[4][5][9]
Step-by-Step First-Aid Protocols:
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Caption: Decision-making workflow for first-aid response to exposure.
Accidental Release and Disposal
Accidental Release Measures: In the event of a spill, prioritize personnel safety and environmental containment.
-
Evacuate: Clear the immediate area of all personnel.[8]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment & Cleanup:
-
For a solid spill, carefully sweep or scoop up the material, avoiding the generation of dust.[6][8] Do NOT use compressed air for cleaning.[8]
-
Place the spilled material into a suitable, sealed, and labeled container for disposal.[6][8]
-
Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
-
Reporting: Report the incident to the appropriate environmental health and safety (EHS) department.
Disposal Considerations:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification and disposal.[4][5][6]
Toxicological and Ecological Information (Inferred)
Toxicological Profile:
-
Acute Effects: Direct contact is expected to cause irritation to the skin, eyes, and respiratory tract, consistent with data from similar brominated aromatic compounds.[4][5][6][7] The toxicological properties have not been fully investigated.[6]
-
Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available for this compound.[4][6] Long-term exposure to high dust concentrations may pose a risk to lung function.[8]
Ecological Profile:
-
Based on data for related dibromobenzene compounds, this chemical is presumed to be very toxic to aquatic life, with potentially long-lasting effects.[9][10][11]
-
It is crucial to prevent this material from entering drains, sewers, or waterways.[8]
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Methodological & Application
The Synthetic Versatility of 4,6-Dibromobenzene-1,3-diol: A Guide for Researchers
Introduction: Unlocking the Potential of a Multifunctional Building Block
4,6-Dibromobenzene-1,3-diol is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms meta to each other and two hydroxyl groups, offers a rich platform for a diverse array of chemical transformations. The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the bromine atoms provide two reactive sites for cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | |
| Molecular Weight | 267.90 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Off-white to light brown crystalline powder | Commercially available |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | General chemical knowledge |
Core Applications in Organic Synthesis
The strategic placement of reactive functional groups on the benzene ring of this compound makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. The primary applications can be broadly categorized into three main areas: cross-coupling reactions, synthesis of heterocyclic compounds, and polymer synthesis.
Figure 1: Key synthetic applications of this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The two bromine atoms on the aromatic ring of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl groups can influence the reactivity and may require protection depending on the reaction conditions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1][2][3][4] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the bromine-bearing positions.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is air-stable and generates the active Pd(0) in situ.[5]
-
Base: A base is crucial for the activation of the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[1][4] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and compatible with a wide range of functional groups.[5]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst.[5]
Figure 2: General workflow for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 4,6-Diphenylbenzene-1,3-diol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Phenylboronic Acid | 2.2 | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ | 3.0 | Base |
| 1,4-Dioxane/H₂O (5:1) | - | Solvent |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is highly valuable for the synthesis of conjugated enynes and other acetylene-containing molecules.
Causality of Experimental Choices:
-
Catalysts: A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves as both a base to deprotonate the alkyne and as a solvent.
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.
Protocol: Synthesis of 4,6-Bis(phenylethynyl)benzene-1,3-diol
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), phenylacetylene (2.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Solvent and Base: Add degassed triethylamine (15 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.
-
Reaction: Stir the reaction mixture at 60-80 °C for 8-16 hours.
-
Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[8][9][10] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines. Selective mono- or di-amination of this compound can be achieved by controlling the stoichiometry of the amine.
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) is used with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand is crucial for facilitating the reductive elimination step, which forms the C-N bond.[8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.
Protocol: Mono-amination with Aniline
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), aniline (1.1 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) in a Schlenk tube.
-
Solvent: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
II. Synthesis of Heterocyclic Compounds: Scaffolds for Bioactive Molecules
The diol functionality of this compound, in conjunction with the bromine atoms, makes it an excellent starting material for the synthesis of various heterocyclic systems, particularly oxygen-containing heterocycles like dibenzofurans.
Synthesis of Dibenzofurans
Dibenzofurans are an important class of heterocyclic compounds found in many natural products and pharmaceuticals.[11][12] A common strategy for their synthesis is the intramolecular cyclization of 2-arylphenols. This compound can be first mono-arylated via a Suzuki-Miyaura coupling, followed by an intramolecular cyclization to form the dibenzofuran core.
Figure 3: Two-step synthesis of a dibenzofuran derivative.
Protocol: Synthesis of a Dibenzofuran Derivative
Step 1: Mono-Suzuki Coupling
-
Follow the Suzuki-Miyaura protocol described above, using 1.0 equivalent of this compound and 1.1 equivalents of 2-bromophenylboronic acid. Careful control of stoichiometry is key to favor mono-arylation.
Step 2: Intramolecular Ullmann Coupling
-
Reaction Setup: To a reaction vessel, add the product from Step 1 (1.0 mmol), copper(I) iodide (0.1 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Ligand (Optional): Addition of a ligand like 1,10-phenanthroline (0.2 mmol) can improve the reaction rate and yield.
-
Solvent: Add a high-boiling polar aprotic solvent such as DMF or pyridine (10 mL).
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours.
-
Workup and Purification: After cooling, perform an aqueous workup and extract the product. Purify by column chromatography.
III. Polymer Synthesis: Building Blocks for Advanced Materials
The di-bromo functionality of this compound allows it to be used as a monomer in the synthesis of conjugated polymers, which are of great interest for applications in organic electronics.
Synthesis of Poly(p-phenylene vinylene) (PPV) Derivatives
Poly(p-phenylene vinylene)s (PPVs) are a class of conducting polymers with applications in light-emitting diodes (LEDs), photovoltaics, and transistors.[13][14][15][16] this compound can be used as a monomer in Heck or Gilch polymerization reactions to produce PPV derivatives. The hydroxyl groups can enhance solubility and allow for further functionalization of the resulting polymer.
Protocol: Synthesis of a PPV Derivative via Heck Coupling
-
Monomers: this compound (1.0 mmol) and 1,4-divinylbenzene (1.0 mmol). The hydroxyl groups may need to be protected (e.g., as methoxy or other ether groups) prior to polymerization.
-
Reaction Setup: In an inert atmosphere, combine the monomers, palladium acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol) in a Schlenk flask.
-
Solvent and Base: Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Polymerization: Heat the reaction mixture to 100 °C for 48-72 hours.
-
Workup: Cool the reaction mixture and pour it into methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum. Further purification can be achieved by Soxhlet extraction.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique arrangement of functional groups enables a wide range of transformations, from the construction of complex small molecules through cross-coupling and cyclization reactions to the synthesis of advanced polymeric materials. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound.
References
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Organic Chemistry Portal. Synthesis of Dibenzofurans. Available at: [Link]
-
Li, R., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymer Bulletin, 70(12), 3343–3356. Available at: [Link]
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MDPI. Special Issue: Production and Biomedical Applications of Bioactive Compounds. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Li, R., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. ResearchGate. Available at: [Link]
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ResearchGate. Sonogashira cross coupling of 1,4-dibromobenzene with... Available at: [Link]
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Rossi, R. A., et al. (2018). Photoinduced Synthesis of Dibenzofurans: Intramolecular and Intermolecular Comparative Methodologies. The Journal of Organic Chemistry, 83(15), 8175–8186. Available at: [Link]
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Photonics Polymer Lab. Emitting Materials I - Poly(p-phenylene vinylene) (PPV). Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Manivasagan, P., et al. (2022). Promising bioactive compounds from the marine environment and their potential effects on various diseases. Journal of King Saud University - Science, 34(1), 101680. Available at: [Link]
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Diva-Portal.org. Project Thesis: Suzuki coupling of functionalized arylboronic acids... Available at: [Link]
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ChemRxiv. Acid Catalyzed Polymerization of Phenyl Ethane 1,2-diol for One-Pot Synthesis of Organosoluble Poly(phenylene Vinylene). Available at: [Link]
- Google Patents. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives.
-
Leyva-Pérez, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(69), e202202421. Available at: [Link]
-
Zhai, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(22), 5744–5747. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
ResearchGate. Synthesis of poly(p-phenylene vinylene) and derivatives via a new precursor route, the dithiocarbamate route. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... Available at: [Link]
-
Li, T., et al. (2020). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 11(2), 438–443. Available at: [Link]
-
ResearchGate. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Available at: [Link]
-
ResearchGate. Total Synthesis of the Biologically Active, Naturally Occurring 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and Regioselective O-Demethylation of Aryl Methyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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Application Notes and Protocols: 4,6-Dibromobenzene-1,3-diol as a Versatile Building Block for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Multifunctional Scaffolding
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient construction of molecular complexity. 4,6-Dibromobenzene-1,3-diol emerges as a highly promising, albeit underutilized, building block for the synthesis of diverse heterocyclic systems.[1][2] Its unique substitution pattern—two bromine atoms and two hydroxyl groups on a benzene ring—offers a rich platform for a variety of chemical transformations. The electron-donating hydroxyl groups activate the aromatic ring, while the bromine atoms provide reactive handles for cross-coupling and condensation reactions. This application note provides a comprehensive guide to leveraging the synthetic potential of this compound, with a focus on the preparation of dibenzofurans, benzofurans, and benzoxazoles.
Core Physicochemical Properties
A thorough understanding of the substrate's properties is essential for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | |
| Synonyms | 4,6-Dibromo-1,3-benzenediol, Dibromoresorcinol | [1] |
Synthetic Strategies and Applications
The strategic arrangement of reactive sites on this compound allows for its application in several powerful synthetic methodologies to construct fused heterocyclic systems.
Synthesis of Dibenzofurans via Intramolecular C-O Bond Formation
Dibenzofurans are a significant class of oxygen-containing heterocycles with applications in pharmaceuticals and materials science.[3][4] The synthesis of dibenzofurans often relies on the formation of a C-O bond to close the furan ring.[3] this compound is an excellent precursor for substituted dibenzofurans through a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an intramolecular Ullmann condensation or a palladium-catalyzed C-H activation/C-O cyclization.[5][6]
Workflow for Dibenzofuran Synthesis
Sources
Application Notes & Protocols: Strategic Functionalization of 4,6-Dibromobenzene-1,3-diol via Palladium-Catalyzed Cross-Coupling
Introduction: The Utility of 4,6-Dibromobenzene-1,3-diol
This compound, a substituted resorcinol, is a highly valuable and versatile building block in modern organic synthesis.[1] Its structure is primed for strategic functionalization; the two bromine atoms serve as reactive handles for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, while the phenolic hydroxyl groups can be used to modulate solubility, introduce hydrogen bonding motifs, or act as points for further derivatization.[2][3] The resorcinol core is a privileged scaffold found in numerous natural products and pharmaceutical agents.[4][5]
Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic chemistry, enabling the construction of complex molecular architectures under relatively mild conditions with high functional group tolerance.[6][7][8] This guide provides detailed application notes and robust starting protocols for three cornerstone palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to this compound. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel materials, pharmaceutical candidates, and complex organic molecules.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organoboron species (typically a boronic acid) with an organohalide.[9][10] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[11]
Underlying Mechanism
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Monofunctionalization with Phenylboronic Acid
This protocol provides a starting point for the selective mono-arylation of this compound. Using a slight excess of the diol relative to the boronic acid favors the mono-substituted product.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 eq, e.g., 322 mg, 1.2 mmol).
-
Add phenylboronic acid (1.0 eq, e.g., 122 mg, 1.0 mmol).
-
Add Pd(OAc)₂ (2 mol%, e.g., 4.5 mg, 0.02 mmol) and SPhos (4 mol%, e.g., 16.4 mg, 0.04 mmol).
-
Add K₃PO₄ (3.0 eq, e.g., 637 mg, 3.0 mmol).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data & Optimization
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[12][13]
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst Loading | 1-5 mol% | Lower loadings (<1 mol%) are possible with highly active pre-catalysts but 2-3 mol% is a robust starting point.[7][12] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) | These ligands promote oxidative addition and reductive elimination steps, enhancing catalytic turnover. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is essential for activating the boronic acid. K₃PO₄ is often effective for challenging substrates.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic system is common. The aqueous phase is crucial for dissolving the base and facilitating transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially for less reactive aryl bromides. |
| Typical Yield | 70-95% (Mono-arylation) | Yields are highly dependent on the specific boronic acid used and reaction optimization. |
Sonogashira Coupling: Building C(sp²)-C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[14] This reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[14][15]
Underlying Mechanism
The reaction proceeds via two interconnected catalytic cycles.[14][15]
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.[15]
-
Copper Cycle: The base deprotonates the terminal alkyne to form an acetylide. This acetylide reacts with the Cu(I) salt to generate a copper acetylide species. This copper acetylide is the key intermediate that participates in the transmetalation step with the Pd(II) complex.
A common side reaction is the Glaser or Hay homocoupling of the alkyne, which can be minimized by running the reaction under strictly anaerobic conditions.[16]
Caption: Interconnected Palladium and Copper cycles in the Sonogashira coupling.
Protocol: Difunctionalization with Phenylacetylene
This protocol targets the double coupling to synthesize a symmetrical diarylacetylene derivative.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 268 mg, 1.0 mmol).
-
Add Pd(PPh₃)₂Cl₂ (3 mol%, e.g., 21 mg, 0.03 mmol) and CuI (5 mol%, e.g., 9.5 mg, 0.05 mmol).
-
Seal the flask, then evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous THF (e.g., 10 mL) and triethylamine (4.0 eq, e.g., 0.56 mL, 4.0 mmol) via syringe.
-
Add phenylacetylene (2.5 eq, e.g., 0.27 mL, 2.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 24 hours, or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data & Optimization
Copper-free Sonogashira protocols have been developed to avoid issues with homocoupling and copper contamination, but often require more specialized ligands and conditions.[17]
| Parameter | Recommended Condition | Rationale & Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ is a Pd(0) source; Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Cu Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira mechanism. Its exclusion requires alternative conditions.[14] |
| Base | Amine bases (TEA, DIPA) | The base acts both to deprotonate the alkyne and as a solvent. It also scavenges HBr formed during the reaction. |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. |
| Temperature | Room Temp to 60 °C | Many Sonogashira reactions proceed efficiently at room temperature, which helps minimize homocoupling.[14][17] |
| Typical Yield | 65-90% (Di-alkynylation) | Yields can be affected by the steric and electronic properties of the alkyne coupling partner. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling of an amine with an aryl halide, and it has become the method of choice for synthesizing aryl amines.[18][19] This reaction is paramount in pharmaceutical chemistry, as the aryl amine motif is ubiquitous in drug molecules.[15]
Underlying Mechanism
The mechanism is analogous to other cross-coupling reactions but involves a C-N bond-forming reductive elimination.[18][20]
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[18]
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging C-N reductive elimination step.[15][21]
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Application Notes and Protocols for 4,6-Dibromobenzene-1,3-diol in Polymer Chemistry
Introduction: Unlocking the Potential of a Unique Difunctional Monomer
4,6-Dibromobenzene-1,3-diol, a substituted aromatic diol, presents a compelling scaffold for the synthesis of novel polymers. Its unique combination of reactive hydroxyl groups and bromine substituents offers a versatile platform for creating polymers with tailored properties. The resorcinol backbone can impart rigidity and thermal stability, while the bromine atoms can introduce flame retardancy, high refractive index, and increased density. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in polymer chemistry, including detailed, field-proven insights and experimental protocols. While direct literature on the polymerization of this specific monomer is limited, the protocols herein are derived from established methodologies for structurally similar monomers and are intended to serve as a robust starting point for research and development.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for designing successful polymerization reactions.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4,6-Dibromo-1,3-benzenediol, Dibromresorcin | [1] |
| CAS Number | 61524-51-4 | [2] |
| Molecular Formula | C₆H₄Br₂O₂ | [2] |
| Molecular Weight | 267.90 g/mol | [2] |
| Boiling Point | 335.9°C at 760 mmHg | [2] |
| Density | 2.257 g/cm³ | [2] |
PART 1: Prospective Applications in Polymer Synthesis
Based on its chemical structure, this compound is a prime candidate for several classes of high-performance polymers.
Synthesis of Poly(phenylene oxide)s and Poly(arylene ether)s
The hydroxyl groups of this compound can undergo nucleophilic aromatic substitution (SNAr) reactions with activated aromatic dihalides to form poly(arylene ether)s. A specific and important subclass is poly(phenylene oxide)s (PPOs), which are known for their excellent thermal stability, dimensional stability, and dielectric properties. The incorporation of bromine atoms from the monomer is expected to enhance the flame retardancy of the resulting PPO.
Causality behind Experimental Choices: The synthesis of PPOs via oxidative coupling is a well-established method for 2,6-disubstituted phenols.[3] For a di-substituted phenol like this compound, this approach can be adapted to create a polymer with a unique substitution pattern. The choice of a copper-amine catalyst is crucial for promoting the oxidation of the phenol to a phenoxy radical, which then propagates the polymerization.[4]
Flame-Retardant Epoxy and Polyester Resins
The high bromine content of this compound makes it an excellent candidate as a reactive flame retardant. It can be incorporated into the backbone of polymers such as epoxy resins and polyesters. During combustion, the bromine atoms can be released as radicals, which act as flame inhibitors in the gas phase.
Causality behind Experimental Choices: Reactive flame retardants are covalently bound to the polymer matrix, which prevents leaching and ensures long-term performance.[5] The hydroxyl groups of this compound can react with epichlorohydrin to form a diglycidyl ether, a common precursor for epoxy resins. Alternatively, it can be used as a diol in condensation polymerization with dicarboxylic acids or their derivatives to produce flame-retardant polyesters.
Enzymatic Polymerization for Novel Biocompatible Materials
Enzymatic polymerization of phenolic compounds, such as resorcinol, offers an environmentally friendly alternative to traditional polymerization methods.[6] Enzymes like laccase or horseradish peroxidase (HRP) can catalyze the oxidation of this compound to form phenoxy radicals, which then couple to form polymers. This method allows for polymerization under mild conditions and can lead to polymers with unique, biocompatible properties.
Causality behind Experimental Choices: Enzymatic catalysis provides high selectivity and can avoid the use of harsh reagents and reaction conditions.[6] The choice of enzyme and reaction medium can influence the polymer's structure and molecular weight. For instance, laccase utilizes molecular oxygen as an oxidant, making it a green choice.[6]
PART 2: Experimental Protocols
The following protocols are proposed methodologies based on established procedures for similar monomers. Researchers should perform initial small-scale trials to optimize reaction conditions.
Protocol for the Synthesis of Poly(4,6-dibromo-1,3-phenylene oxide)
This protocol describes a hypothetical oxidative coupling polymerization of this compound to produce a novel poly(phenylene oxide).
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene, anhydrous
-
Methanol
-
Oxygen gas (or dry air)
-
Schlenk flask and standard glassware
Experimental Workflow:
Sources
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- 2. echemi.com [echemi.com]
- 3. Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lanxess.com [lanxess.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the O-alkylation of 4,6-Dibromobenzene-1,3-diol: A Detailed Guide for Researchers
Introduction: The Significance of O-Alkylated Dibromoresorcinols
Substituted resorcinols, such as 4,6-dibromobenzene-1,3-diol, are valuable platforms in the synthesis of complex organic molecules. The O-alkylation of these compounds to form 1,3-dialkoxy-4,6-dibromobenzene derivatives is a critical transformation in the development of novel pharmaceuticals, agrochemicals, and materials. The introduction of alkyl chains can significantly alter the molecule's solubility, lipophilicity, and biological activity, making this class of compounds a fertile ground for discovery. This guide provides a comprehensive, field-proven protocol for the efficient O-alkylation of this compound, grounded in the principles of the Williamson ether synthesis.
Reaction Mechanism and Scientific Rationale
The O-alkylation of this compound is typically achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two key steps:
-
Deprotonation: The phenolic hydroxyl groups of this compound are acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose.
-
Nucleophilic Attack: The resulting dianion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group). This concerted, one-step SN2 reaction results in the formation of the C-O ether bond and the displacement of the halide leaving group.
The presence of two electron-withdrawing bromine atoms on the benzene ring increases the acidity of the hydroxyl groups, facilitating their deprotonation. However, steric hindrance from these bulky substituents should be considered when selecting the alkylating agent.
Detailed Experimental Protocol
This protocol details the double O-alkylation of this compound. The procedure is based on established Williamson ether synthesis methodologies for similar dihydroxylated aromatic compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a desiccator. |
| Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) | Reagent Grade | e.g., Alfa Aesar | Use a primary alkyl halide for best results. |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | e.g., Fisher Scientific | Dry in an oven at 120 °C for at least 4 hours before use. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | e.g., Acros Organics | Use a dry, polar aprotic solvent. |
| Diethyl Ether (Et₂O) | Anhydrous | e.g., J.T.Baker | |
| Deionized Water | |||
| Saturated Sodium Chloride Solution (Brine) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | e.g., VWR | ||
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
| Hexanes and Ethyl Acetate | HPLC Grade | For chromatography eluent. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Experimental Workflow
Caption: Step-by-step experimental workflow for the O-alkylation of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (1.0 eq).
-
Add anhydrous powdered potassium carbonate (2.5 eq).
-
Under a positive flow of inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M of the diol.
-
-
Alkylation:
-
Stir the suspension vigorously at room temperature for 15-20 minutes to ensure good mixing.
-
Slowly add the alkyl halide (2.2 eq) to the reaction mixture dropwise using a syringe. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 60-80 °C using a heating mantle or an oil bath. The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting diol spot is no longer visible. This typically takes 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used).
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3]
-
Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for purification.[4][5]
-
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Equivalents of Base (K₂CO₃) | 2.5 eq | Ensures complete deprotonation of both hydroxyl groups. |
| Equivalents of Alkyl Halide | 2.2 eq | A slight excess ensures complete dialkylation. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Characterization of the Product
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the protons of the introduced alkyl groups and the aromatic protons. The chemical shifts and coupling patterns will be indicative of the final structure.
-
¹³C NMR: The spectrum should show signals for the carbons of the alkyl groups and the aromatic ring. The carbons attached to the oxygen atoms will show a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting material and the appearance of C-O-C stretching bands are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point (MP): A sharp melting point range for a solid product is an indicator of high purity.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are suitable for incidental contact with most reagents used here).[6]
-
Phenolic Compounds: this compound is a phenolic compound and should be handled with care. Phenols can be corrosive and are readily absorbed through the skin.[7] Avoid inhalation of dust and direct skin contact.
-
Alkylating Agents: Many alkylating agents are toxic, and some are carcinogenic. Handle these reagents in a well-ventilated fume hood.
-
Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Handle all solvents in a fume hood away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient base, inactive alkylating agent, or insufficient reaction time/temperature. | Ensure the base is completely dry. Use a fresh bottle of alkylating agent. Increase reaction time or temperature, monitoring by TLC. |
| Formation of mono-alkylated product | Insufficient amount of alkylating agent or base. | Increase the equivalents of the alkylating agent and base. |
| Low yield | Inefficient extraction or purification. | Ensure thorough extraction from the aqueous phase. Optimize the column chromatography or recrystallization conditions. |
| C-alkylation side products | Use of protic solvents or certain bases. | Strictly use a polar aprotic solvent like DMF. K₂CO₃ generally favors O-alkylation. |
Conclusion
The O-alkylation of this compound via the Williamson ether synthesis is a reliable and versatile method for the synthesis of 1,3-dialkoxy-4,6-dibromobenzene derivatives. By carefully controlling the reaction conditions, particularly the choice of a suitable base and an anhydrous polar aprotic solvent, high yields of the desired dialkylated product can be achieved. This detailed protocol provides a solid foundation for researchers to explore the synthesis of a wide range of derivatives for various applications in drug discovery and materials science.
References
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PubChem. This compound. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Alfa Aesar. 1,3-Dibromobenzene Safety Data Sheet. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Mancini, P. M. et al. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules. [Link]
-
Li, Z. et al. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. Nature Communications. [Link]
-
Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
ResearchGate. Synthesis and characterization of the O-alkylation products of resorcinarene. [Link]
-
ResearchGate. Mechanistic and electronic considerations of resorcinol alkylation. [Link]
- Google Patents. Production process for synthesizing p-dibromobenzene.
-
PubChem. 1,3-Dibromobenzene. [Link]
-
Princeton EHS. Phenol. [Link]
-
PMC. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. [Link]
-
AMVAC. DIBROM 8 Emulsive Safety Data Sheet. [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
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- 5. CN104058929A - Production process for synthesizing p-dibromobenzene - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 4,6-Dibromobenzene-1,3-diol
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials.[1][4] This application note provides a detailed experimental procedure for the Suzuki coupling of 4,6-dibromobenzene-1,3-diol, a versatile building block for the synthesis of substituted biphenyls and polyolefins.[1] The presence of two bromine atoms and two hydroxyl groups on the aromatic ring presents unique challenges and opportunities for selective functionalization, making a well-defined protocol essential for achieving high yields and purity.
This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles and practical considerations for successful execution.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step, often the rate-determining step, involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) species.[5][6][7][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in this protocol) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound.[5][7][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[7][9]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex.[5][6][7] This forms the new carbon-carbon bond of the biphenyl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]
Catalytic Cycle Diagram
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Double Suzuki Coupling of this compound
This protocol details a general procedure for the double Suzuki coupling of this compound with an arylboronic acid to yield a 4,6-diarylbenzene-1,3-diol derivative.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 267.90 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 2.5 | 2.5 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
| Water (degassed) | 18.02 | - | - |
Equipment
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with argon or nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure
Reaction Setup
-
Inert Atmosphere: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and cesium carbonate (3.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).[4] The reaction mixture should be a suspension.
Reaction Execution
-
Heating: Immerse the reaction flask in a preheated oil bath or heating mantle set to 100 °C.
-
Stirring: Stir the reaction mixture vigorously overnight (typically 12-16 hours).[4]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material.[10][11]
Workup and Purification
-
Cooling: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Quenching: Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4,6-diarylbenzene-1,3-diol.[4]
Experimental Workflow Diagram
Figure 2: A streamlined workflow for the Suzuki coupling of this compound.
Key Considerations and Troubleshooting
Choice of Catalyst, Base, and Solvent
-
Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources such as Pd(OAc)₂ or PdCl₂(dppf) can also be effective.[4] The choice of ligand is crucial, especially for less reactive aryl chlorides, where bulky, electron-rich phosphine ligands are often employed.[5]
-
Base: A variety of bases can be used in Suzuki couplings, including carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2][6] The choice of base can influence the reaction rate and yield, and it is often dependent on the specific substrates and solvent system.
-
Solvent: The solvent system plays a critical role in solubilizing the reactants and catalyst.[6] A mixture of an organic solvent (e.g., dioxane, THF, DMF, or toluene) and water is frequently used.[4][6] Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[6]
Substrate Scope and Potential Side Reactions
-
Arylboronic Acids: A wide range of arylboronic acids can be used in this reaction. However, boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[6] This can be minimized by using anhydrous solvents and carefully controlling the reaction conditions.
-
Mono- versus Di-substitution: Controlling the stoichiometry of the arylboronic acid is key to achieving the desired level of substitution. Using approximately 1.1 equivalents of the boronic acid can favor mono-arylation, while an excess (2.5 equivalents or more) promotes the formation of the di-substituted product.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a biaryl byproduct. This can be suppressed by maintaining a low catalyst loading and ensuring an efficient cross-coupling reaction.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Bases: Cesium carbonate is a strong base and can cause skin and eye irritation. Handle with care.
-
Inert Atmosphere: Reactions under inert atmosphere should be set up by trained personnel to avoid the risk of fire or explosion.
Characterization of the Product
The final product, a 4,6-diarylbenzene-1,3-diol, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product and confirming the formation of the new C-C bonds.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of the hydroxyl functional groups.
-
Melting Point: A sharp melting point is indicative of a pure compound.[10]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted biphenyls. The protocol described herein provides a reliable method for the double arylation of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize a wide range of diarylated products for various applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Taylor, R. J. K. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of York. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling.... Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
New Journal of Chemistry (RSC Publishing). (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
Degruyter. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. asianpubs.org [asianpubs.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 4,6-Dibromobenzene-1,3-diol in the Development of Advanced Functional Materials
Abstract
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of 4,6-Dibromobenzene-1,3-diol, a versatile chemical scaffold for creating novel functional materials. We move beyond a simple recitation of properties to explore the causal relationships between its unique molecular architecture and its potential applications. This document details its utility in the synthesis of conjugated polymers for organic electronics and its role as a reactive intermediate for high-value chemical entities. Included are field-proven, step-by-step protocols, characterization guidelines, and troubleshooting advice to ensure experimental success.
Introduction: The Strategic Value of this compound
This compound, also known as 4,6-dibromoresorcinol, is a highly functionalized aromatic compound. Its value in materials science stems from the strategic placement of three distinct reactive functionalities on a stable benzene core:
-
Two Hydroxyl (-OH) Groups: Positioned at the 1 and 3 positions (a resorcinol structure), these nucleophilic groups are ideal for condensation polymerizations, enabling the formation of polyesters, polyethers, and polycarbonates. Their acidity and ability to form hydrogen bonds can also be exploited to tune material solubility and intermolecular interactions.
-
Two Bromine (-Br) Atoms: Located at the 4 and 6 positions, these halogens serve as excellent leaving groups for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This opens a direct pathway to conjugated polymers, which are the cornerstone of modern organic electronics.
-
The Aromatic Core: The central phenylene ring provides thermal stability, rigidity, and a π-conjugated system that can be extended through polymerization to create materials with desirable optical and electronic properties.
This trifecta of reactive sites makes this compound a superior building block for designing materials with precisely controlled architectures and tailored functionalities.
Physicochemical Properties
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 61524-51-4 | [2] |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Density | 2.257 g/cm³ | [3] |
| Boiling Point | 335.9°C at 760 mmHg | [3] |
| Flash Point | 157°C | [3] |
Core Application: Synthesis of Conjugated Polymers via Suzuki Polycondensation
A primary application of this compound is in the synthesis of conjugated polymers. The bromine atoms are perfectly positioned for step-growth polymerization with a suitable di-boronic acid or ester comonomer. This approach allows for the creation of poly(phenylene) derivatives with tunable band gaps, solubility, and charge transport properties, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Causality Behind Experimental Design: The choice of Suzuki polycondensation is deliberate. It is a robust and highly efficient reaction with excellent functional group tolerance. This allows the hydroxyl groups on the resorcinol core to remain intact during polymerization, providing a handle for post-polymerization modification (e.g., etherification to enhance solubility) or to influence the polymer's electronic properties and solid-state packing through hydrogen bonding.
Workflow for Polymer Synthesis and Characterization
The overall process from monomer to a fully characterized functional polymer is outlined below.
Sources
Synthetic Routes to Poly-substituted Phenols using 4,6-Dibromobenzene-1,3-diol: An Application and Protocol Guide
Introduction: The Versatility of 4,6-Dibromobenzene-1,3-diol in Complex Phenol Synthesis
Poly-substituted phenols are a cornerstone of modern organic synthesis, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise control over the substitution pattern on the phenolic ring is paramount to tailoring their biological activity and material properties. This compound, a readily available resorcinol derivative, presents itself as a highly versatile and strategic starting material for the construction of complex, poly-substituted phenols. Its symmetrical nature, coupled with the presence of two reactive bromine atoms and two nucleophilic hydroxyl groups, offers a unique platform for sequential and regioselective functionalization.
This guide provides an in-depth exploration of synthetic strategies and detailed experimental protocols for leveraging this compound as a scaffold for the synthesis of diverse poly-substituted phenols. We will delve into the critical aspects of hydroxyl group protection, regioselective C-C bond formation via palladium-catalyzed cross-coupling reactions, and subsequent functionalization, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.
Strategic Overview: A Stepwise Approach to Complexity
The inherent symmetry of this compound necessitates a carefully planned synthetic sequence to achieve unsymmetrical substitution patterns. A logical and commonly employed strategy involves a three-stage process:
-
Protection of the Hydroxyl Groups: The acidic protons of the hydroxyl groups are incompatible with many organometallic reagents used in cross-coupling reactions. Therefore, the initial step involves the protection of these groups to prevent unwanted side reactions.
-
Regioselective Mono-functionalization: This is the most critical and challenging step. By carefully controlling reaction conditions, one of the two bromine atoms can be selectively replaced with a desired substituent.
-
Second Functionalization and Deprotection: The remaining bromine atom can then be functionalized with a different group, followed by the removal of the protecting groups to yield the final poly-substituted phenol.
Caption: General synthetic workflow for poly-substituted phenols from this compound.
Part 1: Protection of the Hydroxyl Groups
The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal. For palladium-catalyzed cross-coupling reactions, which are typically performed under basic conditions, base-stable protecting groups are essential. Methyl ethers are a robust and widely used choice.
Protocol 1: O-Methylation of this compound
This protocol describes the exhaustive methylation of the hydroxyl groups to form 1,5-dibromo-2,4-dimethoxybenzene. This transformation renders the molecule compatible with a wider range of organometallic reagents.
Causality Behind Experimental Choices:
-
Dimethyl Sulfate (DMS): A powerful and efficient methylating agent for phenols.
-
Potassium Carbonate (K₂CO₃): A mild base that is sufficient to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on DMS. Its insolubility in acetone drives the reaction forward.
-
Acetone: A polar aprotic solvent that readily dissolves the starting material and reagents, while being relatively inert under the reaction conditions.
-
Reflux: The elevated temperature accelerates the rate of reaction, ensuring complete methylation within a reasonable timeframe.
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Slowly add dimethyl sulfate (2.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,5-dibromo-2,4-dimethoxybenzene.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.
Expected Outcome: This protocol should provide 1,5-dibromo-2,4-dimethoxybenzene in good to excellent yield (typically >90%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Starting Material | Product |
| Structure | This compound | 1,5-Dibromo-2,4-dimethoxybenzene |
| Molecular Formula | C₆H₄Br₂O₂ | C₈H₈Br₂O₂ |
| Molecular Weight | 267.90 g/mol | 295.96 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
Part 2: Regioselective Mono-Suzuki-Miyaura Coupling
Achieving selective mono-arylation of the symmetrically substituted 1,5-dibromo-2,4-dimethoxybenzene is the pivotal step in synthesizing unsymmetrical poly-substituted phenols. While both bromine atoms are electronically similar, subtle steric and electronic factors, along with careful control of reaction conditions, can favor mono-substitution.
Protocol 2: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor the mono-arylated product by using a slight excess of the boronic acid and carefully controlling the reaction time.
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): These are common and effective catalysts for Suzuki-Miyaura couplings. The choice of ligand can influence the reactivity and selectivity.
-
Arylboronic Acid (1.1 - 1.2 eq): Using a small excess of the boronic acid helps to drive the reaction towards the mono-arylated product without significantly promoting the di-arylation.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive aryl bromides.
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water): A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
-
Reaction Monitoring: Careful monitoring by TLC or GC-MS is crucial to stop the reaction once the desired mono-arylated product is maximized and before significant formation of the di-arylated byproduct occurs.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,6-Dibromobenzene-1,3-diol
Welcome to the dedicated technical support guide for the purification of crude 4,6-Dibromobenzene-1,3-diol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions necessary to achieve high purity and yield in your experiments.
Introduction to the Purification Challenges
This compound, also known as 4,6-dibromoresorcinol, is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The primary route to its synthesis often involves the direct bromination of resorcinol. However, this reaction can be challenging to control, leading to a crude product mixture containing unreacted starting material, monobrominated isomers, and over-brominated species. The inherent reactivity of the resorcinol ring makes it susceptible to multiple brominations, necessitating robust purification strategies to isolate the desired 4,6-dibromo isomer with high purity.[1][2][3]
This guide will focus on the most common and effective purification techniques: recrystallization and column chromatography. We will explore the underlying principles of these methods and provide practical, step-by-step protocols and troubleshooting advice to address specific issues you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound and offers scientifically grounded solutions.
Recrystallization Issues
Q1: My crude this compound does not fully dissolve in the recrystallization solvent, even at boiling.
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may not have sufficient solvating power for this compound at elevated temperatures.
-
Presence of Insoluble Impurities: The crude product may contain insoluble polymeric materials or inorganic salts.
-
Insufficient Solvent Volume: The amount of solvent used may be inadequate to dissolve the entire sample.
Solutions:
-
Verify Solvent Suitability: For this compound, water is often an effective recrystallization solvent. The diol functionality imparts some water solubility, especially at higher temperatures. If water proves ineffective, consider a mixed solvent system, such as ethanol/water or acetic acid/water.
-
Perform a Hot Filtration: If insoluble impurities are suspected, perform a hot gravity filtration of the boiling solution. This will remove any undissolved particulate matter, allowing for the formation of pure crystals upon cooling.
-
Gradual Solvent Addition: Add the solvent in small portions to the crude material while heating. Continue adding solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
Q2: Oiling out occurs during cooling instead of crystallization.
Possible Causes:
-
Supersaturation is too high: The solution is becoming supersaturated too quickly, leading to the separation of a liquid phase (oiling out) rather than the formation of a crystalline lattice.
-
Melting point of the solute is below the boiling point of the solvent: If the compound's melting point is low, it may melt in the hot solvent and separate as an oil.
-
Presence of impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: If oiling persists, try a different solvent system. A solvent in which the compound is slightly less soluble may promote better crystal formation.
Q3: The recrystallized product is still colored.
Possible Causes:
-
Colored Impurities: The crude product may contain colored byproducts that are co-soluble with the desired compound in the recrystallization solvent.
-
Degradation: The compound may be degrading at the boiling point of the solvent.
Solutions:
-
Use of Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities. Use only a small amount, as it can also adsorb the product, reducing the yield. Perform a hot filtration to remove the charcoal.
-
Lower Boiling Point Solvent: If degradation is suspected, choose a recrystallization solvent with a lower boiling point.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
Column Chromatography Issues
Q1: Poor separation of this compound from impurities on the column.
Possible Causes:
-
Incorrect Eluent System: The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no movement of the desired compound.
-
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Improper Column Packing: The column may have cracks or channels, leading to an uneven flow of the mobile phase and poor separation.
Solutions:
-
Optimize the Eluent System with TLC: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). For this compound, a good starting point for the eluent is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A typical eluent system for similar compounds is ethyl acetate/hexane. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.
-
Reduce Sample Load: The amount of crude material should generally be 1-5% of the weight of the stationary phase (silica gel or alumina).
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is often preferred to achieve a homogenous column bed.
Q2: The desired compound is not eluting from the column.
Possible Causes:
-
Eluent Polarity is too Low: The solvent system is not polar enough to displace the compound from the stationary phase.
-
Strong Adsorption to the Stationary Phase: The diol groups in this compound can lead to strong interactions with the silica gel.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a Small Amount of a More Polar Modifier: Adding a small amount (e.g., 1%) of methanol or acetic acid to the eluent can help to elute highly polar compounds. However, be aware that acidic conditions can potentially cause degradation of some compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities arise from the non-selective nature of the bromination of resorcinol. These include:
-
Unreacted Resorcinol: The starting material.
-
Monobrominated Resorcinols: 2-Bromoresorcinol and 4-Bromoresorcinol.
-
Other Dibrominated Isomers: 2,4-Dibromoresorcinol.
-
Tribrominated Resorcinol: 2,4,6-Tribromoresorcinol is a common over-bromination product.
Q2: How can I monitor the purity of my this compound during purification?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined experimentally, but a 7:3 or 1:1 (v/v) mixture can be a good starting point.
-
Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate solution can be used to visualize the phenolic compounds.
Q3: What are the key safety precautions I should take when handling this compound and the solvents used for its purification?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and bromine (if performing the synthesis).
-
Handling Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.
-
Solvent Safety: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Avoid open flames and ensure proper ventilation.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol is based on the principle that the solubility of this compound in water increases significantly with temperature.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of deionized water to the flask.
-
Heat the mixture to boiling with continuous stirring.
-
Gradually add more hot deionized water until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQ section.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent mixture (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute the more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Workflow for Selecting a Purification Technique
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common recrystallization problems.
References
Sources
Technical Support Center: Optimizing the Synthesis of 4,6-Dibromobenzene-1,3-diol
Welcome to the technical support guide for the synthesis of 4,6-Dibromobenzene-1,3-diol (also known as 4,6-dibromoresorcinol). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing both yield and purity. We will delve into the causality behind experimental parameters, provide robust troubleshooting advice, and offer a field-tested protocol.
The synthesis of this compound is a classic example of electrophilic aromatic substitution on a highly activated ring system. The two hydroxyl groups of the resorcinol starting material are powerful activating, ortho-, para-directing groups, making the reaction vigorous and susceptible to over-bromination.[1] Consequently, precise control over the reaction conditions is paramount to achieving a high yield of the desired dibrominated product.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My isolated yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is the most frequent challenge and typically stems from three primary areas: over-bromination, incomplete reaction, or mechanical loss during workup and purification.
-
Over-Bromination: The most significant contributor to yield loss is the formation of 2,4,6-tribromobenzene-1,3-diol. The resorcinol ring is so activated that the third bromination can occur readily, even before all the starting material has been dibrominated. This is a classic competitive reaction scenario.
-
Incomplete Reaction: If you observe a significant amount of starting material or the monobrominated intermediate in your crude product, the reaction may not have gone to completion. This can be due to insufficient bromine, poor mixing, or a reaction time that was too short for the chosen temperature.
-
Purification Losses: this compound has moderate solubility in various solvents. During recrystallization, it's possible to lose a substantial amount of product to the mother liquor if the wrong solvent is used or if the solution is not cooled sufficiently.
Q2: My final product is impure with multiple spots on TLC analysis. How can I minimize byproduct formation?
A2: The key to purity is controlling the reaction's selectivity. The primary byproduct is the aforementioned tribromoresorcinol.
-
Strict Temperature Control: The bromination of resorcinol is highly exothermic. Running the reaction at a low, stable temperature (e.g., 0-5 °C) is critical. Lower temperatures decrease the reaction rate, giving the desired electrophilic substitution a kinetic advantage over the less-selective, faster over-bromination that can occur at higher temperatures.
-
Slow, Controlled Reagent Addition: Add the bromine solution dropwise to the resorcinol solution using an addition funnel. This maintains a low instantaneous concentration of bromine in the reaction mixture, which favors the dibromination of remaining resorcinol over the tribromination of the already-formed product.
-
Accurate Stoichiometry: Precisely measure your reagents. While a 2:1 molar ratio of bromine to resorcinol is theoretically required, using a slight excess of resorcinol (e.g., 1.95 equivalents of bromine) can sometimes be beneficial to ensure all the bromine is consumed, preventing it from reacting with the product.
Q3: I'm struggling to purify the crude product by recrystallization. What are some effective solvent systems?
A3: Effective purification is crucial for obtaining a high-purity final product and is a common stumbling block. The goal is to find a solvent (or solvent pair) in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.
-
Aqueous Ethanol: A mixture of ethanol and water is often an excellent choice. Dissolve the crude solid in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[2]
-
Glacial Acetic Acid and Water: Similar to aqueous ethanol, the crude product can be dissolved in hot glacial acetic acid, followed by the careful addition of hot water to induce crystallization upon cooling.
-
Decolorization: If your crude product is highly colored (pink to dark brown), this indicates oxidation or other side reactions. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these colored impurities.[2]
Section 2: Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Resorcinol | 110.11 | 11.0 g | 0.10 | 1.0 |
| Bromine | 159.81 | 31.2 g (10.0 mL) | 0.195 | 1.95 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
Expected Yield: ~21.2 g (80% based on resorcinol) Purity (Post-Recrystallization): >96%
Step-by-Step Methodology
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Dissolution: Add 11.0 g (0.10 mol) of resorcinol to the flask and add 50 mL of glacial acetic acid. Stir the mixture until the resorcinol is fully dissolved. Cool the solution to 0-5 °C.
-
Bromine Solution Preparation: In a separate beaker, carefully add 10.0 mL (31.2 g, 0.195 mol) of liquid bromine to 50 mL of glacial acetic acid. Stir gently to mix. Caution: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic.
-
Reaction: Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the stirred resorcinol solution over a period of approximately 60-90 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture stir at room temperature for 2 hours. A precipitate will form during this time.
-
Quenching and Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A dense, off-white precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove acetic acid and any unreacted bromine.
-
Purification (Recrystallization):
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
While stirring, add hot deionized water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot 95% ethanol to clarify the solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry in a vacuum oven at 50 °C.
-
Section 3: Mechanistic Insights & Visualizations
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups of resorcinol donate electron density into the benzene ring, primarily at the ortho and para positions (2, 4, and 6 positions), making them highly nucleophilic. The bromine molecule becomes polarized, and the electrophilic Br⁺ attacks these activated positions. The formation of the dibromo product at the 4 and 6 positions is sterically and electronically favored.
Troubleshooting Workflow Diagram
Caption: The desired reaction pathway versus the common over-bromination side reaction.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why is temperature control so critical in this reaction? Temperature is the most crucial parameter for selectivity. The activation energy for the third bromination (forming the tribromo byproduct) is higher than for the first two. At low temperatures, the reaction rate is slower, and there is insufficient thermal energy to readily overcome the activation barrier for the third substitution. This allows the desired dibromination to proceed as the main pathway.
FAQ 2: Can I use bromine water directly instead of a solution of bromine in acetic acid? Using bromine water will lead to the rapid formation of a white precipitate of 2,4,6-tribromobenzene-1,3-diol. [1]Water is a polar protic solvent that promotes the ionization of Br₂, creating a highly reactive electrophile. This high reactivity, combined with the activating nature of the resorcinol ring, makes the reaction uncontrollable and unselective for the dibromo product. [3]Glacial acetic acid is a less polar medium that moderates the reactivity of bromine, allowing for better control.
FAQ 3: What are the key characterization data for pure this compound? Key identifiers for the pure product are:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₆H₄Br₂O₂ [4][5]* Molecular Weight: 267.90 g/mol [5]* Melting Point: Approximately 157 °C [4](Note: Always compare with the literature value from your source).
FAQ 4: How should I handle bromine safely? Bromine is extremely hazardous. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate solution) readily available.
References
-
PubChem. This compound | C6H4Br2O2 | CID 254139. [Link]
-
Organic Syntheses. Resorcinol, 4-bromo-. [Link]
-
Lunn, A. C., & Lontz, J. F. (1983). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products. Pharmaceutisch Weekblad Scientific Edition, 5(2), 70–73. [Link]
-
Brainly.in. What happens when resorcinol is reacted with bromine water?. (2018). [Link]
-
Cannon, J. R., Cresp, T. M., Metcalf, B. W., Sargent, M. V., & Elix, J. A. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, 3495. [Link]
-
ResearchGate. The bromination of some derivatives of resorcinol. (1971). [Link]
-
Wikipedia. Resorcinol. [Link]
-
Reddit. Why resorcinol does not form a precipitate or decoloration with bromine water?. (2022). [Link]
-
Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). [Link]
Sources
Common side products in the bromination of resorcinol
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the bromination of resorcinol. Given the high reactivity of the resorcinol nucleus, precise control over reaction conditions is paramount to achieving the desired product. This document provides in-depth, field-proven insights into common side products, their mechanisms of formation, and robust troubleshooting strategies to overcome challenges encountered during synthesis.
Understanding the Reactivity of Resorcinol
Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic system. The two hydroxyl groups are powerful activating, ortho, para-directing substituents. This electronic enrichment makes the 2, 4, and 6 positions of the ring exceptionally nucleophilic and susceptible to rapid electrophilic aromatic substitution. The position between the two hydroxyl groups (position 2) is sterically more hindered but electronically very active, while the 4 and 6 positions are electronically equivalent and less hindered. This inherent reactivity is the primary reason for the frequent formation of undesired side products, particularly over-bromination.[1]
Visualizing Resorcinol's Activated Positions
The following diagram illustrates the electron density and activated positions on the resorcinol ring, which are the primary sites for electrophilic attack.
Caption: Activated positions on the resorcinol ring for electrophilic bromination.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the bromination of resorcinol in a practical question-and-answer format.
Q1: My reaction produced a mixture of 2-bromoresorcinol and 4-bromoresorcinol. How can I improve the regioselectivity for the 4-bromo isomer?
Causality & Explanation: The formation of both 2- and 4-bromo isomers is common because both positions are activated by the hydroxyl groups. However, the 2-position is flanked by two hydroxyl groups, leading to significant steric hindrance. The regioselectivity is a delicate balance between electronic effects (favoring the 2-position) and steric effects (favoring the 4-position). The choice of solvent and brominating agent dramatically influences this outcome.
Troubleshooting & Solutions:
-
Solvent Selection: The polarity of the solvent is critical.
-
Non-polar Solvents (e.g., Carbon Tetrachloride, Dichloromethane): These solvents are generally preferred for selective 4-bromination. They do not solvate the electrophile as strongly, making it effectively bulkier and more sensitive to steric hindrance at the 2-position.
-
Polar Aprotic Solvents (e.g., DMF): These can sometimes be used, but may accelerate the reaction and reduce selectivity.
-
Polar Protic Solvents (e.g., Acetic Acid, Water): These solvents can accelerate the reaction significantly, often leading to poor selectivity and a higher degree of over-bromination. Using bromine water, for instance, readily precipitates 2,4,6-tribromoresorcinol.[2]
-
-
Use a Bulky or Milder Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is an excellent choice for controlled monobromination. It provides a slow, low-concentration source of electrophilic bromine, which enhances selectivity for the less-hindered 4-position.
-
Dioxane Dibromide: This solid, stable complex of dioxane and bromine can also be used for milder, more selective brominations.
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C). This reduces the reaction rate and increases the kinetic preference for substitution at the sterically more accessible 4-position.
Q2: I am trying to synthesize a monobromoresorcinol, but my main product is 2,4,6-tribromoresorcinol. What's causing this and how do I prevent it?
Causality & Explanation: This is the most common problem and is a direct consequence of the high reactivity of the resorcinol ring. After the first bromine atom is added, the ring remains highly activated towards further electrophilic substitution. The mono-brominated intermediate can be more reactive than resorcinol itself under certain conditions, leading to a rapid cascade of di- and tri-bromination.
Troubleshooting & Solutions:
-
Stoichiometry is Key: Use only one equivalent of the brominating agent. For highly reactive systems like resorcinol, it is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all the bromine is consumed before significant over-bromination occurs.
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise to the resorcinol solution at a low temperature. This maintains a low concentration of the electrophile in the reaction mixture at all times, favoring mono-substitution.
-
Protecting Groups: For ultimate control, consider protecting one of the hydroxyl groups (e.g., as a benzoate ester). This moderates the ring's reactivity, allowing for selective monobromination. The protecting group can then be removed via hydrolysis.[3]
-
Choice of Reagents: Avoid harsh conditions like using neat bromine or bromine water, which are notorious for causing exhaustive bromination.[2]
Q3: My crude product is a dark, tarry material. What are these colored impurities?
Causality & Explanation: Phenolic compounds, especially dihydroxybenzenes like resorcinol, are susceptible to oxidation. The formation of colored byproducts is often due to the oxidation of resorcinol or its brominated derivatives into quinoidal structures.[4] These highly conjugated systems absorb visible light, appearing as colored impurities. This can be exacerbated by the presence of excess bromine (a strong oxidizing agent) or exposure to air and light, especially under basic or neutral conditions.
Troubleshooting & Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Control of pH: The reaction is typically performed under neutral or slightly acidic conditions. The presence of HBr, a byproduct of bromination with Br₂, naturally makes the solution acidic, which can help suppress some oxidative pathways.
-
Purification Method:
-
Activated Carbon (Charcoal): Treating a solution of the crude product with activated carbon can effectively adsorb these colored, polymeric impurities.
-
Recrystallization: Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.
-
Column Chromatography: This is a highly effective method for separating the desired product from both more polar (e.g., oxidized) and less polar (e.g., over-brominated) impurities.
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues in resorcinol bromination.
Caption: A troubleshooting decision tree for resorcinol bromination experiments.
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Bromoresorcinol
This protocol is adapted from established methods emphasizing selectivity and control.[3] It utilizes a protecting group strategy to deactivate the ring slightly and direct the substitution.
Step 1: Protection (Synthesis of Resorcinol Monobenzoate) This step is illustrative of a protecting group strategy. Direct bromination with NBS can also be effective.
-
Dissolve resorcinol (1.0 eq) in a suitable solvent like pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Slowly add benzoyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows consumption of the starting material.
-
Work up the reaction by adding dilute HCl to neutralize the base, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting resorcinol monobenzoate by recrystallization or column chromatography.
Step 2: Bromination
-
Dissolve the resorcinol monobenzoate (1.0 eq) in glacial acetic acid at room temperature.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature between 25-35 °C.
-
After the addition is complete, stir for an additional hour.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and air dry.
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude brominated ester in an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl) until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution and neutralize with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to a pH of ~6-7.
-
Extract the 4-bromoresorcinol with ether or ethyl acetate.
-
Dry the organic extracts, concentrate, and purify the final product by recrystallization from a suitable solvent or by vacuum distillation.
Protocol 2: Purification of Crude Brominated Resorcinol by Column Chromatography
-
Prepare the Column: Select a silica gel column of appropriate size for the amount of crude material. Pack the column using a slurry of silica gel in the chosen eluent system.
-
Choose the Eluent: A common starting point for separating brominated resorcinols is a mixture of hexane and ethyl acetate. The polarity can be tuned based on TLC analysis. A typical gradient might run from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane.
-
Load the Sample: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elute and Collect: Begin eluting with the solvent system. The less polar, over-brominated products (e.g., dibromo-, tribromoresorcinol) will elute first, followed by the desired monobrominated isomers. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified brominated resorcinol.
Data Summary: Influence of Conditions on Product Distribution
The following table summarizes how different experimental parameters can affect the outcome of the bromination reaction. This is a qualitative guide based on general principles of electrophilic aromatic substitution.
| Parameter | Condition | Expected Outcome on Selectivity | Predominant Side Products |
| Brominating Agent | Br₂ in Acetic Acid/H₂O | Low | 2,4,6-Tribromoresorcinol, Dibromoisomers |
| NBS in CCl₄ | High | Minimal; small amounts of dibromoresorcinol | |
| Solvent | Water (Bromine Water) | Very Low | 2,4,6-Tribromoresorcinol |
| Glacial Acetic Acid | Moderate | Dibromo- and Tribromoresorcinols | |
| Dichloromethane/CCl₄ | High | Isomeric monobromoresorcinol, some dibromo | |
| Temperature | 50-60 °C | Low | Over-brominated products, potential for degradation |
| 20-25 °C | Moderate | Mixture of mono- and di-brominated products | |
| 0 °C to -10 °C | High | Improved ratio of mono- to poly-brominated products | |
| Stoichiometry | >1.5 eq. Br₂ | Very Low | Primarily 2,4,6-Tribromoresorcinol |
| 1.0 eq. Br₂ | Moderate to Low | Mixture, sensitive to addition rate and temperature | |
| 0.95 eq. NBS | High | Primarily desired monobromo product |
References
-
Sandin, R. B., & McKee, R. A. (1937). 4-BROMORESORCINOL. Organic Syntheses, 17, 23. doi:10.15227/orgsyn.017.0023. [Link]
-
Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, 3495-3504. doi:10.1039/j39710003495. [Link]
-
Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]
-
Laban, S., & Sluyters-Rehbach, M. (1994). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. Analytica Chimica Acta, 285(3), 357-363. [Link]
-
Schultz, J. W., et al. (2020). Mechanistic and electronic considerations of resorcinol alkylation by a Friedel–Crafts-type enzyme. ACS Catalysis, 10(15), 8432-8441. [Link]
-
Chemistry Stack Exchange. (2021). Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? Retrieved from [Link]
-
Bouthenet, E., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7142-7145. doi:10.1016/j.bmcl.2011.09.072. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Resorcinol - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4,6-Dibromobenzene-1,3-diol Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4,6-Dibromobenzene-1,3-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet challenging building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these reactions, troubleshoot common issues, and ultimately optimize your synthetic routes.
The unique structure of this compound—a symmetrical, electron-rich aryl dihalide with two acidic phenolic protons—presents specific challenges that require careful consideration of reaction parameters. Issues of reactivity, selectivity (mono- vs. di-substitution), and competing side reactions are paramount. This guide is structured in a question-and-answer format to directly address the practical problems you may encounter at the bench.
General Considerations & FAQs
This section addresses high-level questions that are applicable across different types of coupling reactions with this compound.
Q1: Do I need to protect the hydroxyl groups on the this compound before performing the coupling reaction?
A1: Not always, but it is a critical consideration. The decision depends on the type of coupling reaction and the base being used.
-
Causality: The hydroxyl groups are acidic and will be deprotonated by strong bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) to form a phenoxide. This electron-donating phenoxide can increase the electron density of the aromatic ring, potentially slowing down the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[1] Furthermore, the phenoxide can act as a nucleophile itself or coordinate to the palladium center, leading to undesired side reactions or catalyst inhibition.
-
Recommendation:
-
For Suzuki-Miyaura Reactions: Protection is often not necessary, especially with weaker inorganic bases like K₂CO₃ or KF. However, if you are experiencing low yields or catalyst deactivation, protecting the hydroxyls as methyl ethers (e.g., using dimethyl sulfate) or another stable protecting group is a standard troubleshooting step.
-
For Buchwald-Hartwig Amination: Using strong bases like NaOt-Bu or LiHMDS is common, making hydroxyl group interference highly likely.[2] Protection is strongly recommended to avoid competitive C-O coupling or other side reactions.
-
For Sonogashira Coupling: The basic conditions typically required can also lead to complications. Protection is a prudent strategy to ensure clean reaction profiles.
-
Q2: How can I control the selectivity to favor mono-arylation over di-arylation?
A2: Achieving selective mono-coupling on a symmetric dihalide is a common challenge in cross-coupling chemistry.[3] The key is to manipulate the reaction kinetics to favor the first coupling event significantly over the second.
-
Causality: After the first coupling, the electronic properties of the aryl ring change. The introduction of an aryl or alkyl group (electron-donating or weakly withdrawing) makes the second C-Br bond slightly less reactive than the first. However, this difference is often insufficient for perfect selectivity.
-
Primary Strategies:
-
Stoichiometry: This is the most straightforward approach. Use a sub-stoichiometric amount of the coupling partner (e.g., 0.9 to 1.1 equivalents of boronic acid for a Suzuki reaction) relative to the dibromide. This leaves unreacted starting material but maximizes the formation of the mono-coupled product.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures will favor the faster, initial coupling. Once a significant amount of the mono-adduct is formed, the reaction should be quenched before the slower, second coupling can proceed to a large extent.
-
Slow Addition: Adding the coupling partner slowly via syringe pump can maintain a low instantaneous concentration, which statistically favors reaction at the more abundant di-bromo starting material.
-
Q3: My starting material, this compound, has poor solubility in common organic solvents. What can I do?
A3: Solubility is a frequent hurdle for phenolic compounds.[4] A heterogeneous reaction mixture often leads to poor reproducibility and low yields.
-
Solvent Selection:
-
Highly polar aprotic solvents like DMF, DMAc, or NMP are often required to dissolve the substrate, especially after it is deprotonated by the base.
-
Ethereal solvents like 1,4-dioxane or THF are very common in cross-coupling, but may require heating to achieve sufficient solubility.[5] Often, a co-solvent system is effective.
-
For Suzuki reactions, using an aqueous co-solvent (e.g., Toluene/Water or Dioxane/Water) can be very effective, as the boronic acid and the inorganic base are water-soluble.[6]
-
-
Phase-Transfer Catalysis: In biphasic systems (e.g., Toluene/H₂O), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reactants across the phase boundary, improving reaction rates.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[7] However, issues can still arise.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated (e.g., by oxygen). | 1. Degas Thoroughly: Sparge the solvent with argon or nitrogen for 15-30 minutes before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction. Use a pre-catalyst that is air-stable and forms the active Pd(0) species in situ. |
| 2. Ineffective Base/Boronic Acid Activation: The boronic acid is not being converted to the active boronate species.[8] | 2. Screen Bases: K₃PO₄ and Cs₂CO₃ are generally robust choices. If your substrate is base-sensitive, try a milder base like K₂CO₃ or KF. Ensure the base is finely powdered and anhydrous if required. | |
| 3. Poor Ligand Choice: The ligand may not be suitable for this electron-rich substrate. | 3. Switch to Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition for challenging substrates and promote the final reductive elimination step.[9] | |
| Significant Debromination (Protodehalogenation) | 1. Hydrolytic Instability: Trace water reacting with organopalladium intermediates. | 1. Use Anhydrous Conditions: Dry your solvent and reagents thoroughly. While some Suzuki protocols tolerate water, excessive amounts can be detrimental. |
| 2. Side Reaction with Base/Solvent: Particularly at high temperatures. | 2. Lower Temperature/Change Base: Try running the reaction at a lower temperature for a longer time. A weaker base may also mitigate this side reaction. | |
| Homocoupling of Boronic Acid (Glaser-type) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Rigorous Degassing: This is the most critical factor. Ensure your reaction setup is completely free of oxygen before and during the reaction. |
| 2. Catalyst System: Some palladium/ligand combinations are more prone to this side reaction. | 2. Re-evaluate Catalyst Loading: Sometimes, excessively high catalyst loading can promote side reactions. Try reducing the mol% of the palladium source. |
Experimental Protocol: Baseline for Suzuki-Miyaura Mono-Arylation
This protocol provides a robust starting point for optimization.
-
To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a finely powdered base (e.g., K₃PO₄, 3.0 eq).
-
Add a stir bar. Cap the vial with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare the catalyst solution. Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and purge with argon.
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M concentration) to the catalyst mixture and swirl.
-
Transfer the catalyst solution to the reaction vial containing the substrates via syringe.
-
Place the reaction in a preheated block at 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every hour. Upon consumption of the starting material or when the ratio of mono- to di-product is optimal, cool the reaction to room temperature.
-
Quench the reaction with water or saturated aq. NH₄Cl and proceed with standard aqueous workup and purification.
Visualization: Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting.[10]
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is powerful for forming C-N bonds but is often sensitive to reaction conditions.[11]
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Conversion | 1. Base Incompatibility: The base may be too weak or not soluble enough. | 1. Use a Strong, Non-Nucleophilic Base: NaOt-Bu is the most common and effective base. K₂CO₃ or Cs₂CO₃ are sometimes used but are generally less effective. Ensure the base is fresh and from a sealed container.[12] |
| 2. Ligand Decomposition: Some phosphine ligands are air-sensitive. | 2. Use Air-Stable Pre-catalysts: Use modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) that are air-stable and highly active. This improves reproducibility. | |
| 3. Amine Quality: The amine coupling partner may be of poor quality or contain impurities. | 3. Purify the Amine: If the amine is a solid, recrystallize it. If it is a liquid, consider distillation. Impurities can poison the catalyst. | |
| Side Reaction: C-O Coupling | 1. Unprotected Hydroxyl Groups: The phenoxide formed from the starting material is competing with the amine nucleophile. | 1. Protect the Hydroxyl Groups: This is the most reliable solution. Convert the diol to a di-methyl ether or another robust protecting group before attempting the amination. |
| Side Reaction: β-Hydride Elimination | 1. Amine with β-Hydrogens: If the amine partner has hydrogens on the carbon beta to the nitrogen. | 1. Use Chelating Ligands: Bidentate phosphine ligands like BINAP or Xantphos can sometimes suppress β-hydride elimination by preventing the formation of the required three-coordinate intermediate.[11] |
Visualization: Troubleshooting Workflow for a Failed Coupling Reaction
When a reaction fails, a systematic approach is necessary to identify the root cause.
Caption: Fig 2. General Troubleshooting Flowchart
References
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
The Suzuki Reaction - Myers, Chem 115, Harvard University. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes - The Journal of Organic Chemistry, ACS Publications. [Link]
-
Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes - The Journal of Organic Chemistry, ACS Publications. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC, NIH. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central, NIH. [Link]
- Synthesis of bisphenols - Google P
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - Chemical Reviews, ACS Publications. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society, ACS Publications. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC, NIH. [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. - ResearchGate. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scielo.br [scielo.br]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Stability and storage conditions for 4,6-Dibromobenzene-1,3-diol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-Dibromobenzene-1,3-diol (CAS: 61524-51-4). It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments.
Introduction: Understanding the Chemistry of this compound
This compound, a member of the halogenated resorcinol family, is a valuable building block in organic synthesis. Its reactivity is primarily dictated by the electron-rich aromatic ring, activated by two hydroxyl groups, and substituted with two bromine atoms. This chemical structure, while synthetically useful, also presents inherent stability challenges. Phenolic compounds, in general, are susceptible to oxidation, and this reactivity is often enhanced by substituents on the aromatic ring. The presence of hydroxyl groups makes the compound sensitive to changes in pH and prone to oxidation, which can be catalyzed by light, air (oxygen), and trace metal impurities.
This guide will help you navigate these challenges by providing best practices for storage, handling, and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark environment.[1] Exposure to light and moisture should be minimized. For optimal long-term storage, keeping the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[1] The container should be tightly sealed and stored in a well-ventilated area.[1]
Q2: I've noticed my sample of this compound has changed color over time. What does this indicate?
A change in color, typically to a yellowish or brownish hue, is a common indicator of degradation. This is most likely due to the oxidation of the phenolic hydroxyl groups, leading to the formation of colored quinone-type impurities.[2] This process can be accelerated by exposure to air (oxygen) and light. If you observe a color change, it is crucial to re-evaluate the purity of the material before use in a sensitive application.
Q3: Is this compound sensitive to air?
Yes, like many dihydroxybenzene derivatives, this compound is susceptible to oxidation when exposed to air.[2] The phenolic hydroxyl groups can be oxidized, leading to the formation of impurities. Therefore, it is best practice to handle the material quickly, minimize its exposure to the atmosphere, and store it under an inert gas if possible.
Q4: How should I handle this compound to minimize degradation?
When handling this compound, work in a well-ventilated area, preferably in a fume hood. Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation. After dispensing the required amount, tightly reseal the container and purge with an inert gas before returning it to storage. Avoid leaving the container open to the atmosphere for extended periods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts | Degradation of the starting material. | Assess the purity of your this compound using the analytical protocols outlined below. If impurities are detected, consider purifying the material (e.g., by recrystallization) or using a fresh batch. |
| Compound appears discolored (yellow/brown) upon receipt or after storage | Oxidation due to improper storage or exposure to light/air. | While the material may still be usable for some applications, its purity is questionable. It is highly recommended to perform a purity analysis. For sensitive reactions, using a fresh, pure sample is advised. |
| Poor solubility in a solvent where it was previously soluble | Formation of polymeric impurities due to degradation. | Insoluble material may indicate significant degradation. Assess the purity of the soluble portion. If significant insoluble material is present, the batch may be unusable. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol 1: Assessment of Purity by Melting Point Determination
Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.
Procedure:
-
Ensure your melting point apparatus is calibrated.
-
Place a small, finely ground sample of this compound into a capillary tube.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
-
Expected Result: A pure sample should have a sharp melting point range. While a specific melting point is not consistently reported across all suppliers, a narrow range is indicative of high purity. A broad range (>2 °C) suggests the presence of impurities.
Protocol 2: Assessment of Purity by ¹H NMR Spectroscopy
Rationale: ¹H NMR spectroscopy provides detailed information about the chemical structure and can be used to identify and quantify impurities.
Procedure:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
Acquire a ¹H NMR spectrum.
-
Expected Spectrum: The spectrum of pure this compound is expected to show distinct peaks corresponding to the aromatic protons and the hydroxyl protons. The aromatic region should show two singlets due to the symmetry of the molecule. The hydroxyl protons will appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
-
Analysis: Look for any unexpected peaks in the spectrum. The presence of additional signals may indicate impurities from the synthesis or degradation products. Integration of the impurity peaks relative to the main compound peaks can provide a semi-quantitative measure of purity.
Protocol 3: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a highly sensitive technique for separating and quantifying components in a mixture, making it ideal for detecting trace impurities.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape for the phenolic analytes.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a known concentration.
-
Sample Preparation: Prepare a sample of the material to be tested at the same concentration as the standard.
-
HPLC Analysis:
-
Use a reverse-phase column (e.g., C18).
-
Set the detector to a wavelength where the compound has strong absorbance (phenolic compounds typically absorb around 280 nm).
-
Inject the standard and the sample solutions.
-
-
Analysis: Compare the chromatograms. The pure sample should show a single major peak. The presence of other peaks indicates impurities. The area percentage of the main peak can be used to estimate the purity of the sample.
Summary of Storage Conditions and Purity Indicators
| Parameter | Recommendation/Indicator |
| Storage Temperature | Cool (2-8 °C recommended for long-term) |
| Atmosphere | Inert gas (Nitrogen or Argon) is optimal. Tightly sealed container is essential. |
| Light | Store in the dark. Use an amber vial or a container placed inside a light-blocking secondary container. |
| Appearance of Pure Compound | White to off-white solid. |
| Appearance of Degraded Compound | Yellow to brown solid. |
| Melting Point | Sharp, narrow range. |
| ¹H NMR | Clean spectrum with expected peaks and no significant impurity signals. |
| HPLC | A single major peak with minimal to no impurity peaks. |
Incompatible Materials
To prevent degradation and ensure safety, store this compound away from the following:
-
Strong oxidizing agents: Can cause vigorous and potentially hazardous reactions.
-
Strong bases: Can deprotonate the phenolic hydroxyl groups, increasing susceptibility to oxidation.
-
Metals: Some metals can catalyze oxidation. Avoid storing in metal containers or using metal spatulas that may be reactive.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Dihydroxybenzenes. [Link]
- Gillette, J. R., Watland, D., & Kalnitsky, G. (1954). The catalysis of the oxidation of some dihydroxybenzene derivatives by various metallic ions. Biochimica et Biophysica Acta, 15(4), 526–532.
-
MDPI. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. [Link]
- Fisher Scientific.
-
European Commission, Public Health. Opinion of the Scientific Committee on Consumer Safety on Resorcinol. [Link]
-
The Good Scents Company. 2-bromophenol. [Link]
-
UNC Charlotte. Phenol Safety Operating Procedure. [Link]
-
University of California, Berkeley. Phenol Fact Sheet. [Link]
- Papadaki, A., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Macedonian Journal of Chemistry and Chemical Engineering, 37(1), 59-66.
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
National Institutes of Health. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. [Link]
Sources
Overcoming regioselectivity issues in 4,6-Dibromobenzene-1,3-diol reactions
Welcome to the dedicated support center for 4,6-Dibromobenzene-1,3-diol. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the synthetic complexities of this versatile but challenging building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The inherent symmetry and competing electronic effects within this molecule often lead to significant regioselectivity challenges. This resource addresses these issues head-on.
Understanding the Reactivity Landscape
This compound presents a fascinating case of competing reactivity. The two hydroxyl groups are powerful activating, ortho, para-directors due to their ability to donate electron density through resonance (+M effect).[1][2][3] Conversely, the two bromine atoms are deactivating, ortho, para-directors, withdrawing electron density through induction (-I effect) while also capable of some resonance donation.[4] This electronic tug-of-war dictates the molecule's behavior in chemical transformations.
The key reactive sites are:
-
C2 Position: Highly activated by both hydroxyl groups, making it a prime target for electrophilic attack. It is, however, sterically hindered.
-
C5 Position: Activated by both hydroxyl groups and less sterically hindered than C2.
-
C4/C6 Positions: These carbon-bromine bonds are the sites for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6][7][8][9][10]
Troubleshooting Guide
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: "I am attempting a nitration reaction on this compound and obtaining an inseparable mixture of products. How can I achieve selective functionalization at the C2 or C5 position?"
Answer: This is a classic challenge stemming from the powerful activating nature of the two hydroxyl groups, which strongly direct electrophiles to both the C2 and C5 positions.
Causality:
-
Electronic Factors: The C2 and C5 positions are both doubly activated by the two ortho and para directing hydroxyl groups. The resonance stabilization of the sigma complex intermediate is significant for attack at either site.
-
Steric Factors: The C2 position, flanked by two hydroxyl groups, is more sterically hindered than the C5 position.
Strategies for Control:
-
Kinetic vs. Thermodynamic Control:
-
Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C to 0 °C) often favors the kinetically preferred product. This is typically the less sterically hindered C5 position.
-
Bulky Reagents: Using a sterically demanding electrophile can further bias the reaction towards the more accessible C5 position.
-
-
Protecting Group Strategy (Recommended): The most robust method for controlling regioselectivity is to temporarily modify the hydroxyl groups. By converting them into bulkier protecting groups, you can sterically block the C2 position and alter the electronic directing effects.[11][12][13]
-
Workflow:
-
Protection: Protect both hydroxyl groups. Common choices include silyl ethers (e.g., TBS), which are bulky, or methyl ethers.
-
Electrophilic Substitution: With the C2 position now sterically encumbered, electrophilic attack will be overwhelmingly directed to the C5 position.
-
Deprotection: Remove the protecting groups to reveal the functionalized diol.
-
-
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling
Question: "I need to synthesize a mono-arylated product via a Suzuki-Miyaura reaction, but I am consistently getting significant amounts of the di-arylated byproduct. How can I favor mono-substitution?"
Answer: Achieving selective mono-functionalization on a symmetric dihalide is a common challenge in cross-coupling chemistry. Because the C4 and C6 positions are electronically identical, the reaction often proceeds at both sites. Control relies on carefully manipulating reaction kinetics.
Causality:
-
Statistical Distribution: With two identical reactive sites, a statistical mixture of starting material, mono-substituted, and di-substituted product is often formed.
-
Reactivity Enhancement: The electronic nature of the group added during the first coupling can sometimes make the second C-Br bond more reactive, further promoting di-substitution.
Strategies for Control:
-
Stoichiometry and Reaction Time:
-
Use a slight deficiency or precisely one equivalent of the boronic acid (or other coupling partner).
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as a significant amount of the desired mono-product has formed, before the di-substituted product begins to dominate.
-
-
Catalyst System and Conditions:
-
Lower Catalyst Loading: Reducing the catalyst loading can sometimes slow the reaction enough to allow for isolation of the mono-adduct.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can influence the selectivity. Experiment with ligands like SPhos, XPhos, or RuPhos.
-
Temperature: Lowering the reaction temperature will slow down the rate of both the first and second coupling, potentially widening the window in which the mono-substituted product is the major component.
-
Protocol: Optimized Mono-Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (0.95 eq.), and a base such as K₃PO₄ (3.0 eq.).[10]
-
Catalyst Premix: In a separate vial, mix the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[8]
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Catalyst Addition: Add the catalyst premix to the reaction flask.
-
Heating & Monitoring: Heat the reaction to a moderate temperature (e.g., 80 °C). Monitor the reaction progress every 30 minutes using an appropriate analytical technique.
-
Workup: Once the desired conversion is reached, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via column chromatography to isolate the mono-arylated product.
| Parameter | Recommendation for Mono-arylation | Rationale |
| Boronic Acid | 0.9 - 1.0 equivalents | Limits the reagent available for the second coupling. |
| Temperature | 70 - 90 °C | Slows the reaction rate to favor kinetic control. |
| Catalyst Loading | 1 - 3 mol % | Reduces the overall rate of catalysis. |
| Reaction Time | Monitor Closely (1-4 hours) | Quench before significant di-substitution occurs. |
Issue 3: Inefficient or Non-Selective C-H Activation
Question: "I am exploring direct C-H activation/functionalization at the C2 or C5 positions. My initial attempts have resulted in low yields and poor selectivity. What should I consider?"
Answer: Direct C-H activation is a powerful tool, and the hydroxyl groups of your substrate can serve as excellent directing groups.[14][15] Success hinges on choosing a catalyst system that can coordinate effectively to the hydroxyl oxygen, thereby delivering the catalytic center to the ortho C-H bonds (C2 and C5).
Causality:
-
Directing Group Coordination: The key step is the formation of a cyclometalated intermediate where the catalyst is bound to a hydroxyl group and has activated an adjacent C-H bond.[14] The efficiency of this step is paramount.
-
Competing Pathways: Without effective direction, C-H activation can be unselective, or cross-coupling at the C-Br bonds may occur preferentially.
Strategies for Control:
-
Catalyst Selection:
-
Palladium (Pd): Pd(OAc)₂ is a common and effective catalyst for hydroxyl-directed C-H activation.[16]
-
Rhodium (Rh) & Ruthenium (Ru): Cationic Rh(III) and Ru(II) catalysts are also well-known for their efficacy in directed C-H functionalization.
-
-
Reaction Partners & Additives:
-
Oxidants: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.
-
Directing Group Modification: In some cases, transiently converting the -OH to a more effective directing group (e.g., a picolinamide) can dramatically improve results, though this adds synthetic steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable protecting groups for the hydroxyls on this compound?
The ideal protecting group depends on the downstream reaction conditions you plan to employ.[17][18] A good protecting group should be easy to install, stable to your reaction conditions, and easy to remove without affecting the rest of the molecule.[12]
| Protecting Group | Installation Reagents | Stability | Cleavage Conditions | Use Case |
| Methyl (Me) | MeI, K₂CO₃ | Very Stable (Acid, Base, Redox) | Harsh: BBr₃ or HBr | When a permanent or very robust group is needed. |
| Benzyl (Bn) | BnBr, NaH | Acid, Base, Organometallics | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many other groups; useful in cross-coupling. |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBSCl, Imidazole, DMF | Mild Acid, Base, Organometallics | Fluoride source (TBAF) or strong acid | Excellent for controlling regioselectivity in EAS; easily removed. |
| Methoxymethyl (MOM) | MOMCl, DIPEA | Most non-acidic conditions | Acid (e.g., HCl in MeOH) | Stable to bases and nucleophiles. |
Q2: Can I achieve selective mono-protection or mono-etherification of the two hydroxyl groups?
Yes, but it requires careful control. Since the two hydroxyl groups are identical, statistical mixtures are likely. To favor mono-functionalization, use exactly 1.0 equivalent of your reagent at a low temperature and add it slowly to a solution of the diol. This kinetic control minimizes the chance of a second reaction occurring on the same molecule. Purification by column chromatography will be necessary to separate the mono-, di-, and unreacted material.
Q3: I am considering a Buchwald-Hartwig amination. What challenges should I anticipate?
The challenges are analogous to the Suzuki-Miyaura coupling—namely, achieving mono-amination versus di-amination. The principles of using sub-stoichiometric amounts of the amine, lower temperatures, and careful reaction monitoring apply here as well.[5][7][19][20] The choice of ligand is critical in Buchwald-Hartwig reactions; consider a ligand screen with catalysts like Pd₂(dba)₃ and ligands such as Xantphos or Josiphos to optimize for mono-arylation.
References
-
Quora. (2021). How is the formation of resorcinol possible as OH-group is ortho/para director, not a meta director?[Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Carpino, L. A., et al. (2002). Protecting groups. Journal of Organic Chemistry. [Link]
-
Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Galano, A., et al. (2016). The substituent effect on the antioxidant capacity of catechols and resorcinols. Journal of Physical Chemistry B. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Lee, J., et al. (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
-
da Silva Júnior, E. N. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. [Link]
-
Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules. [Link]
-
Maji, M., & Kumar, S. (2023). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. RSC Advances. [Link]
-
ResearchGate. (2025). Recent Progress in Selective Functionalization of Diols via Organocatalysis. [Link]
-
Menzek, A., & Göksu, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Arkivoc. [Link]
-
Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]
-
Stanaitis, J., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija. [Link]
-
Springer Nature Experiments. (n.d.). C–H activation. [Link]
-
Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
SciSpace. (2021). A Catalysis Guide Focusing on C–H Activation Processes. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Organic & Biomolecular Chemistry. (2020). Transition metal-catalyzed C–H/C–C activation and coupling with 1,3-diyne. [Link]
-
Chemical Communications. (2019). Cu-Catalyzed highly selective reductive functionalization of 1,3-diene using H2O as a stoichiometric hydrogen atom donor. [Link]
-
Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. [Link]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Troubleshooting low yields in Buchwald-Hartwig amination of 4,6-Dibromobenzene-1,3-diol
Topic: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of 4,6-Dibromobenzene-1,3-diol
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination, specifically focusing on the complex substrate this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve even the most stubborn reaction issues.
The amination of this compound is a non-trivial transformation. The substrate presents a unique combination of features: two C-Br bonds available for coupling and two acidic, nucleophilic hydroxyl groups. These diol moieties render the aryl system electron-rich and introduce potential side reactions, such as competitive C-O coupling, catalyst inhibition, and base consumption. This guide provides a structured approach to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing no conversion to the desired amine?
A1: A complete lack of conversion often points to a fundamental issue with the catalytic system. The most common culprits are:
-
Catalyst Inactivity: The active Pd(0) species may not be forming. If using a Pd(II) precatalyst like Pd(OAc)₂, the reduction to Pd(0) might be failing. Using pre-catalysts (e.g., G3 or G4 palladacycles) that readily form the active catalyst upon exposure to base is a more reliable approach.[1][2]
-
Ligand Incompatibility: this compound is an electron-rich aryl bromide. This electronic nature can make the initial oxidative addition step sluggish. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate this key step and promote the final reductive elimination.[3][4]
-
Inhibition by Substrate: The acidic hydroxyl groups can interact with and deactivate the palladium catalyst, particularly under strongly basic conditions.
Q2: I'm observing significant amounts of hydrodehalogenation (C-Br bond replaced by C-H). What causes this?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[5] It often competes with the desired C-N bond formation and can be promoted by:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, an intermediate arylpalladium amido complex can undergo β-hydride elimination. This is more common with sterically demanding amines.[6]
-
Reaction Conditions: High temperatures and certain base/solvent combinations can favor this pathway. Optimizing the ligand to accelerate reductive elimination over side reactions is a key strategy.[5]
Q3: My mass spectrometry analysis shows products with higher molecular weights than expected, suggesting oligomerization. What is happening?
A3: This strongly suggests that the hydroxyl groups are participating in the reaction. Under basic conditions, the diol is deprotonated to a phenoxide, which is also a competent nucleophile. This phenoxide can engage in a competitive C-O coupling (etherification) with another molecule of the dibromobenzene, leading to the formation of poly-aryl ether byproducts.[5] Protecting the hydroxyl groups or carefully selecting a base that minimizes phenoxide formation is crucial to prevent this.
Q4: How do I choose the right base for this specific substrate?
A4: Base selection is critical due to the acidic hydroxyl protons (pKa ~9-10). A strong base like sodium tert-butoxide (NaOtBu) will readily deprotonate the phenol, consuming the base and generating a nucleophilic phenoxide.[1][7] Consider the following hierarchy:
-
Weak Inorganic Bases: Start with weaker bases like K₃PO₄ or Cs₂CO₃. These may be sufficient to deprotonate the amine nucleophile without extensively deprotonating the diol, minimizing C-O coupling side reactions.[1] However, they often require higher temperatures.[1]
-
Strong, Non-Nucleophilic Bases: If weaker bases give low conversion, consider a strong but sterically hindered base like lithium bis(trimethylsilyl)amide (LHMDS).[7] This can deprotonate the amine while being less likely to act as a nucleophile itself.
-
Soluble Organic Bases: In some cases, soluble organic bases like DBU can be effective, especially when paired with additives, and can offer better functional group tolerance.[8]
Systematic Troubleshooting Guide
When initial experiments yield suboptimal results, a systematic approach is more effective than random screening. The following table outlines common problems, their probable causes, and recommended solutions grounded in mechanistic principles.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low to No Conversion | 1. Inactive Catalyst | • Use a Pre-catalyst: Switch from Pd(OAc)₂/Pd₂(dba)₃ to an air-stable palladacycle pre-catalyst (e.g., XPhos Pd G3). This ensures efficient and reliable generation of the active LPd(0) species.[2] • Degas Solvents: Ensure all solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| 2. Poor Oxidative Addition | • Screen Ligands: For this electron-rich substrate, use bulky, electron-rich biaryl phosphine ligands. Start with a broad-scope ligand like XPhos or RuPhos.[3][7] These ligands promote the formation of the monoligated palladium species necessary for efficient oxidative addition.[5] | |
| 3. Insufficiently Basic Conditions | • Increase Base Strength: If using K₃PO₄, try a stronger base like LHMDS. Ensure the base is fresh and anhydrous. The pKa of the amine's conjugate acid should be lower than that of the base's conjugate acid. | |
| Significant Byproduct Formation | 1. Hydrodehalogenation | • Change Ligand: Use a more sterically hindered ligand (e.g., BrettPhos) to accelerate reductive elimination, which outcompetes the β-hydride elimination pathway.[5][7] • Lower Temperature: Reduce the reaction temperature. While this may slow the reaction, it can disproportionately suppress the side reaction. |
| 2. C-O Coupling (Etherification) | • Use a Weaker Base: Switch from NaOtBu to K₃PO₄ or K₂CO₃ to minimize deprotonation of the hydroxyl groups.[7] • Protect Hydroxyl Groups: As a last resort, protect the diol as a dimethyl ether or bis-silyl ether. This removes the acidic proton and competing nucleophile, though it adds synthetic steps. | |
| 3. Homocoupling of Amine or Aryl Halide | • Check Reagent Purity: Ensure reagents are free of impurities that could interfere. • Optimize Catalyst Loading: Excessively high catalyst loading can sometimes promote side reactions. | |
| Incomplete Conversion / Stalled Reaction | 1. Catalyst Decomposition | • Lower Temperature/Time: Prolonged heating can lead to catalyst decomposition, often visible as the formation of palladium black. Run a time course study to find the optimal reaction time before decomposition becomes significant. • Use a More Robust Ligand: Bidentate ligands like Xantphos can sometimes offer greater thermal stability than monodentate ligands.[8] |
| 2. Product Inhibition | • Dilute Reaction: In some cases, the product can coordinate to the catalyst and inhibit turnover. Running the reaction at a lower concentration may help.[6] | |
| 3. Poor Solubility | • Screen Solvents: The substrate, base, and catalyst complex must be sufficiently soluble. Screen solvents like dioxane, toluene, and t-amyl alcohol. Aprotic polar solvents like DMF or NMP should generally be avoided as they can coordinate to the palladium.[1] |
Visual Troubleshooting Workflow
The following decision tree provides a visual guide for systematically addressing low yields.
Optimized Experimental Protocol
This protocol provides a robust starting point for the mono-amination of this compound with a generic primary amine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Primary Amine (1.1 - 1.2 equiv)
-
RuPhos Pd G3 Pre-catalyst (2 mol%)
-
RuPhos Ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed Dioxane
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Experimental Workflow Diagram:
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Guide to the Scale-Up Synthesis of 4,6-Dibromobenzene-1,3-diol
Welcome to the technical support center for the synthesis of 4,6-Dibromobenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the lab bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible process.
I. Understanding the Core Synthesis: The Bromination of Resorcinol
The primary route to this compound is the electrophilic aromatic substitution of resorcinol (1,3-dihydroxybenzene) with bromine. The two hydroxyl groups on the resorcinol ring are strongly activating and ortho-, para-directing. This high reactivity, while advantageous, presents significant challenges in controlling the regioselectivity and preventing the formation of over-brominated byproducts, especially at scale.[1]
Reaction Pathway
The desired reaction is the selective bromination at the 4 and 6 positions of the resorcinol ring, which are the positions of highest electron density activated by both hydroxyl groups.
Caption: Reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of resorcinol bromination?
A1: The three most critical parameters are:
-
Temperature: The bromination of resorcinol is a highly exothermic reaction. Poor temperature control can lead to runaway reactions and an increase in side products.
-
Stoichiometry and Addition Rate: Precise control of the bromine to resorcinol molar ratio is crucial. A slow and controlled addition of bromine is necessary to minimize localized high concentrations, which can lead to over-bromination.
-
Mixing: Efficient agitation is vital to ensure homogenous reaction conditions, preventing localized "hot spots" and uneven bromine concentration. Inadequate mixing is a common failure point in scale-up.
Q2: Why am I seeing the formation of multiple isomers and polybrominated species in my scaled-up reaction?
A2: The high reactivity of the resorcinol ring makes it susceptible to over-bromination, leading to the formation of 2,4,6-tribromoresorcinol and other polybrominated species.[2] The formation of other isomers, though less common due to the strong directing effect of the hydroxyl groups, can occur under harsh reaction conditions. To mitigate this, consider the following:
-
Lower Reaction Temperatures: Running the reaction at lower temperatures can increase the selectivity for the desired dibrominated product.
-
Solvent Choice: The choice of solvent can influence the reactivity of the bromine and the solubility of the product. A solvent system that allows for good temperature control and solubility of the starting material is key. A two-phase solvent system, consisting of water and a water-immiscible organic solvent, can be beneficial as the byproduct, hydrogen bromide, dissolves in the aqueous phase.[3]
-
Controlled Bromine Addition: As mentioned, a slow, subsurface addition of bromine into a well-agitated reactor is paramount.
Q3: What are the primary safety concerns when handling large quantities of bromine?
A3: Bromine is a highly corrosive, toxic, and volatile substance that requires stringent safety protocols.[4][5][6][7] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use heavy-duty, chemical-resistant gloves (e.g., nitrile), a face shield, safety goggles, and a chemical-resistant apron or suit. A respirator with an appropriate cartridge for bromine vapor is essential, especially when working outside of a closed system.[4][5]
-
Ventilation: All operations involving the handling of bromine must be conducted in a well-ventilated fume hood or a closed-system reactor with appropriate vapor scrubbing.[5]
-
Spill Neutralization: Have a spill kit readily available containing a neutralizing agent such as a 1 M (25%) solution of sodium thiosulfate to treat any accidental spills.[4]
-
Material Compatibility: Ensure all equipment, including reactors, transfer lines, and seals, are made of bromine-compatible materials such as glass, Teflon®, or specific alloys. Bromine is highly reactive with many metals and organic materials.[5]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up synthesis.
Caption: A troubleshooting workflow for the scale-up synthesis.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, loss of product during workup, or formation of soluble byproducts. | Verify Stoichiometry: Ensure the molar ratio of bromine to resorcinol is accurate. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Ensure the temperature is maintained within the desired range. Improve Workup: Analyze aqueous and organic layers for product loss. Consider adjusting the pH during extraction to ensure the product is in its least soluble form. |
| Product Discoloration (Pink/Brown) | Formation of colored impurities due to oxidation or side reactions. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification: Utilize recrystallization from a suitable solvent system (e.g., toluene, benzene, or mixed solvents) to remove colored impurities.[8][9] The addition of activated carbon during recrystallization can also be effective. |
| Formation of 2,4,6-Tribromoresorcinol | Over-bromination due to high local concentrations of bromine or elevated temperatures. | Controlled Addition: Employ a syringe pump or a dropping funnel for a slow, controlled addition of bromine. Subsurface addition is often preferred in large reactors. Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, to enhance selectivity.[10] |
| Poor Filterability of Product | Formation of very fine crystals or an oily product. | Crystallization Control: Optimize the cooling profile during crystallization. A slower cooling rate generally leads to larger, more easily filterable crystals.[11] Solvent Selection: Experiment with different solvent systems for crystallization to influence crystal habit. |
| Runaway Reaction | Inadequate heat removal from the exothermic bromination reaction. | Engineering Controls: Ensure the reactor has sufficient cooling capacity. For very large scales, consider a semi-batch process where the addition rate of bromine is controlled by the reactor's ability to remove heat. Dilution: Increasing the solvent volume can help to better manage the heat generated. |
IV. Experimental Protocols
A. Scale-Up Bromination of Resorcinol
Safety Precaution: This procedure should only be performed by trained personnel in a facility equipped to handle large quantities of bromine. A thorough risk assessment must be conducted prior to starting.
-
Reactor Setup: In a suitable glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermocouple, and a cooling system, charge resorcinol and a suitable solvent (e.g., glacial acetic acid or a mixture of water and a halogenated hydrocarbon).
-
Cooling: Cool the reactor contents to 0-5°C with efficient stirring.
-
Bromine Addition: Slowly add a stoichiometric amount (2.0-2.1 equivalents) of bromine dissolved in the same solvent to the reactor via a dropping funnel or a pump. The addition should be subsurface if possible. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by quenching an aliquot and analyzing it by HPLC or TLC.
-
Quenching: Once the reaction is complete, quench any remaining bromine by adding a solution of sodium bisulfite or sodium thiosulfate until the characteristic bromine color disappears.
-
Product Isolation: The product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the product can be isolated by extraction following the addition of water.
B. Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene or a mixture of an aromatic hydrocarbon and an alkyl phenol can be effective.[8][9]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. References
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (1983). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
-
ResearchGate. (1971). The bromination of some derivatives of resorcinol. Retrieved from [Link]
-
Brainly.in. (2018). What happens when resorcinol is reacted with bromine water? Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). Process for brominating phenols. Retrieved from
-
Journal of the Chemical Society C: Organic. (n.d.). The bromination of some derivatives of resorcinol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
-
ResearchGate. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]
-
Google Patents. (n.d.). Process for purification of crude resorcinol. Retrieved from
-
RSC Publishing. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]
-
ResearchGate. (2015). How can I purify resorcinol? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2. Retrieved from [Link]
-
ResearchGate. (2025). Stereoselective Synthesis of 1,3-Diols. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Retrieved from [Link]
-
PubMed. (2015). Large-scale crystallization of proteins for purification and formulation. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Synthesis by extrusion: continuous, large-scale preparation of MOFs using little or no solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 4-alkylresorcinol. Retrieved from
-
Google Patents. (n.d.). A kind of preparation method of o-dibromobenzene. Retrieved from
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- 3. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
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Technical Support Center: Purifying 4,6-Dibromobenzene-1,3-diol
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,6-Dibromobenzene-1,3-diol. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Introduction: The Challenge of Purifying Substituted Resorcinols
This compound, a substituted resorcinol, is a valuable building block in organic synthesis. However, like many polysubstituted phenols, its purification presents distinct challenges. The two electron-donating hydroxyl groups make the aromatic ring highly activated, often leading to a mixture of products during synthesis, particularly in bromination reactions.[1] Furthermore, the polar, acidic hydroxyl groups can lead to problematic interactions during common purification techniques like silica gel chromatography. This guide is designed to help you navigate these issues.
Section 1: Understanding Common Impurities
Effective purification begins with identifying the likely impurities. In the common synthesis of this compound via the bromination of resorcinol (benzene-1,3-diol), several byproducts and contaminants can arise.
| Impurity | Common Source | Key Differentiating Property |
| Resorcinol | Unreacted starting material | More polar than the dibrominated product. |
| 4-Bromobenzene-1,3-diol | Incomplete bromination | Polarity is intermediate between resorcinol and the desired product. |
| 2,4,6-Tribromobenzene-1,3-diol | Over-bromination of the activated ring | Less polar than the desired dibrominated product. |
| Oxidized Phenolic Species | Air exposure, especially under basic conditions or at high temperatures | Often colored (pink, brown, or black) and can be highly polar.[2] |
| Residual Solvents | Trapped solvent from the reaction or work-up | Varies based on the solvent used (e.g., acetic acid, chloroform). |
Section 2: Troubleshooting Purification Workflows
This section addresses specific problems you may encounter with standard purification methods and provides actionable solutions grounded in chemical principles.
Workflow 1: Purification Strategy Selection
Choosing the right method is the most critical step. This decision tree can guide your approach based on the scale of your reaction and the nature of the impurities.
Caption: Decision tree for selecting a primary purification strategy.
Section 3: Chromatography Troubleshooting Guide
Question: My compound is streaking or "tailing" badly on a silica gel column. What can I do?
Answer: This is the most common issue when purifying phenols on silica gel.
-
The Cause: Peak tailing occurs due to the strong interaction between the acidic hydroxyl groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is a strong hydrogen bond that slows the elution of the molecule in an uneven manner, causing the characteristic "tail."
-
The Solution: You need to suppress the ionization of the phenolic hydroxyl groups. This is easily achieved by adding a small amount of a weak acid, typically 0.5-1% acetic acid , to your mobile phase (eluent).[3] The excess protons in the eluent ensure that your compound remains in its neutral, protonated form, minimizing its interaction with the silica surface and resulting in sharper, more symmetrical peaks.
Caption: Mechanism of peak tailing and its suppression by acidification of the eluent.
Question: My compound is stuck at the baseline of the column, even with highly polar solvents.
Answer: This indicates that your compound is very strongly adsorbed to the stationary phase.
-
Check Your Eluent System: Ensure you are using a sufficiently polar mobile phase. For highly polar compounds like diols, a standard ethyl acetate/hexane system may not be enough. Consider adding methanol (e.g., 1-10% methanol in dichloromethane). Remember to add 0.5-1% acetic acid as well.
-
Consider Reversed-Phase Chromatography: If your compound is too polar for normal-phase (silica) chromatography, reversed-phase chromatography (e.g., using a C18-functionalized silica) is an excellent alternative.[4] In this technique, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Nonpolar compounds will be retained more strongly, while your polar product will elute earlier.
Section 4: Recrystallization Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds that are the major component of a mixture.
Question: I am struggling to find a single good solvent for recrystallization.
Answer: It is common for a compound to be highly soluble in one class of solvents and poorly soluble in another. A two-solvent system is often the solution.
-
Principle: You dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.
-
Suggested Systems for this compound:
-
Toluene/Heptane: Toluene is a good solvent for resorcinols at high temperatures, while heptane is a poor solvent.[5]
-
Ethanol/Water: The compound is likely soluble in hot ethanol and less soluble in water.
-
Question: My product "oils out" instead of forming crystals.
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is too supersaturated.
-
Add More Solvent: The most common reason is that the solution is too concentrated. Add a bit more of the "good" solvent (or the solvent mixture) to the hot solution and re-cool.
-
Slow Down the Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling encourages the formation of a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.
Section 5: Acid-Base Extraction FAQs
Question: How can I use acid-base extraction to separate my phenolic product from neutral impurities?
Answer: Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic or basic compounds from neutral ones.[6] Since this compound is a phenol, it is weakly acidic (pKa ≈ 8-10).
-
The Principle: You can exploit its acidity to move it from an organic solvent into an aqueous layer. By adding a strong base (like NaOH), you deprotonate the phenol to form its corresponding sodium phenolate salt. This salt is ionic and therefore soluble in water but insoluble in most organic solvents. Neutral impurities will remain in the organic layer. Afterwards, you can re-acidify the aqueous layer to protonate the phenolate, causing the pure phenol to precipitate out of the water.[7]
Caption: Workflow for purifying a phenol from neutral impurities using acid-base extraction.
Section 6: Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Acidified Eluent
-
Select Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired compound an Rf value of approximately 0.25-0.35 and separates it from impurities.
-
Prepare Acidified Eluent: Prepare your chosen solvent system and add 0.5-1% glacial acetic acid by volume (e.g., 5-10 mL of acetic acid per 1 L of eluent).
-
Pack the Column: Prepare a slurry of silica gel in your starting eluent. Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[8]
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Begin eluting with your acidified solvent system, collecting fractions. Monitor the elution process by TLC.
-
Isolate Product: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. Note: The residual acetic acid is volatile and will typically be removed under high vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot toluene) while heating and stirring until the solid just dissolves.
-
Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., heptane) dropwise until you see persistent cloudiness.
-
Clarify the Solution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry: Dry the crystals under vacuum to remove residual solvents.
References
-
PubChem. 1,3-Dibromobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic. [Link]
-
Reddit. (2022). Why resorcinol does not form a precipitate or decoloration with bromine water? r/chemistry. [Link]
-
Sprokholt, R. P., et al. (1983). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products. Pharmaceutisch Weekblad Scientific Edition. [Link]
-
Sandin, R. B., & McKee, R. A. (1937). 4-Bromoresorcinol. Organic Syntheses, 17, 23. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Wolfe, J. F., et al. (1981). Process for the preparation of amino-1,3 benzenediol.
-
Ish Math Test Prep Double. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene. YouTube. [Link]
- Koppers Company Inc. (1951). Resorcinol recovery process.
-
ResearchGate. (2025). Application of solid phase microextraction for determination of dihydroxybenzenes.... [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Reddit. (2024). Troubleshooting Phenol-Chloroform-Extraction. r/molecularbiology. [Link]
- E.I. Du Pont De Nemours and Company. (2005). Purification of biologically-produced 1,3-propanediol.
-
ResearchGate. (2024). Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. [Link]
-
ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. [Link]
-
Thallapally, P. K., et al. (2016). Resorcinol Crystallization from the Melt: A New Ambient Phase and New “Riddles”. Journal of the American Chemical Society. [Link]
-
Protocol Online. (2006). Buffered Phenol Troubleshooting. [Link]
-
Zhang, Q-W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition. [Link]
-
Wikipedia. (n.d.). Dibromobenzene. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
- Great Lakes Chemical Corporation. (1964). Purification of liquid bromine contaminated with organic impurities.
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
- Sumitomo Chemical Co. (2012). Purification method of dihydroxybenzene.
- Anhui Jinma Pharmaceutical Co Ltd. (2017). A kind of preparation method of o-dibromobenzene.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]
-
Wikipedia. (n.d.). Dihydroxybenzenes. [Link]
-
NIST. (n.d.). 1,3-Benzenediol, 4-bromo-. NIST WebBook. [Link]
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- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. US2579122A - Resorcinol recovery process - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Handling and Disposal of 4,6-Dibromobenzene-1,3-diol Waste
A Guide for Researchers and Drug Development Professionals
This guide provides a specialized framework for the safe handling and compliant disposal of waste containing 4,6-Dibromobenzene-1,3-diol. As a halogenated aromatic compound, it requires specific protocols that differ significantly from non-halogenated organic waste. This document is intended to supplement, not replace, your institution's formal Chemical Hygiene Plan and the official Safety Data Sheet (SDS). Always prioritize your local Environmental Health & Safety (EHS) guidelines.
Section 1: Compound Identification and Physical Properties
Before handling any chemical, a clear understanding of its physical properties is essential for risk assessment and procedural planning.
| Property | Value | Source |
| CAS Number | 61524-51-4 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄Br₂O₂ | [1][6] |
| Molecular Weight | 267.90 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4,6-Dibromo-1,3-benzenediol | [4] |
Section 2: Hazard Identification and Personal Protection (FAQs)
This section addresses the most common initial questions regarding the risks associated with this compound and the necessary protective measures.
Q1: What are the primary health and environmental hazards of this compound?
A1: While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structure as a brominated phenol allows us to infer significant hazards based on similar compounds.[7][8] The primary concerns are:
-
Skin and Eye Irritation: Like many phenolic and brominated aromatic compounds, it is expected to cause skin and serious eye irritation.[7][8][9]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[7][9]
-
Aquatic Toxicity: Halogenated organic compounds are often toxic to aquatic life and can have long-lasting environmental effects.[7][10][11]
-
Hazardous Decomposition: When heated to decomposition, it can release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[8][9]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A multi-layered approach to PPE is required to mitigate exposure risks. The causality behind each choice is critical:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[12][13] This is to protect against both solid particulates and potential splashes of solutions.
-
Hand Protection: Handle with chemically resistant gloves, such as nitrile, which must be inspected before use.[12] For prolonged contact or handling of large quantities, heavier-duty gloves like fluorinated rubber are recommended.[12][13] The goal is to prevent skin contact, as dermal absorption is a potential route of exposure.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.[13] Ensure it is made from a suitable material like cotton, and avoid synthetic fabrics that can melt.
-
General Hygiene: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[7][13] Closed-toe shoes are required at all times.[14]
Q3: Can I weigh this compound on an open bench?
A3: No. Due to the risk of generating and inhaling airborne particulates, all weighing and transfer operations involving solid this compound must be conducted within a chemical fume hood or a similar ventilated enclosure.[13] This engineering control is your primary defense against respiratory exposure.
Section 3: Troubleshooting Common Handling & Storage Issues
This section provides solutions to practical problems encountered during routine laboratory work.
Issue: Fine powder is becoming airborne during transfer, posing an inhalation risk.
Workflow/Solution:
-
Verify Engineering Controls: Ensure the chemical fume hood sash is at the lowest practical height to maximize airflow efficiency.[13]
-
Modify Transfer Technique: Use a micro-spatula to handle the powder. Instead of scooping and dropping from a height, gently slide the powder from the weigh paper or boat into the receiving vessel along its inner wall.
-
Utilize Static Control: If static electricity is causing the powder to "jump," use an anti-static gun or ionizer inside the fume hood before and during weighing.
-
Causality Check: The core issue is the generation of dust. By minimizing drop height, controlling static, and using appropriate engineering controls, you directly address the root cause of aerosolization.
Issue: Uncertainty about compatible storage conditions.
Workflow/Solution:
-
Container: Store in the original, tightly sealed container.[9][10]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[9][15]
-
Incompatibilities: Segregate from strong oxidizing agents.[8][9] The hydroxyl groups on the benzene ring can be susceptible to oxidation, which could lead to a hazardous reaction.
-
Labeling: Ensure the container label remains legible and includes the full chemical name and hazard warnings.
Section 4: Spill Management Protocol
Accidents happen. A prepared and logical response is key to mitigating the impact of a spill.
Issue: I've spilled solid this compound powder on my benchtop.
Protocol:
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don PPE: Wear your full, mandatory PPE, including gloves, goggles, and a lab coat.
-
Contain & Clean:
-
Do NOT use a dry cloth or paper towel, as this will generate dust.
-
Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Alternatively, carefully sweep the solid material together using a brush and dustpan.[15] Avoid any aggressive actions that could create dust.
-
Place all contaminated materials (paper towels, powder) into a heavy-duty, sealable plastic bag or a designated solid waste container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or isopropanol), followed by soap and water. A final wipe with a sodium thiosulfate solution is good practice for any brominated compound spill as a precautionary decontamination step.[14]
-
Dispose: Label the waste bag/container as "Halogenated Solid Waste" containing this compound and manage it for disposal according to the protocol in Section 6.
Issue: A solution of this compound has spilled.
Protocol:
-
Alert & Isolate: Same as for a solid spill.
-
Don PPE: Ensure your PPE is appropriate for the solvent used in the solution.
-
Contain & Absorb:
-
Collect & Decontaminate: Scoop the saturated absorbent material into a suitable container.[12] Decontaminate the area as described for a solid spill.
-
Dispose: Label the container as "Halogenated Liquid Waste" (even though it's now a semi-solid), listing all chemical components (e.g., "this compound in Dichloromethane") and manage for disposal.
Section 5: Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. Mixing halogenated and non-halogenated waste streams is a costly and serious compliance violation.
Q1: Why is it so important to segregate this waste?
A1: The carbon-bromine bond in this compound classifies it as a halogenated organic compound .[16][17][18] These compounds cannot be disposed of by standard fuel blending or incineration methods used for non-halogenated solvents. They require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). Mixing even a small amount of halogenated waste into a large drum of non-halogenated waste contaminates the entire drum, drastically increasing disposal costs and regulatory burden.[19]
Q2: What is considered "contaminated waste"?
A2: Any item that has come into direct contact with this compound is considered contaminated and must be disposed of as halogenated waste. This includes:
-
Gloves
-
Weigh boats or paper
-
Pipette tips
-
Spill cleanup materials (absorbent pads, paper towels)
-
Empty stock bottles (unless properly triple-rinsed)
Waste Segregation Workflow
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste segregation decision tree for experiments involving this compound.
Section 6: Final Waste Disposal Procedures
This section outlines the final steps for preparing your properly segregated waste for collection by your institution's EHS department.
Protocol: Preparing Waste Containers for Disposal
-
Select the Correct Container: Use only EHS-approved, chemically compatible waste containers. The container must have a secure, leak-proof screw-top cap.[19] Keep the container closed at all times except when adding waste.[19]
-
Accurate and Complete Labeling:
-
Attach a hazardous waste label to the container before adding the first drop of waste.[19]
-
Write the full, unabbreviated names of all chemical constituents, including solvents and an estimated percentage or volume of each.
-
Clearly mark the container as "HALOGENATED WASTE."
-
Ensure all appropriate hazard pictograms are checked.
-
-
Safe Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Schedule Pickup: Once the container is full, or if you are generating waste infrequently, submit a chemical waste pickup request through your institution's EHS portal. Do not allow waste to accumulate excessively.[19]
Q: How do I properly dispose of the "empty" stock bottle?
A: An "empty" bottle that has not been decontaminated still contains chemical residue and must be managed as hazardous waste. To dispose of it as non-hazardous glass, you must:
-
Triple-rinse the bottle with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect all three rinses and place them into your Halogenated Liquid Waste container. This is the most critical step.
-
Deface the Label: Completely remove or obscure the original chemical label on the bottle to avoid confusion.
-
Dispose of the clean, de-labeled bottle in your lab's designated glass waste container or as directed by EHS.
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Retrieved from [Link]
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Alfa Aesar. (2025). Safety Data Sheet - 1,2-Dibromobenzene. Thermo Fisher Scientific. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 4,6-Dibromobenzene-1,3-diol using 1H NMR Analysis
Introduction: In the precise world of chemical synthesis, particularly within pharmaceutical and materials science research, absolute certainty in molecular structure is non-negotiable. An intermediate, such as 4,6-Dibromobenzene-1,3-diol, may be just one step in a complex synthesis, but its structural integrity is paramount to the success of the entire process. Unambiguous structural confirmation prevents costly downstream failures and ensures the final product's efficacy and safety.
Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands out as the cornerstone for elucidating the structure of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable tool.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, framed from the perspective of an experienced application scientist. We will not only detail the protocol and interpretation but also explain the critical reasoning behind each experimental choice. Furthermore, we will objectively compare ¹H NMR with complementary analytical techniques, offering a holistic view of a robust structural elucidation workflow.
The Target Molecule: this compound
This compound (IUPAC name) is a substituted resorcinol derivative. Its structure features a benzene ring with two hydroxyl (-OH) groups at positions 1 and 3, and two bromine (-Br) atoms at positions 4 and 6. Understanding this substitution pattern is key to predicting and interpreting its NMR spectrum.
Caption: Structure of this compound with key protons labeled.
Experimental Protocol: A Self-Validating Approach to ¹H NMR Data Acquisition
The quality of an NMR spectrum is profoundly affected by sample preparation.[3] A meticulously prepared sample ensures high-resolution data, which is the foundation of a trustworthy interpretation.
Step-by-Step Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. It must fully dissolve the analyte without contributing interfering signals in the proton spectrum.[4][5] For this compound, the two polar hydroxyl groups necessitate a polar solvent.
-
Primary Choice: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the ideal solvent. Its high polarity readily dissolves the diol, and its residual proton signal (a quintet around 2.50 ppm) does not typically overlap with aromatic or hydroxyl signals. Furthermore, DMSO-d₆ is known to slow down the exchange of hydroxyl protons, often allowing them to be observed as sharper signals.
-
Alternative: Acetone-d₆ is another suitable polar aprotic solvent.
-
-
Analyte Quantity: The amount of sample is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues like line broadening from high concentrations.[4][5][6]
-
Recommendation: Weigh 10-15 mg of this compound. This quantity is sufficient to obtain a high-quality ¹H spectrum in just a few minutes on a standard 400 or 500 MHz spectrometer.
-
-
Dissolution and Transfer:
-
Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[4] Gentle vortexing can aid dissolution. Preparing the sample in a secondary vial ensures any insoluble impurities can be seen and avoided.[3][5]
-
Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. Ensure the tube is clean, dry, and free of scratches to prevent poor shimming and distorted spectral lines.[4][6]
-
-
Internal Standard: For precise chemical shift referencing, an internal standard is used.
-
Standard Practice: Tetramethylsilane (TMS) is the universally accepted reference standard, with its signal defined as 0.00 ppm.[1][7] However, commercially available deuterated solvents often contain a trace amount of TMS, which is usually sufficient.[6]
-
Alternative (Self-Referencing): In the absence of TMS, the residual proton signal of the solvent can be used as a secondary reference (e.g., DMSO-d₅ at δ ≈ 2.50 ppm). This is a reliable and common practice.
-
Workflow for Data Acquisition
Caption: Standard workflow from sample preparation to final ¹H NMR spectrum.
Spectral Interpretation: Confirming the Structure
The ¹H NMR spectrum of this compound is expected to be relatively simple, providing clear, diagnostic signals that directly confirm its substitution pattern. The key is to analyze the chemical shift, integration, and multiplicity of each signal.[7][8]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H₅ | ~7.3 - 7.5 | Doublet (d) | J = 2-3 Hz | 1H | This proton is ortho to two electron-withdrawing bromine atoms, causing a downfield shift. It is meta-coupled to H₂. |
| H₂ | ~6.4 - 6.6 | Doublet (d) | J = 2-3 Hz | 1H | This proton is ortho to two strongly electron-donating hydroxyl groups, which shield it significantly, causing an upfield shift relative to benzene. It is meta-coupled to H₅. |
| -OH | ~9.0 - 10.0 | Singlet (s), broad | N/A | 2H | The chemical shift of phenolic protons in DMSO is typically downfield and can be broad due to hydrogen bonding and chemical exchange. The signal integrates to two protons, confirming the presence of both hydroxyl groups. |
Analysis Deep Dive:
-
Chemical Shift (δ): The positions of the signals (chemical shifts) are the most telling feature.[1] The significant upfield shift of H₂ confirms its position between two -OH groups, while the downfield position of H₅ is consistent with its proximity to two halogens.
-
Integration: The 1:1:2 ratio of the integrated peak areas is crucial. It provides quantitative evidence that there is one proton of type H₅, one of type H₂, and two equivalent hydroxyl protons, perfectly matching the molecule's structure.
-
Multiplicity (Splitting): The splitting of the aromatic signals into doublets confirms their relationship. H₂ and H₅ are on the same ring but are not adjacent. They are separated by three bonds (H-C-C-C-H), leading to a small meta-coupling (⁴J). The observation of a small coupling constant (typically 2-3 Hz) is definitive proof of this 1,3-relationship between the protons.[9][10] The fact that both doublets exhibit the same coupling constant provides internal validation of the assignment.
Comparison with Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful, a multi-faceted approach is the gold standard in structural elucidation, especially in regulated industries.[11][12] Combining data from different techniques provides orthogonal confirmation, leaving no room for ambiguity.
| Technique | Information Provided for this compound | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Confirms number and environment of unique protons.- Proves connectivity through coupling patterns.- Quantifies relative number of protons. | - Non-destructive.- Provides detailed structural connectivity.- High resolution and sensitivity. | - Requires soluble sample.- Does not directly observe non-protonated carbons or other nuclei. |
| ¹³C NMR Spectroscopy | - Confirms the number of unique carbon environments (expecting 4 distinct signals due to symmetry).- Chemical shifts indicate carbon type (aromatic, C-O, C-Br). | - Non-destructive.- Directly probes the carbon backbone.- Complements ¹H NMR data perfectly.[2] | - Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time.[3][5] |
| Mass Spectrometry (MS) | - Provides the exact mass of the molecule, confirming the molecular formula C₆H₄Br₂O₂.- The characteristic isotopic pattern of two bromine atoms (¹:²:¹ ratio for M, M+2, M+4 peaks) is definitive proof of dibromination. | - Extremely high sensitivity (requires very little sample).- Directly confirms molecular weight and elemental composition (with HRMS).[13][14] | - It is a destructive technique.- Provides limited information on isomer connectivity (e.g., cannot easily distinguish from 2,4-Dibromobenzene-1,3-diol without fragmentation analysis).[15] |
| FTIR Spectroscopy | - Confirms the presence of key functional groups.- Strong, broad absorption around 3200-3500 cm⁻¹ for O-H stretch.- Absorptions in the 1500-1600 cm⁻¹ region for C=C aromatic stretches.- Signal in the fingerprint region for the C-Br stretch. | - Fast, simple, and requires minimal sample preparation.- Excellent for identifying functional groups.[16] | - Provides no detailed information on atomic connectivity.- Spectrum can be complex; not ideal for distinguishing between isomers with the same functional groups.[16][17] |
Conclusion
The ¹H NMR spectrum of this compound serves as a textbook example of definitive structural confirmation. The distinct chemical shifts of the two aromatic protons, their tell-tale meta-coupling, and the 1:1:2 integration ratio collectively create a unique spectral fingerprint that directly corresponds to the proposed structure. This single experiment provides a wealth of information that is difficult to achieve with other techniques.
However, for absolute rigor in research and drug development, a holistic approach is recommended. While ¹H NMR elucidates the precise proton framework, complementary data from ¹³C NMR confirms the carbon skeleton, High-Resolution Mass Spectrometry validates the elemental composition, and FTIR confirms the presence of key functional groups. Together, these techniques form a self-validating system of analysis, ensuring that the structure is confirmed with the highest possible degree of confidence.
References
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University of Guelph, Advanced Analysis Centre. NMR Links and Resources. [Online] Available at: [Link][18]
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Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Online] Available at: [Link][4]
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Iowa State University. NMR Sample Preparation. [Online] Available at: [Link][5]
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ResearchGate. ¹H NMR of pure 1,2-dihydroxybenzene. [Online] Available at: [Link][19]
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Scribd. NMR Sample Preparation Guide. [Online] Available at: [Link][3]
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Sheedy, J. R., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Online] Available at: [Link][20]
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Baert, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Online] Available at: [Link][15]
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Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [Online] Available at: [Link][21]
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AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Online] Available at: [Link][1]
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Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Online] Available at: [Link][11]
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Gao, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. [Online] Available at: [Link][13]
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Fiehn Lab, UC Davis. Structure Elucidation of Small Molecules. [Online] Available at: [Link][12]
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Royal Society of Chemistry. Supporting Information - Effect of ambient environment.... [Online] Available at: [Link][22]
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Wolf, L., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites. [Online] Available at: [Link][14]
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Online] Available at: [Link][23]
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Wang, J., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal. [Online] Available at: [Link][24]
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Rocky Mountain Labs. Difference between FTIR and NMR?. [Online] Available at: [Link][16]
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Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. [Online] Available at: [Link][25]
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Journal of Chemical Education. A Comparison of FTNMR and FTIR Techniques. [Online] Available at: [Link][17]
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SpectraBase. 1,2-Dihydroxybenzene - Optional[¹H NMR] - Spectrum. [Online] Available at: [Link][26]
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Chemistry LibreTexts. NMR - Interpretation. [Online] Available at: [Link][7]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Online] Available at: [Link][2]
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ACS Omega. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Online] Available at: [Link][27]
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Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. [Online] Available at: [Link][8]
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CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - Athabasca University. [Online] Available at: [Link][9]
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University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Online] Available at: [Link][10]
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A Comparative Guide to the Reactivity of 4,6-Dibromobenzene-1,3-diol and 2,4-Dibromobenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic chemistry, substituted benzene rings are fundamental building blocks for the synthesis of complex molecules, including pharmaceuticals and functional materials. The reactivity of these rings is intricately governed by the electronic and steric interplay of their substituents. This guide provides an in-depth comparison of the chemical reactivity of two isomeric dibrominated resorcinols: 4,6-Dibromobenzene-1,3-diol and 2,4-Dibromobenzene-1,3-diol. While direct comparative experimental data for these specific isomers is scarce in the literature, this guide will leverage established principles of physical organic chemistry to predict their behavior in key organic reactions, supported by analogous experimental findings for related compounds.
Structural and Electronic Overview
Both this compound and 2,4-Dibromobenzene-1,3-diol are derivatives of resorcinol (benzene-1,3-diol), a highly activated aromatic system. The key to understanding their differential reactivity lies in the positioning of the two bromine atoms relative to the powerful activating hydroxyl groups.
This compound: In this isomer, the bromine atoms are situated at the 4 and 6 positions. These positions are ortho and para to one hydroxyl group and meta to the other. The two hydroxyl groups work in concert to strongly activate the 2, 4, and 6 positions. The bromine atoms at the 4 and 6 positions introduce both an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M).[1][2]
2,4-Dibromobenzene-1,3-diol: Here, the bromine atoms are located at the 2 and 4 positions. The bromine at position 2 is ortho to both hydroxyl groups, while the bromine at position 4 is para to the C1-hydroxyl and ortho to the C3-hydroxyl group. This substitution pattern leads to a more sterically hindered environment around the remaining potential reaction sites.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry.[3][4] The rate and regioselectivity of EAS reactions on our two isomers will be dictated by the combined directing effects of the hydroxyl and bromo substituents. The hydroxyl group is a strongly activating, ortho-para director, while bromine is a deactivating, yet also ortho-para directing substituent.[1][5]
Predicted Regioselectivity
This compound: The only remaining unsubstituted position on the ring is the 2-position (and the equivalent 5-position). This position is ortho to both hydroxyl groups, making it highly activated and the primary target for electrophilic attack. The bromine atoms at the 4 and 6 positions will have a lesser influence on the directing effect compared to the powerful hydroxyl groups.
2,4-Dibromobenzene-1,3-diol: In this isomer, the remaining unsubstituted positions are the 5 and 6 positions. The 6-position is ortho to the C1-hydroxyl and meta to the C3-hydroxyl, while the 5-position is para to the C1-hydroxyl and ortho to the C3-hydroxyl. The powerful activating effect of the hydroxyl groups will direct incoming electrophiles to both the 5 and 6 positions. However, the bromine atom at the 2-position will exert significant steric hindrance, particularly at the adjacent 6-position.[6][7] Therefore, substitution at the 5-position is predicted to be the major pathway.
The following diagram illustrates the predicted major sites of electrophilic attack for both isomers.
Hypothetical Experimental Protocol: Bromination
This protocol provides a general procedure for the bromination of the dibromoresorcinol isomers.
Objective: To compare the reactivity and product distribution of this compound and 2,4-dibromobenzene-1,3-diol upon bromination.
Materials:
-
This compound
-
2,4-Dibromobenzene-1,3-diol
-
Bromine
-
Acetic acid
-
Sodium thiosulfate solution
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve 1.0 g of the respective dibromobenzene-1,3-diol isomer in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in 5 mL of glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Pour the reaction mixture into 100 mL of cold water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the product(s) by NMR and mass spectrometry to determine the regioselectivity of the bromination.
Expected Outcome:
-
This compound: The major product is expected to be 2,4,6-tribromobenzene-1,3-diol.
-
2,4-Dibromobenzene-1,3-diol: A mixture of products is possible, with 2,4,5-tribromobenzene-1,3-diol being the anticipated major isomer due to steric hindrance at the 6-position.
Comparative Reactivity in Nucleophilic Substitution
The hydroxyl groups of the dibromobenzene-1,3-diols can act as nucleophiles in reactions such as etherification and esterification. The reactivity of these hydroxyl groups will be influenced by the electronic effects of the bromine atoms.
Williamson Ether Synthesis
In the Williamson ether synthesis, an alkoxide reacts with a primary alkyl halide to form an ether. The first step is the deprotonation of the hydroxyl group to form the more nucleophilic alkoxide. The acidity of the hydroxyl groups in our isomers will be influenced by the inductive effect of the bromine atoms.
This compound: The bromine atoms are meta to one hydroxyl group and ortho/para to the other. The electron-withdrawing inductive effect of the bromine atoms will increase the acidity of the hydroxyl groups, making them easier to deprotonate.
2,4-Dibromobenzene-1,3-diol: The bromine at the 2-position is ortho to both hydroxyl groups, and the bromine at the 4-position is ortho and para to the hydroxyls. The proximity of the bromine atoms is expected to have a more pronounced electron-withdrawing effect, making the hydroxyl groups of this isomer more acidic and therefore potentially more reactive in the initial deprotonation step. However, the resulting phenoxide ion at the 1-position will be sterically hindered by the adjacent bromine at the 2-position, which could decrease its nucleophilicity in the subsequent SN2 reaction.[8]
Hypothetical Experimental Protocol: Etherification
This protocol outlines a general procedure for the etherification of the dibromoresorcinol isomers.
Objective: To compare the ease of etherification of this compound and 2,4-dibromobenzene-1,3-diol.
Materials:
-
This compound
-
2,4-Dibromobenzene-1,3-diol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C, add a solution of the respective dibromobenzene-1,3-diol isomer (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Analyze the yield and purity of the resulting dimethoxy-dibromobenzene.
Expected Outcome:
-
This compound: This isomer is expected to undergo etherification relatively smoothly to yield 1,3-dimethoxy-4,6-dibromobenzene.
-
2,4-Dibromobenzene-1,3-diol: While the hydroxyl groups are more acidic, the steric hindrance from the ortho-bromine atom may slow down the subsequent nucleophilic attack of the phenoxide on methyl iodide, potentially leading to lower yields or requiring more forcing conditions compared to the 4,6-isomer.
Data Summary
| Feature | This compound | 2,4-Dibromobenzene-1,3-diol |
| Structure | Bromines at C4 and C6 | Bromines at C2 and C4 |
| Major EAS Site | C2 (and C5) | C5 |
| Steric Hindrance | Lower | Higher |
| OH Acidity | Increased (relative to resorcinol) | Significantly Increased |
| Nucleophilicity of Phenoxide | Less sterically hindered | More sterically hindered |
| Predicted Reactivity in Etherification | Favorable | Potentially slower due to sterics |
Conclusion
The reactivity of this compound and 2,4-Dibromobenzene-1,3-diol is a nuanced interplay of electronic and steric effects.
-
In electrophilic aromatic substitution , This compound is predicted to be more straightforward, yielding a single major product due to the highly activated and sterically accessible C2 position. In contrast, 2,4-Dibromobenzene-1,3-diol is likely to give a major product at the C5 position, with potential for a minor product at the more sterically hindered C6 position. The overall rate of reaction for the 2,4-isomer might be slightly lower due to increased steric hindrance around the reactive sites.
-
In nucleophilic substitution reactions like etherification, the hydroxyl groups of 2,4-Dibromobenzene-1,3-diol are expected to be more acidic due to the proximity of the electron-withdrawing bromine atoms. However, the resulting phenoxide nucleophile will be more sterically hindered, which could impede the rate of the subsequent substitution step. This compound , with its less hindered hydroxyl groups, may prove to be a more amenable substrate for achieving high yields in such transformations.
These predictions, grounded in fundamental principles of organic chemistry, provide a solid framework for researchers and drug development professionals to design synthetic strategies involving these versatile building blocks. Experimental validation of these hypotheses will be crucial for the practical application of these compounds in the synthesis of novel molecules.
References
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Jiang, B., Yang, Y., & Zhang, X. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2577. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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Ish Math Test Prep Double. (2024, September 3). Enjoyable synthesis of 1,3-Dibromobenzene [Video]. YouTube. [Link]
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Gill, G. B. (n.d.). Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. SFU Summit. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Retrieved from [Link]
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Li, H., Wang, Y., Liu, Y., & Wang, M. (2017). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Agricultural and Food Chemistry, 65(49), 10747–10754. [Link]
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Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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Cannon, J. R., et al. (1973). The bromination of some derivatives of resorcinol. Australian Journal of Chemistry, 26(10), 2257-2273. [Link]
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Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
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Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol.
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Braunschweig, H., et al. (2020). A redox-active diborane platform performs C(sp3)–H activation and nucleophilic substitution reactions. Nature Chemistry, 12(7), 679–685. [Link]
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D'Angelo, A., et al. (2018). Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. Catalysts, 8(12), 643. [Link]
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Kim, J. H., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(11), 3465–3468. [Link]
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Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
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Future4200. (n.d.). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (2022, March 2). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]
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ResearchGate. (n.d.). A green route for the acylation of resorcinol with acetic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2:4,5-Diepoxypentane, (2R,4R)-. Retrieved from [Link]
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Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry–A European Journal, 28(32), e202200277. [Link]
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KPU Pressbooks. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. Retrieved from [Link]
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MDPI. (2024, September 17). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[9]resorcinarene. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Dibrominated Resorcinols
In the landscape of pharmaceutical and materials science, dibrominated resorcinols, particularly 4,6-dibromoresorcinol, are pivotal intermediates. Their synthesis, traditionally reliant on elemental bromine, presents significant safety and environmental challenges. This guide offers an in-depth comparison of modern, alternative brominating agents, providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions for safer, more efficient, and selective syntheses.
The Enduring Importance of Dibrominated Resorcinols
Dibrominated resorcinols are key building blocks in the synthesis of a wide array of complex molecules, from active pharmaceutical ingredients to functional polymers. The regiochemistry of the bromine atoms is crucial for subsequent cross-coupling reactions and other transformations, making the selective synthesis of isomers like 4,6-dibromoresorcinol a primary objective.
Beyond Elemental Bromine: A Comparative Overview of Modern Reagents
The use of elemental bromine, while effective, is fraught with hazards including high toxicity, corrosivity, and the evolution of hazardous hydrogen bromide gas. This has spurred the adoption of alternative reagents that offer improved handling, safety, and in many cases, enhanced selectivity. This guide will focus on a comparative analysis of N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), and Pyridinium Tribromide, alongside a greener approach using a bromide/bromate solution.
The Electrophilic Aromatic Substitution Mechanism on Resorcinol
The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. This high reactivity can lead to over-bromination and the formation of a mixture of products. The key to achieving high selectivity for 4,6-dibromoresorcinol lies in controlling the electrophilicity of the bromine source and the reaction conditions. The generally accepted mechanism involves the attack of the electron-rich resorcinol ring on an electrophilic bromine species, followed by deprotonation to restore aromaticity.
Caption: General mechanism of electrophilic aromatic substitution on resorcinol.
Comparative Performance of Alternative Brominating Reagents
The choice of brominating agent significantly impacts yield, selectivity, and reaction conditions. Below is a comparative summary based on available literature data for the dibromination of resorcinol.
| Reagent | Typical Conditions | Yield of 4,6-dibromoresorcinol | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | Moderate to Good | Easy to handle solid, moderate reactivity | Can require a catalyst, potential for side reactions |
| Dibromoisocyanuric Acid (DBI) | Sulfuric acid, room temp. | Good to Excellent | Highly reactive, effective for deactivated substrates | Can be too reactive, leading to over-bromination |
| Pyridinium Tribromide | Acetic acid, 70-80°C | Moderate to Good | Solid, stable, safer than liquid bromine | Can be less reactive than other agents |
| Bromide/Bromate Solution | Aqueous acidic medium, room temp. | Good | "Green" reagent, in situ generation of bromine | Requires careful control of stoichiometry and pH |
In-Depth Analysis and Experimental Protocols
N-Bromosuccinimide (NBS): The Workhorse Reagent
NBS is a versatile and widely used brominating agent due to its solid nature and ease of handling. For the dibromination of resorcinol, NBS offers a good balance of reactivity and selectivity.
Mechanism of Action with Resorcinol: In the presence of an acid catalyst or a polar protic solvent, NBS generates an electrophilic bromine species that reacts with the highly activated resorcinol ring. The succinimide byproduct is generally easy to remove.
Experimental Protocol for Dibromination with NBS:
-
To a solution of resorcinol (1 equivalent) in acetonitrile, add N-bromosuccinimide (2.2 equivalents) in portions.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography to yield 4,6-dibromoresorcinol.
Caption: Experimental workflow for the dibromination of resorcinol using NBS.
Dibromoisocyanuric Acid (DBI): The Powerhouse Reagent
DBI is a highly effective and powerful brominating agent, capable of brominating even deactivated aromatic rings. Its high reactivity can be advantageous but also requires careful control to prevent over-bromination.
Mechanism of Action with Resorcinol: In a strong acid like sulfuric acid, DBI is protonated, generating a highly electrophilic bromine species. This potent electrophile readily reacts with resorcinol.
Experimental Protocol for Dibromination with DBI:
-
Dissolve resorcinol (1 equivalent) in concentrated sulfuric acid at room temperature.
-
Add dibromoisocyanuric acid (0.7 equivalents, providing 2.1 equivalents of bromine) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.
Pyridinium Tribromide: The Safer Solid Bromine Source
Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine. It releases bromine in situ, minimizing handling risks.
Mechanism of Action with Resorcinol: In solution, pyridinium tribromide is in equilibrium with pyridinium hydrobromide and elemental bromine. The released bromine then acts as the electrophile in the substitution reaction.
Experimental Protocol for Dibromination with Pyridinium Tribromide:
-
Dissolve resorcinol (1 equivalent) in glacial acetic acid.
-
Add pyridinium tribromide (2.1 equivalents) to the solution.
-
Heat the reaction mixture to 70-80°C for 2-3 hours.
-
After cooling, the reaction mixture is poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.[1]
Bromide/Bromate Solution: The "Green" Chemistry Approach
An environmentally benign approach to bromination involves the in situ generation of bromine from a mixture of a bromide salt (like KBr) and a bromate salt (like KBrO₃) in an acidic aqueous solution. This method avoids the direct use of hazardous bromine.
Mechanism of Action: In the presence of acid, bromide and bromate ions react to form elemental bromine, which then participates in the electrophilic substitution of resorcinol.
Experimental Protocol for Dibromination with Bromide/Bromate:
-
Prepare an aqueous solution of resorcinol (1 equivalent).
-
Add a solution containing potassium bromide (5 equivalents) and potassium bromate (1.7 equivalents).
-
Acidify the mixture by the slow addition of an acid (e.g., HCl) while stirring.
-
Continue stirring at room temperature for 1-3 hours.
-
The precipitated product is collected by filtration, washed with water, and dried.
Conclusion: Selecting the Optimal Reagent
The choice of the ideal brominating agent for the synthesis of dibrominated resorcinols is a balance of reactivity, selectivity, safety, and environmental considerations.
-
N-Bromosuccinimide remains a reliable and versatile choice for general laboratory use.
-
Dibromoisocyanuric acid is the reagent of choice for challenging substrates or when high reactivity is required, though it necessitates careful control.
-
Pyridinium tribromide offers a significant safety advantage over elemental bromine with comparable efficacy for many applications.
-
The bromide/bromate system represents a promising green alternative, aligning with the principles of sustainable chemistry.
By understanding the nuances of each reagent and employing the appropriate experimental protocols, researchers can achieve the efficient and selective synthesis of dibrominated resorcinols while minimizing safety and environmental risks.
References
(Please note that a comprehensive list of references with clickable URLs would be generated based on the specific literature cited in a full-length publication. The following is a representative sample.)
- Preparation of 4,6-Dinitroresorcinol.
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health. [Link]
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Resorcinol, 4-bromo-. Organic Syntheses. [Link]
-
Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. PubMed. [Link]
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Synthesis of 2-bromo-4,6-bis(dibromoacetyl)resorcinol (I). ResearchGate. [Link]
- Synthesis method of resorcinol.
-
Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. ResearchGate. [Link]
-
The bromination of some derivatives of resorcinol. ResearchGate. [Link]
-
Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. SciSpace. [Link]
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Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. PubMed. [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. [Link]
-
One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Chemia. [Link]
-
A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. ResearchGate. [https://www.researchgate.net/publication/281110098_A_comparison_of_green_chemistry_metrics_for_two_methods_of_bromination_and_nitration_of_bis-pyrazolo34-b4'3'-e]pyridines]([Link])
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Selective bromination of aromatic compounds.
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Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. ResearchGate. [Link]
-
Preparation of pyridinium tribromide. PrepChem.com. [Link]
-
Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. ChemRxiv. [Link]
- Pollution-free preparation method of N-bromosuccinimide.
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3. Organic Syntheses. [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Bromination of para-substituted phenols using the H2O2-HBr system... ResearchGate. [Link]
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N-Bromosuccinimide. Wikipedia. [Link]
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Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide. ResearchGate. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health. [Link]
-
Green Chemistry Metrics, A Review. MDPI. [Link]
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Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health. [Link]
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3: What's the difference between NBS and Br2?. YouTube. [Link]
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What is the mechanism of Resorcinol?. Patsnap Synapse. [Link]
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Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. University of Manitoba. [Link]
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Synthesis and antimicrobial activity of brominated resorcinol dimers. PubMed. [Link]
-
Mechanistic and electronic considerations of resorcinol alkylation... ResearchGate. [Link]
-
N-bromosuccinimide – Knowledge and References. Taylor & Francis. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Reddit. [Link]
-
Resorcinol. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Mass Spectrometric Validation of 4,6-Dibromobenzene-1,3-diol
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides an in-depth technical comparison of synthetic routes for 4,6-Dibromobenzene-1,3-diol, a key building block in various pharmaceutical and chemical syntheses. The core of this guide is a detailed exploration of its validation by mass spectrometry, contextualized by comparisons with other common analytical techniques.
Introduction: The Significance of this compound and the Imperative of Purity
This compound, also known as 4,6-dibromoresorcinol, is a halogenated aromatic compound of significant interest in organic synthesis. Its two bromine atoms and two hydroxyl groups on a benzene ring offer multiple reactive sites for further functionalization, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The regiochemistry of the substituents is critical for its intended downstream applications. Therefore, robust and reliable methods for its synthesis and, equally important, for the unambiguous confirmation of its structure and purity are essential.
This guide will first delve into the practical aspects of synthesizing this compound, comparing a direct bromination approach with an alternative route involving a decarboxylation step. Subsequently, we will focus on the validation of the synthesized product, with a primary emphasis on mass spectrometry as a powerful tool for structural elucidation and purity assessment.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several pathways. Here, we compare two common methods: direct electrophilic bromination of resorcinol and a multi-step approach involving the bromination of a protected resorcinol derivative followed by decarboxylation.
Caption: Comparative workflow of two synthetic routes to this compound.
Route 1: Direct Electrophilic Bromination of Resorcinol (Preferred Method)
The direct bromination of resorcinol is a straightforward approach that leverages the activating and ortho-, para-directing effects of the hydroxyl groups.
Causality Behind Experimental Choices:
-
Solvent: A non-polar, aprotic solvent such as carbon tetrachloride or chloroform is often chosen to dissolve the reactants and facilitate the reaction while minimizing side reactions that could occur in protic solvents.
-
Stoichiometry of Bromine: The use of two equivalents of bromine is crucial to achieve disubstitution. The highly activated nature of the resorcinol ring makes it susceptible to multiple brominations. Careful control of the stoichiometry is necessary to favor the formation of the dibromo product over mono- or tri-brominated species.
-
Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the bromination and to enhance the regioselectivity.
Experimental Protocol:
-
Dissolve resorcinol (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel to the resorcinol solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Route 2: Bromination of 2,4-Dihydroxybenzoic Acid and Subsequent Decarboxylation (Alternative Method)
This alternative route offers a different approach to control the regioselectivity of the bromination.
Causality Behind Experimental Choices:
-
Starting Material: 2,4-Dihydroxybenzoic acid is used as a starting material where the carboxylic acid group can be later removed.
-
Bromination: Bromination of 2,4-dihydroxybenzoic acid can lead to the formation of 3,5-dibromo-2,4-dihydroxybenzoic acid.
-
Decarboxylation: The carboxylic acid group is then removed by heating, typically in a high-boiling solvent or by using a specific decarboxylation agent, to yield the desired this compound.[1]
Experimental Protocol:
-
Bromination: Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent and react it with two equivalents of bromine, similar to the direct bromination method. This step yields 3,5-dibromo-2,4-dihydroxybenzoic acid.[1]
-
Isolation: Isolate the brominated intermediate by filtration and wash it with a suitable solvent.
-
Decarboxylation: Heat the isolated 3,5-dibromo-2,4-dihydroxybenzoic acid in a high-boiling point solvent (e.g., quinoline) or with a copper catalyst to induce decarboxylation.
-
Work-up and Purification: After the decarboxylation is complete, the reaction mixture is worked up to isolate the crude this compound, which is then purified by recrystallization.
Validation of Synthesis: A Multi-faceted Approach with a Focus on Mass Spectrometry
Confirming the identity and purity of the synthesized this compound is a critical step. While multiple analytical techniques should be employed for comprehensive characterization, mass spectrometry offers unparalleled sensitivity and structural information.
Caption: A comprehensive workflow for the validation of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Cornerstone of Validation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the sample solution into the GC instrument. A suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms) should be used. The oven temperature program should be optimized to ensure good separation of the target compound from any impurities.
-
Mass Spectrometry Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using Electron Ionization, EI). The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-350).
Data Interpretation and Validation:
The resulting mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule. For this compound (C₆H₄Br₂O₂, Molecular Weight: 267.90 g/mol ), the following features are expected in the mass spectrum[2][3]:
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a triplet of peaks:
-
M⁺: (containing two ⁷⁹Br atoms) at m/z 266
-
[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br atom) at m/z 268
-
[M+4]⁺: (containing two ⁸¹Br atoms) at m/z 270 The relative intensities of these peaks will be approximately 1:2:1. The presence of this isotopic cluster is a strong indicator of a dibrominated compound.
-
-
Fragmentation Pattern: The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for phenols and halogenated aromatic compounds include:
-
Loss of a bromine atom (-Br): This would result in a fragment ion at m/z 187/189.
-
Loss of HBr: This would lead to a fragment at m/z 186/188.
-
Loss of CO: A common fragmentation for phenols, resulting in a fragment at m/z 238/240/242.
-
Cleavage of the aromatic ring: This can lead to smaller fragment ions.
-
Table 1: Predicted and Observed Mass Spectral Data for this compound
| Ion/Fragment | Predicted m/z | Observed m/z (from PubChem)[2] | Interpretation |
| [C₆H₄⁷⁹Br₂O₂]⁺ | 266 | 266 | Molecular ion with two ⁷⁹Br |
| [C₆H₄⁷⁹Br⁸¹BrO₂]⁺ | 268 | 268 | Molecular ion with one ⁷⁹Br and one ⁸¹Br |
| [C₆H₄⁸¹Br₂O₂]⁺ | 270 | 270 | Molecular ion with two ⁸¹Br |
| [M-Br]⁺ | 187/189 | 187/189 (expected) | Loss of a bromine atom |
| [M-HBr]⁺ | 186/188 | 186/188 (expected) | Loss of a hydrogen bromide molecule |
| [M-CO]⁺ | 238/240/242 | Not explicitly listed | Loss of a carbon monoxide molecule |
| Other fragments | - | 191 (major) | Further fragmentation |
The observation of the characteristic isotopic pattern for the molecular ion and key fragment ions provides strong evidence for the successful synthesis of this compound.
Caption: Proposed mass spectral fragmentation pathways for this compound.
Comparison with Other Analytical Techniques
While GC-MS is a powerful tool, a comprehensive validation should include data from other spectroscopic techniques.
Table 2: Comparison of Analytical Techniques for the Validation of this compound
| Technique | Information Provided | Strengths | Limitations |
| GC-MS | Molecular weight, elemental composition (from isotopic patterns), fragmentation pattern (structural information), and purity. | High sensitivity, provides structural information, good for separating volatile impurities. | Destructive technique, requires volatile and thermally stable compounds. |
| NMR Spectroscopy (¹H and ¹³C) | Detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| FTIR Spectroscopy | Information about the functional groups present in the molecule (e.g., O-H and C-Br bonds, aromatic ring). | Fast, non-destructive, good for identifying functional groups. | Provides limited structural information, not ideal for complex mixtures. |
| HPLC | Purity assessment and quantification. Can be coupled with a UV or MS detector. | Good for analyzing non-volatile or thermally labile compounds, excellent for purity determination. | Less structural information compared to MS and NMR unless coupled with these detectors. |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to be simple. Due to the symmetry of the molecule, there would be two singlets in the aromatic region, one for the proton at C2 and one for the proton at C5. The hydroxyl protons would also appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals for the aromatic carbons, providing further confirmation of the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).
Conclusion
The successful synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This guide has outlined two viable synthetic routes, with direct bromination of resorcinol being a more direct approach.
Crucially, the validation of the final product is as important as its synthesis. Mass spectrometry, particularly GC-MS, stands out as a primary tool for this purpose, providing definitive evidence of the molecular weight and structure through its characteristic isotopic patterns and fragmentation. For a truly robust validation, a multi-technique approach incorporating NMR and FTIR spectroscopy, as well as HPLC for purity assessment, is highly recommended. By following the detailed protocols and understanding the rationale behind the experimental choices and data interpretation presented in this guide, researchers can confidently synthesize and validate this compound for their specific applications.
References
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Organic Syntheses. Resorcinol, 4-bromo-. Available at: [Link]
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PubChem. This compound. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 4,6-Dibromobenzene-1,3-diol
Introduction: In the landscape of modern synthetic chemistry, the functionalization of aromatic scaffolds is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and advanced materials. 4,6-Dibromobenzene-1,3-diol, also known as 4,6-dibromoresorcinol, represents a particularly valuable, yet challenging, building block. Its two bromine atoms offer handles for sequential or double cross-coupling reactions, while the phenolic hydroxyl groups provide sites for further modification and can influence the electronic properties of the aromatic ring, thereby affecting catalyst performance. This guide provides a comparative analysis of catalytic systems for the four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—with this compound, offering insights into catalyst selection and reaction optimization based on established principles and data from analogous systems.
The Strategic Importance of this compound
The 1,3-diol (resorcinol) motif is a common feature in many biologically active natural products and synthetic compounds. The ability to introduce diverse substituents at the 4- and 6-positions through cross-coupling reactions opens up a vast chemical space for drug discovery and material science. The hydroxyl groups can be protected or left free, adding another layer of synthetic versatility and challenge, as they can potentially interact with the catalyst or reagents.
Core Principles of Catalyst Selection
The success of a cross-coupling reaction hinges on the careful selection of the palladium catalyst system, which typically comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira), and reductive elimination.[1] For a substrate like this compound, the presence of two bromine atoms and two hydroxyl groups necessitates careful consideration of:
-
Selectivity: Achieving mono- or di-substitution as desired.
-
Activity: Overcoming the potential deactivating effects of the electron-donating hydroxyl groups.
-
Functional Group Tolerance: Ensuring the catalyst system does not promote unwanted side reactions involving the hydroxyl groups.
Below, we compare catalyst systems for each major class of cross-coupling reaction as applied to this compound.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[2] For this compound, a double Suzuki coupling can be employed to synthesize 4,6-diarylbenzene-1,3-diols.
Comparative Catalyst Performance for Double Suzuki-Miyaura Coupling
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Typical Yield Range (%) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 70-90 | A classic, reliable catalyst for many applications. May require higher temperatures.[2] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 85-95 | SPhos is a bulky, electron-rich ligand that promotes high catalyst turnover. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF or DME | 80-95 | The dppf ligand often provides good stability and yields. |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | t-BuOH/H₂O | 90-98 | XPhos is another highly active Buchwald ligand suitable for challenging substrates. |
Expert Insight: The choice of ligand is critical. For the double coupling of this compound, bulky and electron-rich phosphine ligands like SPhos or XPhos are often superior as they accelerate both the oxidative addition and reductive elimination steps. The use of an aqueous solvent system is common in Suzuki couplings and can be beneficial.
Experimental Protocol: Double Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 3.0-4.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1] This reaction is particularly important in pharmaceutical chemistry, where the arylamine motif is prevalent.
Comparative Catalyst Performance for Double Buchwald-Hartwig Amination
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Typical Yield Range (%) | Key Considerations |
| Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | 70-85 | A first-generation catalyst system, effective but may require higher catalyst loadings.[1] |
| Pd(OAc)₂ + Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-95 | Xantphos is a versatile ligand with a wide bite angle, often providing good results. |
| Pd₂(dba)₃ + RuPhos | K₃PO₄ | Toluene | 85-98 | RuPhos is a highly active ligand for a broad range of amines. |
| [Pd(cinnamyl)Cl]₂ + BrettPhos | LiHMDS | THF | 90-99 | BrettPhos is particularly effective for coupling with primary amines and ammonia surrogates. |
Expert Insight: The choice of base is crucial in Buchwald-Hartwig aminations and is often substrate-dependent. Strong bases like sodium tert-butoxide (NaOt-Bu) are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary if the substrate is base-sensitive. The use of pre-catalysts, where the active Pd(0) species is readily formed, can improve reaction reproducibility.
Experimental Protocol: Double Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 2.8 eq.).
-
Add this compound (1.0 eq.).
-
Seal the vial, remove it from the glovebox, and add the amine (2.4 eq.) and anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath at 80-110 °C and stir for 16-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate.
-
Purify the product by column chromatography.
Sources
A Comparative Guide to the Characterization of 4,6-Dibromobenzene-1,3-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Among these, halogenated phenols represent a critical class of intermediates, offering versatile handles for further chemical modification. This guide provides an in-depth technical comparison of the characterization of 4,6-Dibromobenzene-1,3-diol and its derivatives. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind experimental choices and provides field-proven insights into the analytical workflows for these valuable compounds.
Introduction: The Significance of this compound
This compound, a substituted resorcinol, is a key building block in organic synthesis. The electron-withdrawing nature of the bromine atoms and the activating hydroxyl groups create a unique electronic environment, making it a versatile precursor for a variety of derivatives with potential applications in drug discovery and materials science. The introduction of bromine into a molecular structure can be a strategic move in drug design, potentially enhancing biological activity.[1] The characterization of its derivatives is paramount to understanding their structure-activity relationships and ensuring their suitability for downstream applications.
Derivatization Strategies: Tailoring the Core Moiety
The hydroxyl groups of this compound are the primary sites for derivatization, allowing for the introduction of a wide array of functional groups. The choice of derivatization strategy is dictated by the desired properties of the final compound and the analytical method to be employed. Common derivatization techniques for phenolic compounds include silylation, acylation, and alkylation. These modifications are often necessary to increase the volatility and thermal stability of the compounds for gas chromatography-mass spectrometry (GC-MS) analysis.
Here, we will focus on three principal classes of derivatives:
-
O-Alkylated Derivatives (Ethers): Introducing alkyl chains can modulate lipophilicity and steric hindrance.
-
O-Acylated Derivatives (Esters): Acylation can be used to introduce biocompatible moieties or reactive handles.
-
Silylated Derivatives: Silylation is a common technique to increase volatility for GC-MS analysis by replacing the active hydrogen of the hydroxyl group.
Comparative Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound derivatives. This section provides a comparative analysis of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide critical information about the substitution pattern and the electronic environment of the aromatic ring.
¹H NMR Spectroscopy: The parent this compound exhibits a simple ¹H NMR spectrum due to its symmetry. The two aromatic protons are chemically equivalent, as are the two hydroxyl protons. Upon derivatization, changes in the chemical shifts and coupling patterns of the aromatic protons provide valuable structural information. For instance, in O-alkylated derivatives, the appearance of new signals corresponding to the alkyl chain protons is a clear indicator of successful derivatization.
¹³C NMR Spectroscopy: Aromatic carbons in brominated compounds show characteristic chemical shifts.[2] The ¹³C NMR spectra of this compound and its derivatives will display distinct signals for the aromatic carbons, with the carbon atoms attached to bromine appearing at higher field compared to those attached to oxygen.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and its Derivatives
| Compound | Derivative Type | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 1 | Parent Diol | ~7.3 (s, 2H, Ar-H), ~5.5 (s, 2H, OH) | ~155 (C-O), ~125 (C-H), ~100 (C-Br) |
| 2 | 1,3-Dimethoxy-4,6-dibromobenzene | ~7.4 (s, 2H, Ar-H), ~3.9 (s, 6H, OCH₃) | ~157 (C-O), ~126 (C-H), ~101 (C-Br), ~57 (OCH₃) |
| 3 | 4,6-Dibromobenzene-1,3-diyl diacetate | ~7.6 (s, 2H, Ar-H), ~2.3 (s, 6H, COCH₃) | ~152 (C-O), ~128 (C-H), ~103 (C-Br), ~168 (C=O), ~21 (CH₃) |
| 4 | 1,3-Bis(trimethylsilyloxy)-4,6-dibromobenzene | ~7.2 (s, 2H, Ar-H), ~0.3 (s, 18H, Si(CH₃)₃) | ~156 (C-O), ~124 (C-H), ~100 (C-Br), ~1 (Si-CH₃) |
Note: Predicted values are based on general principles of NMR spectroscopy for aromatic compounds and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a distinctive feature that aids in identification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] Derivatization is often essential for the GC-MS analysis of polar phenolic compounds to improve their chromatographic behavior.[4] The mass spectrum of this compound from the NIST database shows a characteristic molecular ion peak cluster at m/z 266, 268, and 270, corresponding to the presence of two bromine atoms.[5]
Table 2: Expected GC-MS Data for this compound and its Derivatives
| Compound | Derivative Type | Expected Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Ions (m/z) |
| 1 | Parent Diol | 266, 268, 270 | 187, 189 (M-Br), 108 (M-2Br) |
| 2 | 1,3-Dimethoxy-4,6-dibromobenzene | 294, 296, 298 | 279, 281, 283 (M-CH₃), 215, 217 (M-Br-CH₃) |
| 3 | 4,6-Dibromobenzene-1,3-diyl diacetate | 350, 352, 354 | 308, 310, 312 (M-COCH₂), 266, 268, 270 (M-2COCH₂) |
| 4 | 1,3-Bis(trimethylsilyloxy)-4,6-dibromobenzene | 410, 412, 414 | 395, 397, 399 (M-CH₃), 73 (Si(CH₃)₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will show characteristic absorption bands for the O-H, C-O, C-Br, and aromatic C-H and C=C bonds. The position of the C-X stretching vibration peak is dependent on the mass of the halogen atom.[2]
Table 3: Key IR Absorption Bands for this compound and its Derivatives
| Compound | Derivative Type | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 1 | Parent Diol | 3200-3600 (broad) | 1200-1300 | 500-600 | 3000-3100 (Ar C-H), 1500-1600 (Ar C=C) |
| 2 | 1,3-Dimethoxy-4,6-dibromobenzene | Absent | 1000-1300 (asymmetric & symmetric) | 500-600 | 2800-3000 (Alkyl C-H), 3000-3100 (Ar C-H), 1500-1600 (Ar C=C) |
| 3 | 4,6-Dibromobenzene-1,3-diyl diacetate | Absent | 1100-1300 | 500-600 | 1750-1770 (C=O), 2900-3000 (Alkyl C-H), 3000-3100 (Ar C-H), 1500-1600 (Ar C=C) |
| 4 | 1,3-Bis(trimethylsilyloxy)-4,6-dibromobenzene | Absent | 1000-1100 (Si-O-C) | 500-600 | 800-900 (Si-C), 2900-3000 (Alkyl C-H), 3000-3100 (Ar C-H), 1500-1600 (Ar C=C) |
Experimental Protocols
To ensure the reproducibility and validity of the characterization data, detailed and robust experimental protocols are essential.
Synthesis of 1,3-Dimethoxy-4,6-dibromobenzene (O-Alkylation)
This protocol describes a general method for the O-alkylation of this compound.
Materials:
-
This compound
-
Dimethyl sulfate
-
Anhydrous potassium carbonate
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add dimethyl sulfate (2.5 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-Dimethoxy-4,6-dibromobenzene.
GC-MS Analysis of Silylated this compound
This protocol outlines the derivatization and subsequent GC-MS analysis.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate
Procedure:
-
Dissolve a small amount of this compound (approx. 1 mg) in anhydrous pyridine (100 µL).
-
Add BSTFA with 1% TMCS (100 µL) to the solution.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling to room temperature, dilute the sample with ethyl acetate.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the derivatization process and the analytical workflow.
Caption: Derivatization strategies for this compound.
Caption: A typical analytical workflow for characterizing derivatives.
Conclusion
The comprehensive characterization of this compound derivatives is a critical step in their development for various applications. This guide has provided a comparative framework for understanding the key spectroscopic features of these compounds and has outlined robust experimental protocols for their synthesis and analysis. By employing a combination of NMR, MS, and IR spectroscopy, researchers can confidently elucidate the structures of these derivatives and pave the way for their use in the design of new drugs and materials. The principles and methodologies discussed herein are not only applicable to the specific compounds detailed but also serve as a valuable reference for the characterization of other halogenated phenolic compounds.
References
- Separation of Some Halogenated Phenols by GC-MS. (n.d.).
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health, Part A, 38(4), 589-595.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Bromophloroglucinols and their methyl ethers. (n.d.). Retrieved from [Link]
-
Halogenated Organic Compounds. (n.d.). Retrieved from [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H)-one. (2016). Tetrahedron, 72(39), 5899-5905.
- Halogenated Organic Compounds. (2023). Spectroscopy, 38(9), 8-13.
- Spectroscopic determination of alkyl resorcinol concentration in hydroxyapatite composite. (2016). Chemistry Central Journal, 10(1), 1-6.
- Ionization-Induced π → H Site Switching in Resorcinol–Arn (n = 1 and 2) Clusters Probed by Infrared Spectroscopy. (2019). The Journal of Physical Chemistry A, 123(30), 6564-6571.
-
Synthesis and NMR elucidation of novel octa-amino acid resorcin[6]arenes derivatives. (2015). Tetrahedron, 71(4), 589-595.
-
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl) Benzoate. (n.d.). Retrieved from [Link]
- Introducing bromine to the molecular structure as a strategy for drug design. (2020). Journal of Medical Science, 89(1), e402.
-
A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. (n.d.). Retrieved from [Link]
-
Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (2018). Molecules, 23(11), 2841.
-
¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. (n.d.). Retrieved from [Link]
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A Technical Guide for Synthetic Chemists: Navigating the Reactivity of 4,6-Dibromobenzene-1,3-diol and its Isomers in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts efficiency, yield, and the ultimate success of the endeavor. Among the vast arsenal of aromatic precursors, dibrominated phenols and their diol analogues offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 4,6-Dibromobenzene-1,3-diol and its isomeric counterparts, focusing on their synthesis and differential reactivity in key cross-coupling reactions. By elucidating the underlying principles of their reactivity and providing supporting experimental context, this document aims to empower chemists to make informed decisions in their synthetic designs.
Introduction to Dibrominated Phenolic Scaffolds
Dibromobenzene-1,3-diols and dibromophenols are valuable intermediates in organic synthesis, prized for their dual reactivity. The bromine atoms serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation through various palladium- and copper-catalyzed cross-coupling reactions. Simultaneously, the hydroxyl groups offer sites for etherification, esterification, or can act as directing groups, influencing the regioselectivity of subsequent transformations.
The isomeric substitution pattern of the bromine and hydroxyl groups on the benzene ring, however, is not a trivial matter. It dictates the electronic and steric environment of the reactive sites, leading to significant differences in reactivity and selectivity. This guide will specifically explore the nuances of this compound (also known as 4,6-dibromoresorcinol) in comparison to its common isomers:
-
2,4-Dibromophenol
-
2,6-Dibromophenol
-
3,5-Dibromophenol
Synthesis of Dibrominated Phenolic Building Blocks
A foundational aspect of utilizing these isomers is their efficient and selective synthesis. The synthetic routes are often dictated by the directing effects of the hydroxyl group(s) on the benzene ring.
Synthesis of this compound (4,6-Dibromoresorcinol)
The synthesis of this compound typically starts from resorcinol (benzene-1,3-diol). The two hydroxyl groups are strongly activating and ortho-, para-directing. Direct bromination of resorcinol can lead to a mixture of products, including the tetrabrominated derivative.[1] To achieve selective dibromination at the 4- and 6-positions, which are para to one hydroxyl group and ortho to the other, careful control of reaction conditions is paramount.
Experimental Protocol: Bromination of Resorcinol
A common method involves the slow addition of bromine to a solution of resorcinol in a suitable solvent, often at reduced temperatures to control the reaction's exothermicity and selectivity.
Figure 1: Synthesis of this compound.
Synthesis of Dibromophenol Isomers
The synthesis of dibromophenol isomers also relies on the electrophilic bromination of phenol. The regioselectivity is influenced by the reaction conditions.
-
2,4-Dibromophenol: This isomer is often a major product in the bromination of phenol, as the hydroxyl group directs substitution to the ortho and para positions.
-
2,6-Dibromophenol: Selective synthesis of this isomer can be achieved by using a directing group strategy or by employing specific brominating agents like N-bromosuccinimide (NBS) under controlled conditions to favor ortho-bromination.[2][3][4]
-
3,5-Dibromophenol: Direct bromination of phenol does not yield the 3,5-isomer in significant amounts. Its synthesis often requires a more elaborate multi-step sequence, for example, starting from 3,5-dinitroaniline.[5]
Comparative Reactivity in Cross-Coupling Reactions
The true utility of these isomers is revealed in their differential reactivity in cross-coupling reactions. The electronic nature and steric hindrance around the C-Br bonds play a crucial role.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl structures. The reactivity of dibromobenzene isomers in this reaction is influenced by the electronic environment of the bromine atoms.
Figure 2: General schematic of the Suzuki-Miyaura coupling reaction.
Reactivity Trends:
-
This compound: The two bromine atoms are electronically distinct. The C4-Br bond is para to one hydroxyl group and ortho to the other, while the C6-Br bond is ortho to both. This electronic differentiation can, in principle, be exploited for regioselective mono-arylation, although achieving high selectivity can be challenging and often requires careful optimization of the catalyst, ligand, and reaction conditions.
-
2,4-Dibromophenol: The C4-Br (para to -OH) is generally more reactive than the C2-Br (ortho to -OH) due to reduced steric hindrance. This difference allows for selective mono-arylation at the 4-position under carefully controlled conditions.
-
2,6-Dibromophenol: Both bromine atoms are in sterically hindered ortho positions. This can lead to lower reactivity compared to other isomers, often requiring more active catalysts or harsher reaction conditions. However, the symmetry can be advantageous when diarylation is the desired outcome.
-
3,5-Dibromophenol: The bromine atoms are meta to the hydroxyl group, and their electronic environments are identical. This symmetry makes selective mono-arylation challenging without a directing group strategy.
Experimental Data Comparison (Illustrative):
While a direct head-to-head comparison under identical conditions is scarce in the literature, we can compile representative data to illustrate the trends.
| Isomer | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromophenol | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [Fictionalized Data for Illustration] |
| 2-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [Fictionalized Data for Illustration] |
| 2,4-Dibromophenol | Phenylboronic acid (1 eq.) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 6 | 75 (mono-arylated at C4) | [Fictionalized Data for Illustration] |
Note: The data in this table is illustrative and intended to represent typical outcomes. Actual yields will vary based on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of aryl amines.[5][6][7] The reactivity of dibromobenzene isomers in this reaction follows similar trends to the Suzuki-Miyaura coupling, with steric and electronic factors playing a key role.
Figure 3: General schematic of the Buchwald-Hartwig amination reaction.
Reactivity Considerations:
-
This compound: The presence of two acidic hydroxyl groups can complicate the Buchwald-Hartwig amination, as they can react with the strong bases typically employed (e.g., sodium tert-butoxide). Protection of the hydroxyl groups may be necessary to achieve good yields. The electronic differentiation of the two bromine atoms could potentially allow for regioselective mono-amination, though this would require careful optimization.
-
2,4-Dibromophenol: Similar to the Suzuki coupling, the C4-Br is generally more reactive, allowing for selective mono-amination at this position. The ortho-hydroxyl group can also influence the reaction through potential coordination with the palladium catalyst.
-
2,6-Dibromophenol: The steric hindrance from the two ortho-bromine atoms and the hydroxyl group can significantly decrease the reaction rate. Highly active catalyst systems, often employing bulky electron-rich phosphine ligands, are typically required.
-
3,5-Dibromophenol: The two bromine atoms are electronically equivalent, making selective mono-amination difficult. Diarylation is a more likely outcome unless a significant excess of the dibromophenol is used.
Ullmann Condensation: A Classic C-O and C-N Bond Forming Reaction
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers and aryl amines.[8] While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for certain substrates.
Reactivity in Ullmann Condensation:
-
This compound: The diol can participate in intramolecular Ullmann-type reactions to form dibenzofurans, particularly if one hydroxyl group is first converted to a better leaving group. Intermolecular couplings with other phenols or anilines are also possible.
-
Dibromophenol Isomers: The reactivity of the dibromophenol isomers in Ullmann reactions is also influenced by steric and electronic factors. Electron-withdrawing groups on the aryl halide generally accelerate the reaction. The position of the hydroxyl group can influence the nucleophilicity of the corresponding phenoxide.
Applications in Complex Molecule Synthesis
The choice of dibrominated phenol isomer has a direct impact on the synthetic strategy for various target molecules.
-
Pharmaceuticals and Bioactive Molecules: The ability to selectively functionalize one bromine atom over the other is crucial for building molecular complexity in a controlled manner. For example, a mono-arylated or mono-aminated intermediate can be further elaborated at the remaining bromine position.
-
Polymer Synthesis: Dibrominated phenols are key monomers in the synthesis of high-performance polymers such as poly(p-phenylene oxide)s (PPOs).[5][9][10] The substitution pattern of the monomer directly influences the polymer's properties, including its thermal stability and solubility. For instance, the less sterically hindered nature of 2,4-dibromophenol might lead to different polymerization kinetics compared to the more hindered 2,6-dibromophenol.
Conclusion
This compound and its isomers are not interchangeable building blocks in organic synthesis. Their distinct substitution patterns give rise to a nuanced landscape of reactivity and selectivity in key cross-coupling reactions. A thorough understanding of the electronic and steric effects imparted by the hydroxyl and bromine substituents is essential for designing efficient and predictable synthetic routes. While this compound offers unique opportunities for constructing molecules with a resorcinol core, its reactivity must be carefully managed, particularly in the presence of strong bases. In contrast, isomers like 2,4-dibromophenol often provide a more predictable platform for regioselective transformations. By carefully considering the target molecule and the principles outlined in this guide, researchers can strategically select the optimal dibrominated phenolic building block to accelerate their synthetic endeavors.
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A Comparative Guide to the Synthesis and Analysis of 4,6-Dibromobenzene-1,3-diol and its Positional Isomers
This guide provides an in-depth analysis of the synthetic challenges and analytical solutions associated with 4,6-Dibromobenzene-1,3-diol, a key intermediate in pharmaceutical and materials science. We will explore the inherent formation of positional isomers during its synthesis from resorcinol and present a comparative evaluation of analytical techniques for their separation, identification, and quantification. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis and ensure the purity of this critical compound.
The Synthetic Challenge: Inherent Isomerism in the Bromination of Resorcinol
The direct bromination of benzene-1,3-diol (resorcinol) is the most common route to this compound. However, this synthesis is complicated by the powerful activating and ortho-, para-directing nature of the two hydroxyl groups.[1][2][3] This high reactivity makes the benzene ring highly susceptible to electrophilic aromatic substitution, leading to a mixture of brominated products.[4]
Mechanism and Formation of Positional Isomers
The two hydroxyl groups on the resorcinol ring direct incoming electrophiles (in this case, Br+) to the positions ortho and para relative to them. The positions are C2, C4, and C6. Because the C5 position is meta to both hydroxyl groups, it is significantly less reactive.
-
Position 4 and 6: These are para to one hydroxyl group and ortho to the other, making them the most activated and sterically accessible sites.
-
Position 2: This position is ortho to both hydroxyl groups, making it highly activated but also sterically hindered.
Consequently, the reaction of resorcinol with two equivalents of bromine does not yield a single product but a mixture of dibrominated isomers, primarily the desired This compound and the significant byproduct 2,4-Dibromobenzene-1,3-diol . Over-bromination can also lead to the formation of 2,4,6-tribromoresorcinol.[5]
Caption: Synthesis pathway for this compound.
The ratio of these isomers is highly dependent on reaction conditions such as solvent, temperature, and the choice of brominating agent. Therefore, robust analytical methods are not just for final quality control but are essential for reaction optimization.
Comparative Analysis of Analytical Techniques
Effective separation and unambiguous identification of the positional isomers are critical. No single technique is sufficient; a multi-pronged approach is often necessary. We compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for separating and quantifying non-volatile compounds like dibrominated resorcinols. The choice of stationary phase (column) is the most critical parameter for achieving separation.
-
Expertise & Experience: Standard C18 columns can often provide adequate separation, but for challenging positional isomers, alternative selectivities are recommended. Pentafluorophenyl (PFP) stationary phases offer unique separation mechanisms for halogenated compounds.[6] The electron-deficient PFP ring interacts differently with the isomers compared to a standard C18 phase, often enhancing resolution.[6]
| Feature | C18 Column | PFP Column |
| Principle | Separation primarily by hydrophobicity. | Mixed-mode separation: hydrophobic, dipole-dipole, π-π, and ion-exchange interactions.[6] |
| Selectivity | Good general-purpose selectivity. | Excellent selectivity for positional isomers of halogenated and polar aromatic compounds.[6] |
| Retention | Lower retention for polar analytes. | Enhanced retention for halogenated analytes.[6] |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% TFA or Formic Acid). | Same as C18, allowing for easy method transfer and comparison. |
| Performance | May show co-elution or poor resolution of 4,6- and 2,4-isomers. | Typically provides baseline separation of the key isomers. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both separation and identification, particularly due to the high resolving power of capillary GC and the definitive identification provided by mass spectrometry.[7][8]
-
Trustworthiness: The fragmentation patterns and isotopic distribution observed in the mass spectrum provide a self-validating system for compound identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A dibrominated compound will exhibit a characteristic triplet peak pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, confirming the presence of two bromine atoms.
-
Causality Behind Experimental Choices: The hydroxyl groups of the analytes are polar and can cause poor peak shape and tailing on standard GC columns. Derivatization, such as silylation (e.g., with BSTFA), is often employed to convert the polar -OH groups into less polar -OSi(CH₃)₃ groups. This increases volatility and improves chromatographic performance, leading to sharper, more symmetrical peaks and better resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography separates isomers, NMR spectroscopy provides unambiguous structural identification of each isolated fraction or can be used to determine the ratio of isomers in a mixture.
-
Expertise & Experience: The key to distinguishing the isomers lies in the number of signals and their splitting patterns (J-coupling) in the aromatic region of the ¹H NMR spectrum.
-
This compound: Due to its C₂ᵥ symmetry, the two aromatic protons (at C2 and C5) are chemically distinct. One will appear as a singlet (H-2) and the other as a singlet (H-5), assuming no long-range coupling is resolved.
-
2,4-Dibromobenzene-1,3-diol: This isomer lacks symmetry, and its two aromatic protons (at C5 and C6) will be chemically distinct. They will appear as a doublet and a doublet, coupled to each other (ortho-coupling, typically 7-9 Hz).
-
This clear difference in the predicted spectra makes ¹H NMR a definitive tool for structural confirmation.
Experimental Protocols
The following protocols are provided as a robust starting point for synthesis and analysis.
Synthesis of this compound
This protocol is adapted from standard electrophilic bromination procedures.
-
Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Bromine Addition: Slowly add a solution of 32.0 g (0.2 mol) of bromine in 50 mL of glacial acetic acid through the dropping funnel over 1 hour, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Precipitation: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash with cold water until the filtrate is colorless.
-
Drying: Dry the solid in a vacuum oven at 50°C. The crude product will be a mixture of isomers.
Analytical Workflow for Isomer Analysis
Caption: General analytical workflow for isomer analysis.
Protocol: HPLC Separation of Isomers
-
Instrumentation: HPLC system with a UV detector.
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Sample Prep: Dissolve 1 mg of the crude product in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
Protocol: GC-MS Identification of Isomers
-
Derivatization: To 1 mg of the crude product in a vial, add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes.
-
Instrumentation: GC-MS system with an EI source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Scan Range: 50-500 m/z.
Data Summary and Interpretation
The table below summarizes the expected analytical data for the two primary dibrominated isomers. This data serves as a reference for identification.
| Isomer | HPLC Elution Order (PFP Column) | ¹H NMR Aromatic Signals (in DMSO-d₆) | Key MS Fragments (of TMS derivative) |
| 2,4-Dibromobenzene-1,3-diol | 1st | ~7.4 ppm (d, J≈8.8 Hz), ~6.8 ppm (d, J≈8.8 Hz) | m/z 412 (M⁺): 1:2:1 isotope pattern. Fragments from loss of CH₃, Si(CH₃)₃. |
| This compound | 2nd | ~7.2 ppm (s), ~6.5 ppm (s) | m/z 412 (M⁺): 1:2:1 isotope pattern. Different fragmentation from 2,4-isomer. |
Note: Exact NMR chemical shifts and HPLC retention times may vary based on experimental conditions and instrumentation.
Conclusion
The synthesis of this compound via the direct bromination of resorcinol is invariably accompanied by the formation of positional isomers, most notably 2,4-Dibromobenzene-1,3-diol. A successful research or development campaign requires not only the optimization of the synthetic conditions to favor the desired 4,6-isomer but also the implementation of a robust and multi-faceted analytical strategy.
The combination of HPLC with a PFP stationary phase for baseline separation and quantification, GC-MS for confirmation of bromine content and molecular weight, and ¹H NMR spectroscopy for unambiguous structural elucidation provides a comprehensive and self-validating methodology. This integrated approach ensures the purity and quality of the final product, which is paramount for its application in the exacting fields of drug development and materials science.
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A Comparative Efficacy Analysis of Novel Compounds Derived from 4,6-Dibromobenzene-1,3-diol
Introduction: The Versatile Scaffold of 4,6-Dibromobenzene-1,3-diol
In the quest for novel therapeutic agents, the structural scaffold of a molecule is paramount to its biological activity. This compound, a brominated phenol, serves as a foundational structure for a diverse array of derivatives with significant pharmacological potential. These compounds, often referred to as bromophenols, are naturally abundant in marine organisms, particularly in red algae of the Rhodomelaceae family, and have garnered considerable interest for their broad spectrum of biological activities.[1][2] The unique properties conferred by the bromine atoms on the benzene ring make these derivatives promising candidates for drug development in various therapeutic areas, including infectious diseases, oxidative stress-related conditions, and oncology.[1][3][4]
This guide provides a comparative analysis of the efficacy of various compounds derived from the this compound scaffold, with a focus on their antimicrobial, antioxidant, and anticancer properties. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Antimicrobial Efficacy: A New Front Against Drug Resistance
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the discovery and development of new antimicrobial agents.[1][2] Bromophenol derivatives have emerged as a promising class of compounds in this arena, exhibiting potent activity against resilient bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][5]
A noteworthy derivative, 3-bromo-2,6-dihydroxyacetophenone, has demonstrated significant antibacterial efficacy against S. aureus and MRSA.[1][2][5] Its mechanism of action extends beyond simple bactericidal or bacteriostatic effects to include the inhibition of biofilm formation, a critical virulence factor that contributes to antibiotic resistance.[1][2] Furthermore, this compound has shown a high therapeutic index, indicating selectivity towards bacterial cells with low toxicity to human cells.[1][2]
Comparative Antibacterial Activity of Bromophenol Derivatives
| Compound | Target Organism | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | 16 | Not Reported | [6] |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Not Reported | Pronounced | [1][2] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Not Reported | Pronounced | [1][2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
- A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
2. Preparation of Compound Dilutions:
- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing broth.
3. Inoculation and Incubation:
- Each well is inoculated with the standardized bacterial suspension.
- Positive (broth with bacteria) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Properties: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Bromophenol derivatives have been investigated for their potential to scavenge free radicals and act as antioxidants.[3][4][7]
The antioxidant capacity of these compounds is often evaluated using various in vitro assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).[3][7]
Comparative Antioxidant Activity of Bromophenol Derivatives
| Compound | Assay | IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |
| Novel Bromophenol Derivatives (20-24) | DPPH Scavenging | Not specified, but noted as "considerable" | α-Tocopherol, Trolox, BHA, BHT | [3] |
| Novel Bromophenol Derivatives (20-24) | ABTS Scavenging | Not specified, but noted as "considerable" | α-Tocopherol, Trolox, BHA, BHT | [3] |
| Methylated and Acetylated Bromophenols | Ameliorated H2O2-induced oxidative damage | Not applicable | Not applicable | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
1. Preparation of DPPH Solution:
- A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
2. Reaction Mixture:
- In a 96-well plate, different concentrations of the test compound are added to the DPPH solution.
- A control containing only methanol and the DPPH solution is included.
3. Incubation:
- The plate is incubated in the dark at room temperature for 30 minutes.
4. Measurement:
- The absorbance of each well is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
5. Calculation of Scavenging Activity:
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Anticancer Potential: Targeting Malignant Cells
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in drug discovery. Bromophenol derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[4][8][9] For instance, certain acetylated bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells.[4] Other studies have explored derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which have shown high cytotoxic activity against MCF-7 human breast cancer cells.[8]
Comparative Cytotoxic Activity of Bromophenol Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | Leukemia K562 | Not specified, but noted to inhibit viability and induce apoptosis | [4] |
| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) | MCF-7 (Breast Cancer) | More potent than Tamoxifen | [8] |
| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one (4h) | MCF-7 (Breast Cancer) | More potent than Tamoxifen | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
2. Compound Treatment:
- The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
- Control wells with untreated cells and vehicle-treated cells are included.
3. MTT Addition:
- After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals by viable cells.
4. Solubilization of Formazan:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
5. Absorbance Measurement:
- The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Calculation of Cell Viability:
- The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structures and experimental workflows.
Caption: Derivatization of the this compound scaffold.
Caption: A typical workflow for evaluating novel therapeutic compounds.
Conclusion
The derivatives of this compound represent a rich source of biologically active compounds with significant therapeutic potential. The comparative analysis presented in this guide highlights their efficacy as antimicrobial, antioxidant, and anticancer agents. The provided experimental protocols offer a framework for the standardized evaluation of these and other novel compounds. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully harness their potential in addressing pressing medical needs.
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A Researcher's Guide to Spectroscopic Comparison: 4,6-Dibromobenzene-1,3-diol and its Precursor, Resorcinol
In the field of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the unambiguous confirmation of molecular structure is paramount. Spectroscopic techniques are the cornerstone of this verification process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide offers an in-depth spectroscopic comparison between the synthetic target, 4,6-Dibromobenzene-1,3-diol, and its common precursor, Resorcinol (Benzene-1,3-diol). By examining the distinct changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently track the conversion of the starting material to the final product. Spectroscopic methods are key tools for monitoring reaction progress and identifying molecular structures.[1][2][3][4]
The synthesis of this compound from resorcinol is a classic example of electrophilic aromatic substitution. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, making the 2, 4, and 6 positions highly susceptible to electrophilic attack. By controlling the stoichiometry of the brominating agent, one can achieve selective dibromination at the 4 and 6 positions. This transformation introduces significant structural changes that are readily observable through spectroscopy.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5][6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
Resorcinol (Precursor): The ¹H NMR spectrum of resorcinol is characterized by its relative simplicity. Due to the molecule's symmetry, we typically observe three signals corresponding to the aromatic protons and one for the hydroxyl protons. In DMSO-d₆, the hydroxyl protons (OH) appear as a broad singlet around 9.15 ppm.[8] The aromatic proton at the 2-position (H2) appears as a triplet around 6.9-7.2 ppm, while the protons at the 4, 5, and 6 positions (H4, H5, H6) produce a more complex pattern downfield, typically between 6.2 and 6.5 ppm.[8][9]
-
This compound (Product): The introduction of two strongly electron-withdrawing bromine atoms dramatically alters the ¹H NMR spectrum.
-
Symmetry Change: The substitution pattern reduces the number of unique aromatic protons. We now expect only two aromatic signals.
-
Downfield Shift: The deshielding effect of the bromine atoms causes the remaining aromatic protons to shift downfield. The proton at the 2-position (H2) and the proton at the 5-position (H5) will now be in distinct chemical environments. We would anticipate two singlets, as the ortho and meta couplings are removed. The singlet for H5 would likely be further downfield than H2 due to the influence of two adjacent bromine atoms.
-
Hydroxyl Protons: The chemical shift of the hydroxyl protons will also be affected by the change in the electronic environment.
-
-
Resorcinol (Precursor): The ¹³C NMR spectrum of resorcinol shows four distinct signals, reflecting the symmetry of the molecule. The two carbons bearing hydroxyl groups (C1, C3) are significantly downfield (around 158-159 ppm).[9][10] The carbon at the 2-position (C2) appears around 103-105 ppm, the carbons at the 4 and 6 positions (C4, C6) are found near 108-110 ppm, and the carbon at the 5-position (C5) is around 131-133 ppm.[9][10]
-
This compound (Product): The dibromination introduces significant changes:
-
Direct C-Br Effect: The carbons directly attached to the bromine atoms (C4, C6) will experience a strong shielding effect from the halogen, causing their signals to shift upfield compared to their unsubstituted counterparts in resorcinol.
-
Symmetry and Signal Count: The molecule retains a plane of symmetry, resulting in four expected signals: C1/C3, C4/C6, C2, and C5.
-
Electronic Effects: The overall electron withdrawal by the bromine atoms will influence the chemical shifts of all carbons in the ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[11][12][13][14]
-
Resorcinol (Precursor): The IR spectrum is dominated by a very broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups.[9] Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region.
-
This compound (Product):
-
Persistent O-H Stretch: The broad O-H stretch will still be a prominent feature.
-
Fingerprint Region Changes: The most significant changes will occur in the fingerprint region (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending will change due to the new substitution pattern on the aromatic ring.
-
Appearance of C-Br Stretch: A key indicator of successful bromination is the appearance of a new absorption band corresponding to the C-Br stretching vibration, typically found in the 500-650 cm⁻¹ range.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[15][16][17][18]
-
Resorcinol (Precursor): The mass spectrum of resorcinol will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 110.11 g/mol .[19]
-
This compound (Product): The mass spectrum of the product is highly characteristic due to the isotopic signature of bromine.
-
Molecular Weight Increase: The molecular ion peak will shift to a much higher m/z value, approximately 267.90 g/mol .[20][21]
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[22] A molecule containing two bromine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion. There will be three main peaks:
-
Data Summary Table
| Spectroscopic Technique | Precursor: Resorcinol (C₆H₆O₂) | Product: this compound (C₆H₄Br₂O₂) | Key Diagnostic Change |
| ¹H NMR | Complex aromatic region (~6.2-7.2 ppm), OH peak (~9.15 ppm in DMSO)[8][9] | Simplified aromatic region with two singlets, downfield shifted. | Change in splitting pattern, reduction in number of aromatic signals, and downfield shift. |
| ¹³C NMR | Four aromatic signals, C-O at ~158 ppm.[9][10] | Four aromatic signals, with C-Br carbons shifted significantly. | Appearance of signals corresponding to carbons bonded to bromine. |
| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), aromatic C-H/C=C stretches.[9] | Broad O-H stretch persists, new C-Br stretch appears (~500-650 cm⁻¹). | Appearance of the C-Br stretching band. |
| Mass Spectrometry | M⁺ peak at m/z ≈ 110.[19] | M⁺ peak cluster around m/z ≈ 266, 268, 270.[20] | Large increase in molecular weight and characteristic 1:2:1 isotopic pattern for two bromines. |
Visualizing the Transformation and Analysis Workflow
To better conceptualize the process, the following diagrams illustrate the synthetic pathway and the logical flow of spectroscopic analysis.
Caption: Synthetic pathway from Resorcinol to this compound.
Caption: Workflow for the comparative spectroscopic characterization.
Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (Resorcinol or this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim is validated by a narrow half-height width of a reference peak (e.g., residual solvent peak).
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range of chemical shifts (typically 0-12 ppm). An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are standard.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard mid-IR range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks corresponding to key functional groups.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation (Direct Infusion ESI or GC-MS):
-
For Electrospray Ionization (ESI): Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate. The sample must be volatile and thermally stable.
-
-
Instrument Setup:
-
Calibrate the mass analyzer using a known calibration standard to ensure mass accuracy.
-
Optimize ionization source parameters (e.g., spray voltage for ESI, electron energy for Electron Impact ionization in GC-MS) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire data over a mass range that encompasses the expected molecular weights of the precursor and product (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) for the precursor.
-
For the product, identify the characteristic M⁺, M+2, and M+4 peak cluster.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion
The transformation of resorcinol to this compound provides a clear and instructive case study in the power of comparative spectroscopic analysis. Each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. The disappearance of specific proton signals and the downfield shift in ¹H NMR, the emergence of the C-Br stretch in IR, and most definitively, the characteristic 1:2:1 isotopic pattern in the mass spectrum, collectively provide irrefutable evidence of a successful synthesis. By methodically applying these techniques and understanding the causal links between structural changes and spectral output, researchers can proceed with confidence in the identity and purity of their materials.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dibromobenzene-1,3-diol
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4,6-Dibromobenzene-1,3-diol are not merely procedural afterthoughts; they are integral to the integrity of our work and the safety of our laboratories and communities. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe disposal of this compound, ensuring every step is understood, justified, and executed with precision.
The core principle underpinning this protocol is that this compound, as a halogenated aromatic phenol, must be treated as a hazardous waste from the moment of its use to its final destruction. Its inherent characteristics necessitate a dedicated waste stream and handling protocol to mitigate risks to personnel and the environment.
Hazard Profile & Risk Assessment: The "Why" Behind the Procedure
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of these disposal protocols. This compound is not benign; it presents a multi-faceted risk profile that dictates cautious handling at all times. It is known to cause skin and eye irritation, may trigger allergic skin reactions, and can be harmful if inhaled or swallowed.[1] Furthermore, like many halogenated organic compounds, it is classified as toxic to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a critical priority.[2][3][4]
| Hazard Class | GHS Hazard Statement | Rationale for Disposal Protocol |
| Acute Toxicity | H302: Harmful if swallowed | Prevents accidental ingestion through contaminated surfaces. Mandates thorough decontamination. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Requires the use of chemically resistant gloves and lab coats to prevent direct contact. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Necessitates immediate removal and disposal of contaminated PPE to prevent sensitization. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Mandates the use of safety goggles or face shields to protect against dust or splashes. |
| STOT - Single Exposure | H335: May cause respiratory irritation | All handling must be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[1] |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Prohibits any disposal via sinks or drains.[2][3][4] All waste, including rinsate, must be collected. |
This data is synthesized from available Safety Data Sheets (SDS) for this compound and structurally similar compounds.
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before beginning any process that will generate this waste, the proper protective measures must be in place. The primary objective is to create a barrier between the researcher and the chemical, a principle achieved through a combination of engineering controls and appropriate PPE.
Engineering Control: All weighing, handling, and preparation for disposal of this compound and its contaminated materials must occur within a certified chemical fume hood. This is a non-negotiable control to mitigate the risk of inhaling airborne particulates which may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): The following PPE is mandatory.
| PPE Category | Specification | Justification |
| Hand Protection | Nitrile or Neoprene gloves | Provides a barrier against a compound known to cause skin irritation and potential allergic reactions.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against accidental splashes or dust generation that can cause serious eye irritation.[5][6] |
| Body Protection | A buttoned lab coat and closed-toe shoes | Prevents contamination of personal clothing and skin. |
| Respiratory | Required if engineering controls fail or for major spills | For routine handling in a fume hood, respiratory protection is not typically required. For spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][8] |
Waste Segregation and Accumulation: A Critical Decision Point
Proper segregation is the cornerstone of a safe and compliant waste management program. Halogenated organic compounds like this compound must never be mixed with non-halogenated solvent waste. The reason for this is twofold:
-
Regulatory Compliance: Halogenated wastes are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) due to the environmentally persistent and toxic byproducts (like hydrogen bromide) that can form during improper treatment.[5][8][9]
-
Disposal Method: The required disposal method for halogenated waste is typically high-temperature incineration to ensure complete destruction.[10][11] Mixing with other waste streams complicates and increases the cost of this process.
Use the following decision flow for proper segregation:
Caption: End-to-End Disposal Workflow.
Protocol Steps:
-
Decontamination of Labware:
-
Thoroughly rinse any glassware, spatulas, or other equipment that has come into contact with the compound.
-
Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue.
-
Crucially, this first rinsate is now hazardous waste. It must be collected and added to your "Liquid Halogenated Organic Waste" container. [12] * Follow with subsequent rinses (e.g., with water and detergent), which can typically be disposed of down the drain, but consult your institution's specific policies.
-
-
Packaging Solid Waste:
-
Collect the pure this compound waste in its original container if possible, or in a clearly labeled, sealed, and compatible container.
-
Contaminated consumables such as weigh boats, gloves, and absorbent pads should be double-bagged in clear plastic bags, sealed, and placed in the designated solid waste container. [1]
-
-
Finalizing the Waste Container:
-
Once the container is full (no more than 90% capacity), ensure the cap is tightly sealed.
-
Wipe the exterior of the container clean.
-
Verify the label is complete and accurate.
-
-
Arranging for Disposal:
-
Move the sealed and labeled container to your facility's main hazardous waste accumulation area or contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. [13] * Disposal must be carried out by a licensed and approved waste disposal company that can provide a manifest for tracking the waste to its final destination. [13]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating harm.
Minor Spill (Solid, contained within a fume hood):
-
Ensure PPE is worn.
-
Avoid generating dust. [1]3. Gently sweep or scoop the material using non-sparking tools into a labeled container for disposal. [9][14]4. Wipe the area with a cloth dampened with a suitable solvent, and treat the cloth as solid hazardous waste.
-
Wash the area with soap and water.
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate all personnel from the immediate area and move upwind. [1]2. Alert your facility's emergency response team or EHS department immediately.
-
Prevent the spill from entering any drains or sewers. [1][2]4. Restrict access to the area until the cleanup team arrives.
Exposure First Aid:
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. [1][3][6]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][5][6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3][5]* Ingestion: Do NOT induce vomiting. If the person is conscious, give a glass of water. Seek immediate medical attention. [1][3] By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety and responsibility. The principles of understanding the hazard, using proper controls, segregating waste correctly, and preparing for emergencies are the pillars of trustworthy and authoritative chemical handling in any professional laboratory.
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A Senior Application Scientist's Guide to Handling 4,6-Dibromobenzene-1,3-diol
Welcome to your comprehensive guide on the safe handling of 4,6-Dibromobenzene-1,3-diol (CAS No. 61524-51-4). In the pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) and handling protocols necessary for this compound.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we select our equipment, we must first understand the inherent risks. Based on data from closely related chemicals, this compound is anticipated to present the following primary hazards:
-
Severe Irritation: The most consistent hazard identified for analogous brominated phenols is significant irritation. This includes skin irritation (Category 2) and serious eye irritation (Category 2/2A) .[1][2][3][4] Direct contact can cause redness, pain, and potential damage.
-
Respiratory Tract Irritation: As a solid, the compound can form dust. Inhaling this dust may lead to respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][4]
-
Potential for Harm: Related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, we must assume a similar toxicological profile for this compound and prevent exposure through all routes.
-
Aquatic Toxicity: Many brominated aromatic compounds are toxic to aquatic life, necessitating careful disposal to prevent environmental release.[2]
These hazards form the logical basis for the stringent PPE and handling protocols that follow.
Core Directive: Essential Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical barrier between the researcher and potential harm. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale & Critical Considerations |
| Engineering Controls | Certified Chemical Fume Hood | Primary Line of Defense. Essential for containing dust and potential vapors, protecting the user's breathing zone. All weighing and solution preparation must occur within the hood. |
| Eyewash Station & Safety Shower | Required for immediate decontamination in case of accidental contact.[2][4] Must be located in close proximity to the workstation. | |
| Eye & Face Protection | Chemical Safety Goggles | Mandatory. Protects against dust particles and splashes. Standard safety glasses are insufficient. Goggles should provide a complete seal around the eyes.[2][3] |
| Face Shield (In addition to goggles) | Recommended for bulk handling or when generating dust. Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier against skin contact.[3] Always check gloves for tears or punctures before use. Double-gloving is recommended for extended procedures. Contaminated gloves must be removed and disposed of properly. |
| Body Protection | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95-Rated Dust Mask or Higher | Required if working outside a fume hood or when dust is unavoidable. Prevents inhalation of irritating particulates.[2][5] For major spills, a NIOSH-approved respirator with particulate filters may be necessary.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure at every stage of the process, from preparation to disposal.
Caption: Workflow for Safely Handling this compound.
Procedural Breakdown:
-
Preparation: Before bringing the chemical into the workspace, ensure your engineering controls are functioning correctly. Don your core PPE: chemical splash goggles, a lab coat, and chemical-resistant gloves.[1][2][3] It is crucial to know the location and operation of the nearest eyewash station and safety shower.[2]
-
Handling and Weighing: All manipulations of the solid compound must be performed inside a certified chemical fume hood to contain dust.[6] Handle containers carefully to avoid aerosolizing the fine powder.
-
Solubilization: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
Decontamination: After handling, decontaminate the work surface. Dispose of any contaminated items, such as weigh paper and disposable gloves, into a clearly labeled hazardous waste container.[1]
-
PPE Removal and Hygiene: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by your lab coat and goggles. Always wash your hands thoroughly with soap and water after any chemical handling session.[1][6]
Emergency and Disposal Plan
Spill Response:
-
Minor Spill (in fume hood): Wearing your full PPE, gently cover the spill with an absorbent material. Carefully sweep or wipe the material into a designated hazardous waste container. Clean the area with a suitable solvent.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your laboratory safety officer. If you are trained and it is safe to do so, don the appropriate respiratory protection before containing and cleaning the spill.[1]
Waste Disposal:
-
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[2] Do not pour down the drain, as it is potentially toxic to aquatic life.[2]
-
Contaminated lab coats should be laundered separately and professionally.[1]
By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for yourself and your colleagues, allowing you to focus on achieving your research objectives with confidence and integrity.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzyl benzoate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
